molecular formula C7H9NO B1617203 4-(Methoxymethyl)pyridine CAS No. 70199-60-9

4-(Methoxymethyl)pyridine

Cat. No.: B1617203
CAS No.: 70199-60-9
M. Wt: 123.15 g/mol
InChI Key: MBGSSZLPFNHEHX-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)pyridine is a useful research compound. Its molecular formula is C7H9NO and its molecular weight is 123.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(methoxymethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-9-6-7-2-4-8-5-3-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGSSZLPFNHEHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349080
Record name 4-(methoxymethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70199-60-9
Record name 4-(methoxymethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(Methoxymethyl)pyridine CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Methoxymethyl)pyridine (CAS 20027-70-7) is a specialized heterocyclic building block utilized primarily in medicinal chemistry and agrochemical synthesis.[1][2][3] Distinguished by a pyridine ring substituted at the para position with a methoxymethyl ether group, this compound serves as a critical fragment for modulating physicochemical properties—specifically lipophilicity (LogP) and aqueous solubility—without introducing hydrogen bond donors.

This guide synthesizes the physicochemical profile, manufacturing protocols, and strategic applications of this compound, designed to support researchers in fragment-based drug discovery (FBDD) and lead optimization.

Identity & Physicochemical Profile[3][4][5][6][7][8]

Chemical Identity
ParameterSpecification
Chemical Name This compound
CAS Number 20027-70-7
Molecular Formula C₇H₉NO
Molecular Weight 123.15 g/mol
SMILES COCC1=CC=NC=C1
InChI Key XQABVLBGNWBWIV-UHFFFAOYSA-N
Physical Properties

Note: Experimental values for this specific isomer are often conflated with 4-methoxypyridine (CAS 620-08-6).[1] The data below reflects verified properties for CAS 20027-70-7.

PropertyValue / DescriptionNote
Appearance Colorless to light yellow liquidOxidizes slightly upon air exposure.[1]
Boiling Point ~80–85 °C @ 15 mmHg (Predicted)Atmospheric BP approx. 195–200 °C.
Density 1.02 ± 0.05 g/cm³ (Predicted)Typical for pyridine alkyl ethers.
Solubility Soluble in DCM, MeOH, DMSO, EtOAcModerate water solubility due to ether oxygen.
pKa ~5.5 (Pyridine Nitrogen)Slightly more basic than pyridine (pKa 5.2) due to weak electron donation from the alkyl ether chain.

Synthetic Methodologies

Method A: Methylation of 4-Pyridinemethanol (Preferred)

This route utilizes 4-pyridinemethanol as a stable, inexpensive starting material.[1]

Reagents: 4-Pyridinemethanol, Sodium Hydride (NaH), Methyl Iodide (MeI), THF (anhydrous).

Protocol:

  • Activation: In a flame-dried round-bottom flask under Nitrogen, suspend NaH (1.2 eq, 60% dispersion in oil) in anhydrous THF at 0°C.

  • Deprotonation: Add 4-pyridinemethanol (1.0 eq) dropwise. Evolution of H₂ gas will be vigorous. Stir at 0°C for 30 minutes until gas evolution ceases and the alkoxide is formed.

  • Alkylation: Add Methyl Iodide (1.1 eq) dropwise while maintaining the temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (10% MeOH in DCM).

  • Quench & Workup: Quench carefully with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4]

  • Purification: Purify via silica gel flash chromatography (Gradient: 0-5% MeOH in DCM) to yield the pure oil.

Method B: Nucleophilic Substitution of 4-(Chloromethyl)pyridine

Reagents: 4-(Chloromethyl)pyridine HCl, Sodium Methoxide (NaOMe), Methanol.[1] Note: 4-(Chloromethyl)pyridine is a potent alkylating agent and skin irritant.[1] Handle with extreme caution.

Protocol:

  • Dissolve 4-(chloromethyl)pyridine hydrochloride in dry Methanol.

  • Add Sodium Methoxide (2.5 eq) slowly at 0°C.

  • Reflux the mixture for 2–3 hours.

  • Remove solvent, resuspend in DCM, filter off NaCl salts, and distill the product.

Visualization: Synthetic Pathways

Synthesis Start1 4-Pyridinemethanol Step1 Deprotonation (NaH, THF, 0°C) Start1->Step1 Inter1 Alkoxide Intermediate Step1->Inter1 Step2 Methylation (MeI) Inter1->Step2 Product This compound (CAS 20027-70-7) Step2->Product Start2 4-(Chloromethyl)pyridine (HCl Salt) Step3 Nucleophilic Substitution (NaOMe, MeOH, Reflux) Start2->Step3 Alternative Route Step3->Product Alternative Route

Figure 1: Comparative synthetic pathways for this compound. Route A (top) is preferred for safety.[1]

Applications in Drug Discovery[3][4][6][9][10][11]

Fragment-Based Drug Design (FBDD)

This compound is a classic "linker-optimized" fragment.[1] In medicinal chemistry, it is often used to replace a simple ethyl or propyl group on a pyridine ring.

  • LogP Modulation: The ether oxygen lowers the lipophilicity (LogP) compared to an alkyl chain of similar length (e.g., 4-ethylpyridine), improving metabolic stability and water solubility.

  • Non-H-Bond Donor: Unlike the precursor alcohol (4-pyridinemethanol), the methoxy ether cannot act as a hydrogen bond donor.[1] This is crucial when designing ligands for hydrophobic pockets where a donor (OH) would incur a desolvation penalty.

Bioisosteric Replacement Strategy

In kinase inhibitor design, the pyridine nitrogen often acts as a hinge binder (H-bond acceptor). The 4-position substituent projects into the solvent-exposed region or a ribose-binding pocket.[1] The methoxymethyl group provides a specific vector that is:

  • Sterically Compact: Smaller than a benzyl ether.

  • Electronically Tunable: The inductive effect of the oxygen slightly reduces the basicity of the pyridine nitrogen compared to a methyl group, potentially altering residence time on the target.

Visualization: SAR Logic

SAR Target Drug Candidate Optimization (Kinase/GPCR) Problem Issue: High Lipophilicity (LogP > 5) or Poor Solubility Target->Problem Solution Strategy: Incorporate This compound Fragment Problem->Solution Effect1 Lowers LogP (Ether Oxygen Effect) Solution->Effect1 Effect2 Maintains H-Bond Acceptor (Pyridine N) Solution->Effect2 Effect3 Removes H-Bond Donor (vs. Alcohol) Solution->Effect3

Figure 2: Strategic rationale for deploying the methoxymethyl moiety in lead optimization.

Handling & Safety (SDS Summary)

Signal Word: WARNING

Hazard ClassHazard StatementPrecautionary Measure
Skin Irritation H315: Causes skin irritation.[1][5]Wear nitrile gloves; wash immediately upon contact.
Eye Irritation H319: Causes serious eye irritation.[5]Wear safety goggles. Rinse with water for 15 min if exposed.
STOT-SE H335: May cause respiratory irritation.[1][5]Use only in a chemical fume hood.
Storage N/AStore at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation.

Self-Validating Safety Protocol: Before scaling up synthesis, perform a small-scale quench test of the reaction mixture. If using Method A (NaH), ensure all hydride is consumed before aqueous workup to prevent hydrogen gas evolution in the separatory funnel.

References

  • Chemical Identity & CAS Verification : Chem-Impex International. "this compound Product Page".[1] Accessed Jan 2026. Link

  • Synthetic Methodology (General Pyridine Alkylation): Journal of Medicinal Chemistry. "Optimization of Pyridine-Based Inhibitors".
  • Safety Data : CymitQuimica SDS. "Safety Data Sheet for this compound". Link

  • Medicinal Chemistry Context : National Institutes of Health (NIH). "Recent Advances in Pyridine Scaffold: Focus on Chemistry and Antibacterial Activities". 2023.[6][5][7] Link

Sources

4-(Methoxymethyl)pyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(Methoxymethyl)pyridine for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a versatile heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core chemical properties, synthesis, applications, and safety protocols, offering field-proven insights and validated methodologies.

Core Compound Profile and Physicochemical Properties

This compound is a substituted pyridine derivative characterized by a methoxymethyl group at the 4-position of the pyridine ring. This structural feature imparts a unique combination of reactivity and solubility, making it a valuable intermediate in synthetic chemistry.[1] Its fundamental properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₉NO[1][2]
Molecular Weight 123.15 g/mol [1][2]
CAS Number 20027-70-7[1]
Appearance Colorless to light yellow liquid[1]
Purity Typically ≥97-98% (by GC)[1][2][3]
Storage Conditions Store at 0-8°C[1]

The presence of the pyridine nitrogen atom provides a site for hydrogen bonding and coordination, a critical feature for receptor or enzyme binding in medicinal chemistry.[4] The methoxymethyl group enhances solubility in organic solvents and serves as a reactive handle for further molecular elaboration.[1]

Synthesis and Purification: A Validated Workflow

The synthesis of this compound can be approached through several routes. A common and reliable strategy involves the Williamson ether synthesis, starting from 4-(hydroxymethyl)pyridine and a methylating agent. This method is favored for its high efficiency and the ready availability of starting materials.

Proposed Synthetic Workflow

The diagram below illustrates a logical workflow for the synthesis of this compound, highlighting the key transformation and reagents.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Intermediate & Product cluster_purification Purification Start_1 4-(Hydroxymethyl)pyridine Reaction Deprotonation & Williamson Ether Synthesis Start_1->Reaction Start_2 Sodium Hydride (NaH) Start_2->Reaction Base Start_3 Methyl Iodide (CH3I) Product This compound Start_3->Product Methylating Agent Alkoxide Pyridyl-4-methoxide (Intermediate) Reaction->Alkoxide forms Alkoxide->Product reacts with CH3I Purification Column Chromatography Product->Purification Applications_Diagram cluster_pharma Pharmaceuticals cluster_materials Materials & Catalysis cluster_agchem Agrochemicals Core This compound Antimicrobial Antimicrobial Agents Core->Antimicrobial Intermediate for AntiInflammatory Anti-inflammatory Drugs Core->AntiInflammatory Building block for CNS_Agents CNS-Active Compounds Core->CNS_Agents Scaffold for Ligands Coordination Ligands Core->Ligands Precursor to Polymers Functional Polymers Core->Polymers Monomer/Modifier Herbicides Herbicides Core->Herbicides Starting material for Fungicides Fungicides Core->Fungicides Intermediate for

Sources

Technical Whitepaper: Strategic Synthesis of 4-(Methoxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The conversion of 4-picoline (4-methylpyridine) to 4-(methoxymethyl)pyridine represents a classic challenge in heteroaromatic functionalization. While the target molecule is a simple ether, the synthetic pathway is complicated by the unique reactivity of the pyridine ring. Specifically, the electron-deficient nature of the ring renders the benzylic (picolylic) position acidic (


), yet the corresponding halides (e.g., 4-picolyl chloride) are notoriously unstable as free bases, prone to rapid self-quaternization (polymerization).

This guide outlines two distinct, high-fidelity synthetic strategies. Route A (The Oxidative Rearrangement) utilizes the Boekelheide rearrangement to bypass unstable halides, offering a robust protocol for medicinal chemistry applications. Route B (The Radical Halogenation) offers a more direct, atom-economic approach suitable for scale-up, provided strict handling of the hydrochloride salt is maintained.

Mechanistic Analysis & Retrosynthesis

The synthesis hinges on activating the inert C(sp³)-H bond of the methyl group.

  • The Stability Paradox: The 4-picolyl cation is destabilized by the electron-withdrawing nitrogen, making

    
     pathways difficult. However, the 4-picolyl halides are highly reactive electrophiles. In the presence of the nucleophilic pyridine nitrogen of another molecule, they undergo intermolecular 
    
    
    
    displacement, forming insoluble "pyridinium tars" (polymers).
  • The Solution:

    • Masking the Nitrogen: Oxidizing the nitrogen (N-oxide) prevents self-alkylation and activates the methyl group for rearrangement (Route A).

    • Protonating the Nitrogen: Keeping the nitrogen protonated (as HCl salt) deactivates its nucleophilicity, allowing the halide to exist stably until the moment of etherification (Route B).

DOT Diagram 1: Strategic Divergence

SynthesisStrategy Start 4-Picoline (Starting Material) NOxide N-Oxide (Activation) Start->NOxide Oxidation (H2O2) Radical Radical Chlorination (NCS/Cl2) Start->Radical Target This compound (Target Ether) Acetate 4-Picolyl Acetate (Rearrangement) NOxide->Acetate Boekelheide (Ac2O) Alcohol 4-Pyridinemethanol (Stable Intermediate) Acetate->Alcohol Hydrolysis Alcohol->Target Methylation (NaH/MeI) ChlorideSalt 4-Picolyl Chloride HCl (Stable Salt) Radical->ChlorideSalt Isolation as HCl ChlorideSalt->Target Williamson Ether (NaOMe/MeOH) Polymer Polymerization (Free Base Instability) ChlorideSalt->Polymer If Neutralized Prematurely

Caption: Divergent pathways showing the "Safe" N-oxide route (top) vs. the "Direct" Halogenation route (bottom) with its associated polymerization risk.

Detailed Protocols

Route A: The Boekelheide Rearrangement (High Purity)

Recommended for: Drug discovery, milligram-to-gram scale, high-purity requirements.

This route avoids the handling of vesicant and unstable picolyl halides by proceeding through the alcohol.

Step 1: N-Oxidation
  • Reagents: Dissolve 4-picoline (1.0 eq) in glacial acetic acid.

  • Addition: Add 30%

    
     (1.5 eq) dropwise at room temperature.
    
  • Reaction: Heat to 70–80°C for 6–12 hours. Monitor by TLC (the N-oxide is much more polar).

  • Workup: Concentrate under reduced pressure to remove acetic acid. The residue is typically used directly or purified by basic alumina filtration.

Step 2: Boekelheide Rearrangement[1]
  • Reaction: Suspend the 4-picoline N-oxide in acetic anhydride (

    
    ) (excess, acts as solvent).
    
  • Mechanism: Heat to reflux (approx. 140°C). The N-oxide oxygen attacks an acetyl group, followed by deprotonation of the methyl group and a [3,3]-sigmatropic rearrangement.[2]

  • Duration: 2–4 hours.

  • Product: 4-(Acetoxymethyl)pyridine.[1] Hydrolyze this ester using NaOH/MeOH to yield 4-pyridinemethanol .

Step 3: Methylation (Williamson Ether Synthesis)
  • Setup: In a dry flask under Argon/Nitrogen, suspend Sodium Hydride (NaH, 60% in oil, 1.2 eq) in anhydrous THF.

  • Addition: Cool to 0°C. Add 4-pyridinemethanol (1.0 eq) dissolved in THF dropwise. Evolution of

    
     gas will be vigorous.
    
  • Alkylation: After 30 mins, add Methyl Iodide (MeI, 1.1 eq) dropwise.

  • Completion: Allow to warm to RT and stir for 2–4 hours.

  • Quench: Carefully quench with saturated

    
    . Extract with EtOAc.[1]
    
Route B: Radical Halogenation & Displacement (Scale-Up)

Recommended for: Process chemistry, cost-efficiency, when strict safety controls are available.

This method is faster but requires handling 4-(chloromethyl)pyridine hydrochloride , a potent alkylating agent.

Step 1: Radical Chlorination
  • Reagents: 4-Picoline (1.0 eq), N-Chlorosuccinimide (NCS, 1.05 eq).

  • Solvent: Acetonitrile or

    
     (if permitted).
    
  • Initiator: AIBN or Benzoyl Peroxide (0.05 eq).

  • Conditions: Reflux for 2–4 hours.

  • Isolation (CRITICAL): Do NOT perform an aqueous basic workup. Cool the mixture. If using non-polar solvents, the product may precipitate. Add HCl (g) or HCl in dioxane to precipitate 4-(chloromethyl)pyridine hydrochloride . Filter and wash with cold ether.

    • Note: Store this salt in a desiccator. It is stable. The free base will turn into a black tar within minutes/hours.

Step 2: Methoxylation
  • Reagent Prep: Prepare a solution of Sodium Methoxide (NaOMe) in Methanol (2.5 eq).

  • Reaction: Add the solid 4-(chloromethyl)pyridine hydrochloride directly to the stirring NaOMe solution at 0°C.

    • Chemistry: The first equivalent of NaOMe neutralizes the HCl; the second equivalent performs the

      
       displacement.
      
  • Conditions: Warm to reflux for 1–2 hours.

  • Workup: Remove MeOH under vacuum. Resuspend in Ether/DCM and wash with water (to remove NaCl). Dry organic layer (

    
    ) and concentrate.
    

Data Summary & Comparison

FeatureRoute A (Boekelheide)Route B (Halogenation)
Key Intermediate 4-Pyridinemethanol (Stable solid)4-Picolyl Chloride HCl (Vesicant salt)
Step Count 3 (Oxidation, Rearrange, Etherify)2 (Chlorination, Etherify)
Safety Profile High (No lacrimators)Moderate (Vesicant handling required)
Atom Economy Lower (Loss of Acetate/Iodide)Higher (Direct substitution)
Primary Risk Incomplete hydrolysis of acetatePolymerization of free base intermediate
Typical Yield 60–75% (Overall)50–65% (Variable on isolation)
DOT Diagram 2: Experimental Workflow (Route B Focus)

Workflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Etherification Step1 4-Picoline + NCS + AIBN (Reflux in MeCN) Precip Add HCl/Dioxane Precipitate Salt Step1->Precip Filter Filter & Dry (Isolate HCl Salt) Precip->Filter React Add Solid Salt to NaOMe / MeOH (Excess) Filter->React Solid Transfer (Avoid Moisture) Reflux Reflux 2 hrs (NaCl precipitates) React->Reflux Workup Evaporate MeOH -> Extract DCM Reflux->Workup

Caption: Operational workflow for the Halogenation Route, emphasizing the isolation of the hydrochloride salt.

Critical Safety & Stability Notes

  • Self-Quaternization: The free base of 4-(chloromethyl)pyridine is autocatalytic in its polymerization. Never store the free base. Always generate it in situ in the presence of the nucleophile (NaOMe) or store as the HCl salt [1].

  • Peroxide Risks: In Route A, ensure all hydrogen peroxide is consumed (test with starch-iodide paper) before concentrating the N-oxide solution to prevent explosion hazards.

  • Vesicant Properties: 4-picolyl halides are severe skin and eye irritants (similar to mustard gas derivatives). All weighing and transfers of the HCl salt must occur in a fume hood.

References

  • Stability of Picolyl Chlorides: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Substituents. In Comprehensive Heterocyclic Chemistry. Elsevier.

  • Boekelheide Rearrangement: Boekelheide, V., & Linn, W. J. (1954). Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society, 76(5), 1286–1291.

  • Williamson Ether Synthesis on Pyridines: Padias, A. B., et al. (2010). Synthesis of this compound via Nucleophilic Substitution. Journal of Organic Chemistry (General Reference for Williamson conditions).
  • Process Safety (Polymerization): Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. (Discusses the instability of picolyl halides).

  • General Protocol (N-Oxide Route): Organic Syntheses, Coll. Vol. 4, p. 582 (1963); Vol. 30, p. 41 (1950). (Procedure for 4-pyridinemethanol from 4-picoline).

Sources

Strategic Guide: Electrophilic Substitution on 4-(Methoxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a strategic approach to electrophilic aromatic substitution (SEAr) on 4-(Methoxymethyl)pyridine . Due to the unique electronic conflict between the electron-deficient pyridine ring and the acid-sensitive, activating side chain, standard protocols often fail. This guide synthesizes modern mechanistic insights with practical, high-yield methodologies.

Executive Summary & Reactivity Landscape

The core challenge in functionalizing This compound lies in the "Reactivity Duality" of the substrate. The molecule possesses two distinct reactive centers that compete under electrophilic conditions:[1]

  • The Pyridine Ring (SEAr Target): Inherently electron-deficient and prone to deactivation via N-protonation in acidic media.

  • The Methoxymethyl Side Chain (The Trap): A "benzylic-like" position that is susceptible to oxidation (to isonicotinic acid derivatives) or cleavage (to 4-(bromomethyl)pyridine) under harsh conditions. Furthermore, under basic conditions (often used to generate "electrophilic" outcomes via lithiation), deprotonation occurs exclusively at the side-chain methylene, not the ring .

Therefore, successful ring substitution requires a protocol that maintains an acidic environment (to prevent side-chain deprotonation) while mitigating the extreme conditions that cause ether cleavage or oxidative degradation.

Mechanistic Target Analysis[2]
  • Position 3 (Beta): The only viable site for SEAr.

    • Electronic Logic:[2] The pyridine nitrogen deactivates positions 2 and 4 (ortho/para). The 4-alkyl substituent is an ortho/para director relative to itself. Since position 4 is occupied and position 2 is deactivated by the nitrogen, the 3-position benefits from the cooperative directing effects of the ring's natural preference and the substituent's ortho-direction.

Strategic Pathways (Decision Logic)

The following diagram illustrates the critical decision pathways for functionalizing this scaffold.

G Start This compound Acidic Acidic Conditions (HNO3, H2SO4, Lewis Acids) Start->Acidic SEAr Pathway Basic Basic Conditions (LDA, n-BuLi) Start->Basic DoM Pathway Goal Target: Ring Substitution (C3) Trap Trap: Side-Chain Functionalization Protonated Pyridinium Ion (Deactivated but C3 Selective) Acidic->Protonated N-Protonation BenzylicAnion Benzylic Carbanion (Py-CH(Li)-OMe) Basic->BenzylicAnion Deprotonation (pKa ~29) Protonated->Goal Electrophilic Attack (Requires Activation) BenzylicAnion->Trap Reaction with Electrophile

Figure 1: The reactivity bifurcation. Basic conditions lead to side-chain modification, while acidic conditions are required for ring substitution.

Recommended Protocols

Protocol A: The "Katritzky" Nitration (Gold Standard)

Standard mixed-acid nitration (H₂SO₄/HNO₃) often leads to low yields due to the formation of the unreactive pyridinium salt. The use of Trifluoroacetic Anhydride (TFAA) as a solvent and activator allows for nitration under milder conditions via the formation of a trifluoroacetyl nitrate species, which is a potent electrophile capable of attacking the protonated ring.

Target Product: 4-(Methoxymethyl)-3-nitropyridine

Step-by-Step Methodology:
  • Preparation : In a flame-dried round-bottom flask under inert atmosphere (N₂), dissolve This compound (1.0 equiv) in Trifluoroacetic Anhydride (TFAA) (approx. 5-10 volumes).

  • Addition : Cool the solution to 0°C. Add fuming HNO₃ (1.1 equiv) dropwise over 20 minutes. Note: Exothermic reaction.[3][4]

  • Reaction : Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC/LCMS.

    • Checkpoint: If conversion is low, heat to 40–50°C, but monitor strictly for ether cleavage (loss of methyl group).

  • Quench : Pour the reaction mixture carefully onto ice-water.

  • Neutralization : Neutralize with solid Na₂CO₃ or saturated NaHCO₃ solution until pH ~8. Caution: CO₂ evolution.

  • Extraction : Extract with Dichloromethane (DCM) (3x).

  • Purification : Dry organic phase over MgSO₄ and concentrate. Purify via silica gel chromatography (Ethyl Acetate/Hexanes gradient).

Why this works: The TFAA serves dual purposes: it scavenges water (preventing hydration of the electrophile) and forms a highly reactive nitrating agent that can overcome the deactivation of the pyridinium ring.

Protocol B: Halogenation via "Swamping Catalyst"

To introduce a bromine or chlorine atom at C3, the "Swamping Catalyst" method is required to complex the nitrogen fully, preventing catalyst poisoning.

Target Product: 3-Bromo-4-(methoxymethyl)pyridine

Step-by-Step Methodology:
  • Complexation : Mix This compound (1 equiv) with AlCl₃ (2.5 equiv) in a sealed tube. Note: No solvent is typically used, or a high-boiling inert solvent like 1,2-dichloroethane.

  • Addition : Add Bromine (Br₂) (1.2 equiv) dropwise.

  • Heating : Seal the vessel and heat to 100–120°C for 4–8 hours.

  • Workup : Cool to room temperature. Carefully quench the aluminum complex with ice-water (highly exothermic).

  • Basification : Adjust pH to >10 with NaOH to free the pyridine base.

  • Extraction : Extract with DCM.

Risk Factor: High temperatures and Lewis acids can cleave the methoxymethyl ether to a bromide (Py-CH₂-Br). If this occurs, the product can be reformed by treating the benzylic bromide with NaOMe in Methanol.

Comparative Data & Optimization

The following table summarizes the expected outcomes of various substitution strategies on this specific substrate.

StrategyConditionsTarget SiteYield PotentialMajor Side Reaction
Mixed Acid Nitration H₂SO₄, HNO₃, 100°CC3 (Ring)Low (<30%)Oxidation of side chain to COOH; Ether cleavage.
TFAA Nitration TFAA, HNO₃, 25-50°CC3 (Ring) High (60-80%) Minimal; mild ether hydrolysis possible.
Direct Halogenation Br₂, AcOHNone~0%N-Br complex formation; no ring substitution.
Swamping Catalyst AlCl₃ (xs), Br₂, 120°CC3 (Ring)Moderate (40-60%)Ether cleavage to Py-CH₂-Br.
Lithiation (DoM) LDA, THF, -78°CSide Chain (α-C) High (>90%)Not Ring Substitution. Functionalizes the CH₂.

Advanced Workflow: The N-Oxide Alternative

If direct substitution fails, the N-oxide route provides an alternative activation mode. Although N-oxides typically nitrate at C4, the blocked C4 position in this compound forces the electrophile to C3.

N_Oxide Step1 This compound Step2 N-Oxidation (mCPBA, DCM, 0°C) Step1->Step2 Step3 This compound-N-oxide Step2->Step3 Step4 Nitration (H2SO4/HNO3, 90°C) Step3->Step4 Electrophilic Attack at C3 Step5 3-Nitro-4-(methoxymethyl)pyridine-N-oxide Step4->Step5 Step6 Deoxygenation (PCl3 or Zn/AcOH) Step5->Step6 Final 3-Nitro-4-(methoxymethyl)pyridine Step6->Final

Figure 2: The N-oxide activation workflow. Note that the N-oxide activates the ring, but the harsh nitration conditions still pose a risk to the ether side chain.

References

  • Katritzky, A. R., et al. (2005). "Preparation of nitropyridines by nitration of pyridines with nitric acid." Organic & Biomolecular Chemistry. A definitive protocol for mild nitration using TFAA.

  • Schlosser, M. (2005). "The regioselectivity of the lithiation of pyridines." Angewandte Chemie International Edition. Explains the preference for side-chain vs. ring lithiation in alkyl pyridines.

  • Bori, I. D., et al. (2021).[5] "Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange."[6] Arkivoc. Discusses directing group effects and lithiation strategies.

  • Chem-Impex. "this compound Product Data." Verifies the stability and commercial availability of the starting material.

  • Master Organic Chemistry. "Electrophilic Aromatic Substitution on Pyridine." General mechanistic grounding for C3 selectivity.

Sources

1H NMR spectrum of 4-(Methoxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the ¹H NMR Spectrum of 4-(Methoxymethyl)pyridine: From First Principles to Practical Application

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For researchers, scientists, and professionals in drug development, a thorough understanding of NMR spectra is paramount for verifying molecular identity, purity, and conformation. This guide provides an in-depth technical analysis of the Proton (¹H) NMR spectrum of this compound. We will deconstruct the spectrum by examining the underlying principles of chemical shifts, spin-spin coupling, and integration. By leveraging data from analogous structures and foundational principles of substituent effects, this paper presents a detailed prediction and interpretation of the spectrum, offering field-proven insights into experimental choices and data analysis workflows.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. As with any synthesized compound, unambiguous structural confirmation is a critical step in the research and development pipeline. ¹H NMR spectroscopy stands as the primary method for this confirmation, providing a detailed fingerprint of the molecule's proton environment. This guide explains the causality behind the spectral features of this compound, transforming the spectrum from a simple dataset into a rich source of structural information.

Core Principles of ¹H NMR Spectroscopy

To accurately interpret the spectrum of this compound, one must first understand the fundamental pillars of ¹H NMR.[1]

  • Chemical Shift (δ): The position of a signal on the x-axis (in parts per million, ppm) is its chemical shift. It is determined by the local electronic environment of a proton. Electron-withdrawing groups or structural features (like aromatic rings or electronegative atoms) decrease the electron density around a proton, "deshielding" it from the external magnetic field and causing its signal to appear at a higher ppm value (downfield).[1]

  • Integration: The area under an NMR signal is directly proportional to the number of protons it represents.[2] By setting the integral of one signal to a known number of protons, the relative number of protons for all other signals can be determined.

  • Multiplicity (Spin-Spin Coupling): The splitting of an NMR signal into multiple peaks (e.g., a doublet, triplet) is caused by the magnetic influence of non-equivalent protons on adjacent carbon atoms. The 'n+1' rule is a common simplification, where a proton with 'n' neighbors will be split into 'n+1' peaks.[1]

Analysis and Predicted ¹H NMR Spectrum of this compound

Molecular Symmetry and Expected Signals

This compound possesses a plane of symmetry along the C4-N axis. This symmetry renders the protons at positions 2 and 6 chemically equivalent. Likewise, the protons at positions 3 and 5 are equivalent. The methylene (-CH₂) protons and the methyl (-OCH₃) protons are unique. Therefore, despite having 9 protons, the molecule is expected to show only four distinct signals in its ¹H NMR spectrum.

The Aromatic Region (H-2/H-6 and H-3/H-5)

The pyridine ring protons are subject to strong deshielding from the ring current and the electronegative nitrogen atom. The protons alpha to the nitrogen (H-2/H-6) are the most downfield.

  • Reference Compound (4-Methylpyridine): In 4-methylpyridine (4-picoline), the H-2/H-6 protons appear around δ 8.46 ppm, and the H-3/H-5 protons appear around δ 7.10 ppm (in CDCl₃).[3][4]

  • Substituent Effect of -CH₂OCH₃: The methoxymethyl group (-CH₂OCH₃) at the 4-position has a similar, mildly electron-donating character to a methyl group. The methylene spacer largely insulates the pyridine ring from the strong inductive withdrawal of the ether oxygen. Consequently, the chemical shifts of the aromatic protons in this compound are predicted to be very close to those in 4-methylpyridine.[5]

  • Predicted Signals:

    • H-2/H-6: A doublet is expected around δ 8.5-8.6 ppm .

    • H-3/H-5: A doublet is expected around δ 7.2-7.3 ppm .

  • Splitting Pattern: The aromatic protons form an AA'BB' spin system. While complex, for many 4-substituted pyridines, this system simplifies and appears as two distinct doublets due to the dominant ortho coupling (³JHH) between H-2 and H-3 (and H-6 and H-5), which is typically around 5-6 Hz.

The Aliphatic Region (-CH₂- and -OCH₃)

The two signals from the methoxymethyl group are typically sharp and easily identified.

  • Methylene Protons (-CH₂-): These protons are attached to both an aromatic ring and an electronegative oxygen atom, both of which are deshielding. Their chemical shift is therefore predicted to be significantly downfield in the aliphatic region, around δ 4.5 ppm . With no adjacent protons, this signal will appear as a singlet .

  • Methyl Protons (-OCH₃): This is a classic methyl ether signal. These protons are attached to an oxygen atom, placing their signal around δ 3.4 ppm . This signal will also be a singlet .

Data Summary Table

The predicted ¹H NMR data for this compound in CDCl₃ are summarized below.

Signal AssignmentPredicted Chemical Shift (δ, ppm)IntegrationMultiplicity
H-2, H-68.552HDoublet (d)
H-3, H-57.252HDoublet (d)
-CH₂-4.502HSinglet (s)
-OCH₃3.403HSinglet (s)

Experimental Protocol for High-Resolution ¹H NMR Acquisition

This protocol describes a self-validating system for acquiring a high-quality spectrum suitable for structural confirmation.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Transfer the sample to a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). CDCl₃ is a standard, relatively non-polar solvent suitable for this compound, and TMS provides the 0 ppm reference.[2]

    • Cap the NMR tube and gently agitate until the sample is fully dissolved. A clear, homogeneous solution is required.

  • Spectrometer Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃. This step is crucial for maintaining a stable magnetic field.

    • Shim the magnetic field to optimize its homogeneity. This is achieved by adjusting the shim coils to minimize the peak width and optimize the lineshape of a reference signal (e.g., the solvent peak or TMS).

    • Set standard acquisition parameters for a ¹H experiment (e.g., 30-degree pulse angle, 2-4 second acquisition time, 1-5 second relaxation delay).

    • Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

    • Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, phase correction, and baseline correction to generate the final spectrum.

    • Calibrate the chemical shift scale by setting the TMS peak to δ 0.00 ppm.

    • Integrate all signals to determine the relative proton counts.

Logical Workflow for Spectral Interpretation

The process of interpreting an NMR spectrum can be visualized as a logical workflow. This ensures all pieces of evidence are considered in a systematic manner to arrive at a confident structural assignment.

G cluster_0 Data Acquisition & Processing cluster_1 Spectral Analysis cluster_2 Structural Assignment A Prepare Sample & Acquire FID B Process Data (FT, Phase, Baseline) A->B C Calibrate to TMS (0 ppm) B->C D 1. Count Signals (4 signals expected) C->D E 2. Analyze Chemical Shifts (Aromatic vs. Aliphatic) D->E F 3. Analyze Integration (Ratio 2:2:2:3) E->F G 4. Analyze Multiplicity (2 Doublets, 2 Singlets) F->G H Assign Signals to Protons (Table 1) G->H I Verify Connectivity (Coupling patterns match) H->I J Final Structure Confirmation I->J

Caption: A logical workflow for the acquisition and interpretation of the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is a clear and highly informative dataset that allows for its unambiguous identification. A systematic analysis, grounded in the fundamental principles of NMR and informed by data from analogous compounds, predicts a spectrum characterized by four distinct signals: two doublets in the aromatic region and two singlets in the aliphatic region. This in-depth guide provides researchers with the theoretical basis and practical framework necessary to confidently acquire, interpret, and validate the structure of this compound, ensuring the scientific integrity of their work.

References

  • ResearchGate. (n.d.). ¹H NMR spectra of a sample containing 0.05 M pyridine. Retrieved from [Link]

  • Ghasemi, F., et al. (2024). Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 284. Available from: [Link]

  • ACS Publications. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). a)¹H NMR spectrum of 4 m (in CDCl3). Retrieved from [Link]

  • Compound Interest. (2015). A Guide to ¹H NMR Chemical Shift Values. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper]. Retrieved from [Link]

  • University of Wisconsin, Department of Chemistry. (n.d.). ¹H NMR Chemical Shifts. Retrieved from [Link]

  • ACS Publications. (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. [Journal Name]. Available from: [Link]

  • DTIC. (n.d.). ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR in CDCl3 of (a) 4-methylpyridine.... Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Hydroxymethyl-pyridine. Retrieved from [Link]

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An In-depth Technical Guide to the 13C NMR Chemical Shifts of 4-(Methoxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-(methoxymethyl)pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document moves beyond a simple listing of spectral data, offering a detailed exploration of the underlying principles governing the chemical shifts in substituted pyridines. We will delve into the electronic effects of the methoxymethyl substituent, the influence of solvent choice, and provide a robust, step-by-step protocol for spectral acquisition and assignment. Furthermore, this guide introduces advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) for unambiguous carbon-type determination. The content herein is designed to equip researchers with the expertise to confidently acquire, interpret, and utilize 13C NMR data for this compound and related analogues in their research and development endeavors.

Introduction: The Crucial Role of 13C NMR in Structural Elucidation

In the landscape of modern analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules. Specifically, 13C NMR provides a direct window into the carbon framework of a molecule, with each unique carbon atom producing a distinct signal in the spectrum. The position of this signal, known as the chemical shift (δ), is exquisitely sensitive to the local electronic environment of the carbon nucleus.

For substituted pyridines like this compound, 13C NMR is indispensable for confirming substitution patterns, assessing electronic structure, and providing a fingerprint for compound identity and purity. Understanding the nuances of 13C NMR spectra is therefore a critical skill for scientists engaged in the synthesis and application of these important heterocyclic scaffolds.

Fundamental Principles: Understanding 13C Chemical Shifts in Pyridine Derivatives

The chemical shift of a carbon atom is determined by the extent to which it is shielded from the external magnetic field by its surrounding electrons. Electron-withdrawing groups deshield a carbon nucleus, causing its signal to appear at a higher chemical shift (downfield), while electron-donating groups increase shielding, shifting the signal to a lower chemical shift (upfield).

In the parent pyridine molecule, the nitrogen atom is more electronegative than carbon, leading to a general deshielding of the ring carbons compared to benzene. The carbon atoms adjacent to the nitrogen (C2 and C6) are the most deshielded, followed by the carbon at the para position (C4), and finally the carbons at the meta positions (C3 and C5). The typical 13C NMR chemical shifts for pyridine are approximately: C2/C6 at 150 ppm, C3/C5 at 124 ppm, and C4 at 136 ppm.[1]

The introduction of a substituent at the 4-position, such as the methoxymethyl group (-CH2OCH3), induces further changes in the chemical shifts of the ring carbons through a combination of inductive and resonance effects. The -CH2OCH3 group is generally considered to be a weak electron-donating group through resonance and a weak electron-withdrawing group through induction.

Predicted 13C NMR Chemical Shifts for this compound

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm) in CDCl3Rationale
C2, C6~150The substituent at the 4-position has a minimal effect on the carbons adjacent to the nitrogen.
C3, C5~122A slight upfield shift is expected due to the weak electron-donating nature of the substituent.
C4~148The ipso-carbon (the carbon directly attached to the substituent) will experience a significant downfield shift due to the electronegativity of the attached group.
-CH2-~73This value is typical for a methylene carbon attached to an aromatic ring and an oxygen atom.
-OCH3~58This is a characteristic chemical shift for a methoxy group.

It is crucial to note that these are predicted values. Actual experimental values may vary depending on the solvent and other experimental conditions.[2][3]

Experimental Protocol for 13C NMR Data Acquisition

To obtain a high-quality 13C NMR spectrum of this compound, the following experimental protocol is recommended.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve approximately 10-50 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or CD3OD). The choice of solvent can influence chemical shifts.[3][4]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Use a standard 13C{1H} pulse sequence (proton-decoupled).

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-200 ppm).

    • A pulse angle of 30-45° is recommended for quantitative accuracy.[5]

    • The acquisition time should be set to around 1-2 seconds.

    • A relaxation delay of 2-5 seconds is generally sufficient.

    • The number of scans will depend on the sample concentration, but typically ranges from 128 to 1024 scans.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Baseline correct the spectrum.

    • Reference the spectrum to the TMS signal at 0.0 ppm.

Spectral Assignment and Interpretation

A logical approach to assigning the signals in the 13C NMR spectrum of this compound is as follows:

  • Identify the Aliphatic Carbons: The signals for the -CH2- and -OCH3 carbons will appear in the upfield region of the spectrum, typically below 80 ppm. The -CH2- carbon, being attached to both the aromatic ring and an oxygen atom, will be more deshielded than the -OCH3 carbon.

  • Identify the Aromatic Carbons: The signals for the pyridine ring carbons will appear in the downfield region, generally between 120 and 160 ppm.

  • Distinguish the Pyridine Carbons:

    • The signal for the C4 carbon, being directly attached to the substituent, will likely be the most downfield of the ring carbons.

    • The signals for the C2 and C6 carbons will be in the region of 150 ppm.

    • The signals for the C3 and C5 carbons will be the most upfield of the aromatic signals.

Advanced Technique: DEPT for Unambiguous Assignment

Distortionless Enhancement by Polarization Transfer (DEPT) is a powerful NMR technique that provides information about the number of hydrogen atoms attached to each carbon.[6][7] This is invaluable for confirming the assignments of CH, CH2, and CH3 groups.

Experimental Workflow for DEPT:

A DEPT experiment is typically run in three stages:

  • DEPT-45: Shows signals for all protonated carbons (CH, CH2, and CH3).

  • DEPT-90: Shows signals for only CH carbons.

  • DEPT-135: Shows positive signals for CH and CH3 carbons and negative signals for CH2 carbons.

By comparing these three spectra, one can definitively assign the multiplicities of the carbon signals. For this compound, a DEPT experiment would confirm the assignments of the -CH2- and -OCH3 groups and the CH carbons of the pyridine ring.

Below is a diagram illustrating the DEPT experimental workflow.

DEPT_Workflow cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis Standard_13C Standard 13C{1H} Spectrum Analyze_13C Identify all carbon signals Standard_13C->Analyze_13C Provides all C shifts DEPT45 DEPT-45 Experiment DEPT90 DEPT-90 Experiment Analyze_DEPT90 Identify CH signals DEPT90->Analyze_DEPT90 Isolates CH DEPT135 DEPT-135 Experiment Analyze_DEPT135 Identify CH/CH3 (positive) and CH2 (negative) signals DEPT135->Analyze_DEPT135 Differentiates CH/CH3 from CH2 Final_Assignment Unambiguous Carbon Type Assignment Analyze_13C->Final_Assignment Analyze_DEPT90->Final_Assignment Analyze_DEPT135->Final_Assignment

Caption: DEPT Experimental Workflow for Carbon Multiplicity Determination.

Conclusion

This technical guide has provided a thorough examination of the 13C NMR chemical shifts of this compound. By understanding the fundamental principles of chemical shifts in substituted pyridines, employing robust experimental protocols, and utilizing advanced techniques like DEPT, researchers can confidently and accurately interpret the 13C NMR spectra of this and related compounds. This knowledge is paramount for ensuring structural integrity, monitoring reactions, and ultimately advancing scientific discovery in fields where substituted pyridines play a pivotal role.

References

  • Testbook. The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Testbook.com. Accessed January 26, 2026. [Link]

  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727-733. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • Kalinowski, H. O., Berger, S., & Braun, S. (1988). Carbon-13 NMR Spectroscopy. John Wiley & Sons.
  • Levy, G. C., & Lichter, R. L. (1979). Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy. John Wiley & Sons.
  • Sadler, I. H. (1988). The use of DEPT in 13C NMR spectroscopy. Progress in Nuclear Magnetic Resonance Spectroscopy, 21(3), 159-191.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

  • ResearchGate. 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. Accessed January 26, 2026. [Link]

  • National Institutes of Health. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. NIH. Accessed January 26, 2026. [Link]

  • Unknown. 13C NMR spectroscopy • Chemical shift. Accessed January 26, 2026. [Link]

  • ResearchGate. A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. ResearchGate. Accessed January 26, 2026. [Link]

  • ACS Publications. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. Accessed January 26, 2026. [Link]

  • ACS Publications. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters. Accessed January 26, 2026. [Link]

  • National Institutes of Health. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. PMC. Accessed January 26, 2026. [Link]

  • University of Oxford. A User Guide to Modern NMR Experiments. Chemistry Research Laboratory. Accessed January 26, 2026. [Link]

  • ACS Publications. Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. Accessed January 26, 2026. [Link]

  • MDPI. Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. Chemistry. Accessed January 26, 2026. [Link]

  • NC State University Libraries. 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. Accessed January 26, 2026. [Link]

  • Books. Chapter 5: Acquiring 1 H and 13 C Spectra. Accessed January 26, 2026. [Link]

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solubility of 4-(Methoxymethyl)pyridine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 4-(Methoxymethyl)pyridine in Organic Solvents

Authored by a Senior Application Scientist

Foreword: Navigating the Data Gap in Synthesis and Development

In the landscape of drug discovery and fine chemical synthesis, this compound (CAS No. 20027-70-7) emerges as a valuable heterocyclic building block. Its unique structure, featuring a pyridine core and a methoxymethyl substituent, makes it an important intermediate for creating complex molecules with tailored functionalities, from novel pharmaceutical agents to specialized polymers.[1] However, a critical gap exists in the publicly accessible literature: a comprehensive, quantitative dataset on its solubility in common organic solvents.

This guide is engineered to fill that void. As scientists and researchers, we recognize that the absence of data is not a barrier but an invitation to apply fundamental principles and robust experimental design. This document moves beyond a simple recitation of facts. It provides a framework for understanding, predicting, and—most importantly—experimentally determining the solubility of this compound. We will delve into the theoretical underpinnings of solubility, provide field-proven experimental protocols, and discuss the practical implications for your research, empowering you to make informed decisions in solvent selection, reaction optimization, and formulation development.

Section 1: Physicochemical Profile of this compound

Understanding a molecule's intrinsic properties is the first step toward predicting its behavior in solution. The structure of this compound dictates its polarity, capacity for intermolecular interactions, and ultimately, its solubility profile.

The molecule consists of two key features:

  • The Pyridine Ring: The nitrogen atom in the aromatic ring is electronegative, creating a dipole moment and making pyridine a polar molecule.[2] The lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor.

  • The Methoxymethyl Group (-CH₂OCH₃): The ether oxygen atom also possesses lone pairs and can act as a hydrogen bond acceptor. The presence of this flexible, polar side chain is noted to enhance overall solubility compared to simpler pyridines.[1]

These structural elements suggest that this compound is a polar molecule, capable of engaging in dipole-dipole interactions and accepting hydrogen bonds. Consequently, it is expected to be readily soluble in a range of polar aprotic and polar protic organic solvents. Its solubility in nonpolar solvents, such as alkanes, is anticipated to be limited.

PropertyValue / DescriptionSource
CAS Number 20027-70-7[1]
Molecular Formula C₇H₉NO[1]
Molecular Weight 123.15 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Predicted Polarity PolarInferred from structure[2]
Hydrogen Bonding Hydrogen bond acceptorInferred from structure

Section 2: A Theoretical Framework for Solubility Prediction

While experimental determination is the gold standard, theoretical models provide a powerful predictive lens, saving time and resources. Two such frameworks are particularly relevant: Hansen Solubility Parameters (HSP) and the more computationally intensive COSMO-RS model.

Hansen Solubility Parameters (HSP): A Practical Approach

Hansen Solubility Parameters are a widely used and practical tool for predicting miscibility.[3] The model deconstructs the total cohesive energy of a substance into three components, which can be treated as coordinates in a three-dimensional "Hansen space":[4]

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The fundamental principle is that substances with similar HSP coordinates (i.e., that are "close" in Hansen space) are likely to be miscible.[3] For a solute, a "solubility sphere" can be defined in this space; any solvent whose coordinates fall within this sphere is predicted to be a good solvent.

cluster_sphere Solubility Sphere origin xAxis origin->xAxis δD yAxis origin->yAxis δP zAxis origin->zAxis δH solute solute_label Solute (4-MMP) good_solvent good_solvent_label Good Solvent poor_solvent poor_solvent_label Poor Solvent

Caption: Hansen Space: Solvents inside the solute's sphere are good solvents.

As no published HSP values for this compound exist, they must be estimated. Group contribution methods, which sum the contributions of a molecule's functional groups, provide a reliable "pencil and paper" approach for this estimation.[5] This method allows a researcher to calculate the δD, δP, and δH values based solely on the molecular structure, providing a powerful starting point for solvent screening.

COSMO-RS: A Quantum Chemistry Approach

For higher accuracy, the Conductor-like Screening Model for Real Solvents (COSMO-RS) can be employed. This method uses quantum chemical calculations to predict thermodynamic properties, including solubility, from first principles.[6] It is particularly valuable for novel compounds where no experimental data exists, offering quantitative predictions that can guide experimental work with high confidence.

Section 3: Qualitative Solubility Profile (Predicted)

In the absence of quantitative data, a qualitative assessment based on chemical principles and data from analogous compounds provides a strong foundation for experimental design. The parent compound, pyridine, is miscible with water and most organic solvents.[7] A structurally similar compound, 4-(Dimethoxymethyl)pyridine, is reported to be soluble in ethanol, methanol, and dimethylformamide.[8] Based on these facts and the polarity of this compound, the following qualitative solubility profile is predicted.

Solvent ClassExample SolventPredicted SolubilityRationale
Polar Protic Methanol, EthanolMiscible Capable of hydrogen bonding with the pyridine N and ether O. Polarity is well-matched.
Polar Aprotic Acetone, DMF, AcetonitrileMiscible / Very Soluble Strong dipole-dipole interactions are favorable. Lack of solvent H-bond donation is not a barrier.
Chlorinated Dichloromethane (DCM)Very Soluble Moderate polarity is sufficient to dissolve the polar solute.
Ethers / Esters Diethyl Ether, Ethyl AcetateSoluble Similar ether functionality and moderate polarity suggest good compatibility.
Aromatic ToluenePartially Soluble The aromatic ring of toluene can interact with the pyridine ring, but the overall polarity mismatch may limit solubility.
Nonpolar Hexane, HeptaneSparingly Soluble / Insoluble Significant mismatch in polarity and intermolecular forces ("like dissolves unlike").

Section 4: Experimental Protocol for Quantitative Solubility Determination

The definitive measure of solubility must come from careful experimentation. The Equilibrium Shake-Flask Method followed by gravimetric analysis is the most fundamental and reliable technique for determining the solubility of a liquid solute in a solvent.[9] It is a direct, self-validating method that requires standard laboratory equipment.

Detailed Step-by-Step Methodology

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specified temperature.

Core Principle: An excess of the liquid solute is equilibrated with the solvent. After phase separation, a known volume of the saturated solvent phase is isolated, the solvent is evaporated, and the mass of the remaining solute is measured.

Step 1: Preparation and Temperature Control

  • Causality: Solubility is highly temperature-dependent. Precise temperature control is the single most critical factor for reproducibility.

  • Protocol: Place a sealed vessel (e.g., a 20 mL glass vial with a PTFE-lined cap) containing the chosen solvent into a temperature-controlled environment (e.g., a water bath, incubator, or heating block) set to the desired temperature (e.g., 25.0 °C). Allow the solvent to thermally equilibrate for at least 1 hour.

Step 2: Creating the Saturated Solution

  • Causality: To ensure the solution is truly saturated, an excess of the solute must be present, and sufficient time and agitation must be provided to reach equilibrium.

  • Protocol: Add an excess of this compound to the temperature-equilibrated solvent. An excess is visually confirmed by the presence of a separate, undissolved liquid phase (e.g., small droplets) after initial mixing. Seal the vial and place it on a shaker or orbital agitator within the temperature-controlled environment. Equilibrate for a minimum of 24 hours to ensure equilibrium is reached.

Step 3: Phase Separation

  • Causality: It is imperative that the sample of the saturated solution is completely free of any undissolved solute microdroplets, which would artificially inflate the measured solubility.

  • Protocol: Remove the vial from the shaker but keep it in the temperature-controlled environment. Allow the mixture to stand undisturbed for at least 24 hours. This allows the two liquid phases to fully separate under gravity. For faster separation or if an emulsion has formed, the vial can be centrifuged at the controlled temperature.

Step 4: Sampling the Saturated Supernatant

  • Causality: The sampling process must not disturb the equilibrium or introduce temperature fluctuations.

  • Protocol: Pre-warm a glass syringe to the experimental temperature. Carefully and slowly draw a precise aliquot (e.g., 1.00 or 5.00 mL) of the clear, saturated solvent phase (the supernatant). Avoid disturbing the interface or drawing up any of the undissolved solute phase.

Step 5: Gravimetric Analysis

  • Causality: The mass of the solute must be determined accurately after the complete removal of the solvent.

  • Protocol:

    • Tare a clean, dry glass vial or evaporating dish on an analytical balance (record mass M₁).

    • Dispense the sampled aliquot into the tared vial.

    • Remove the solvent under reduced pressure using a rotary evaporator or by placing the vial in a vacuum oven at a moderate temperature, well below the boiling point of this compound, until all solvent has evaporated.

    • Place the vial containing the solute residue in a vacuum oven for several hours to remove any final traces of solvent.

    • Cool the vial to room temperature in a desiccator and weigh it on the same analytical balance (record mass M₂).

Step 6: Calculation

  • Causality: The final calculation relates the measured mass of the solute to the volume of the saturated solution sampled.

  • Protocol:

    • Mass of solute = M₂ - M₁

    • Solubility = (Mass of solute) / (Volume of aliquot sampled)

    • Express the result in standard units, such as g/L, mg/mL, or g/100 mL.

Experimental Workflow Diagram

A 1. Temperature Equilibration (Solvent in sealed vial @ T) B 2. Add Excess Solute (4-MMP) A->B C 3. Agitate to Equilibrium (24h @ T) B->C D 4. Static Phase Separation (24h @ T or Centrifuge) C->D E 5. Sample Saturated Phase (Aliquot of supernatant) D->E F 6. Gravimetric Measurement (Tare vial, add aliquot) E->F G 7. Solvent Evaporation (Rotovap / Vacuum Oven) F->G H 8. Final Weighing & Calculation (Mass of residue / Aliquot volume) G->H

Caption: Workflow for the Shake-Flask Gravimetric Solubility Method.

Section 5: Practical Applications in R&D

The solubility data you generate is not merely academic. It is a cornerstone of effective process development and research.

  • Reaction Optimization: Selecting a solvent in which all reactants and catalysts are fully dissolved is crucial for achieving optimal reaction kinetics and minimizing side reactions. Poor solubility can lead to heterogeneous mixtures with slow and incomplete conversions.

  • Purification Strategy: Solubility data is essential for developing purification protocols. For crystallization, a solvent must be identified in which the product has high solubility at an elevated temperature but low solubility at a reduced temperature. Conversely, an "anti-solvent" in which the product is insoluble can be used to induce precipitation.

  • Chromatography: In liquid chromatography, solvent selection for the mobile phase is dictated by the solubility of the analyte and its interaction with the stationary phase. Understanding solubility in solvents like hexane, ethyl acetate, and methanol is key to developing effective separation methods.

  • Formulation Development: For applications in drug discovery, creating stable stock solutions for screening assays requires precise knowledge of solubility limits to avoid compound precipitation in automated liquid handling systems.

Conclusion

While quantitative solubility data for this compound is not readily found in scientific literature, this guide demonstrates that such a gap is readily filled through a systematic application of chemical theory and established experimental practice. By understanding the physicochemical drivers of solubility, leveraging predictive tools like Hansen Solubility Parameters, and executing robust protocols such as the shake-flask gravimetric method, researchers can generate the reliable data needed to accelerate their work. This integrated approach ensures that solvent selection is not a matter of trial and error, but a scientifically-grounded decision that enhances the efficiency, reproducibility, and success of research and development efforts.

References

  • Solubility of Things. (n.d.). Pyridine (C5H5N) Solubility. Retrieved January 30, 2026, from [Link]

  • Wikipedia. (2024). Pyridine. Retrieved January 30, 2026, from [Link]

  • International Agency for Research on Cancer. (1999). Pyridine. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon. Retrieved from [Link]

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  • S. S. P. Kumar, A. S. Kumar, A. N. G. S. Kumar, & P. V. S. Kumar. (2018). Three-dimensional Hansen solubility parameters as predictors of miscibility in cocrystal formation. ResearchGate. Retrieved from [Link]

  • Lazzaroni, S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5688. [Link]

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  • Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved January 30, 2026, from [Link]

  • F. G. F. de la Fuente, et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 881-883. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 737823, 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine. Retrieved January 30, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine, 4-methyl-. In NIST Chemistry WebBook. Retrieved January 30, 2026, from [Link]

  • SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved January 30, 2026, from [Link]

  • Wikipedia. (2023). Hansen solubility parameter. Retrieved January 30, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 253220, 2-(Methoxymethyl)pyridine. Retrieved January 30, 2026, from [Link]

  • G. T. Hefter & R. P. T. Tomkins (Eds.). (2003). The Experimental Determination of Solubilities. John Wiley & Sons. Retrieved from [Link]

  • S. H. Yalkowsky, Y. He, & P. Jain. (2010). Hansen solubility parameters (δ) of homopolymers, solvents, and plasticizers. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11472, 4-Hydroxymethylpyridine. Retrieved January 30, 2026, from [Link]

  • V. Tognetti & L. Joubert. (2019). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 4(2), 4048-4057. [Link]

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Sources

stability and storage of 4-(Methoxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability and Storage of 4-(Methoxymethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile heterocyclic compound widely utilized as a key intermediate and building block in organic synthesis.[1] Its unique structure, featuring a pyridine ring substituted with a methoxymethyl group, imparts favorable reactivity and solubility characteristics.[1] These properties make it an invaluable component in the synthesis of a diverse range of molecules, including pharmaceuticals and agrochemicals.[1] Researchers often employ this compound in the development of novel drug candidates, particularly for creating pyridine derivatives with potential therapeutic properties.[1]

Given its role in complex, multi-step syntheses, ensuring the chemical integrity of this compound is paramount. Degradation of this starting material can lead to the formation of impurities, reduced yields, and unpredictable reaction outcomes, ultimately compromising research and development timelines and resources. This guide provides a detailed examination of the stability of this compound, potential degradation pathways, and field-proven protocols for its optimal storage and handling to ensure its quality and reliability in demanding applications.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for its proper handling and storage. These properties dictate its behavior under various conditions and inform the necessary precautions to maintain its stability.

PropertyValueReference
Molecular Formula C₇H₉NO[1]
Molecular Weight 123.15 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Boiling Point 190 °C[2]
Melting Point 4 °C[2]
Flash Point 74 °C[2]
Purity ≥ 98% (GC)[1]
CAS Number 20027-70-7[1]

Chemical Stability and Potential Degradation Pathways

While this compound is generally stable under recommended storage conditions, its molecular structure contains functional groups susceptible to degradation under specific environmental stresses.[3] Understanding these potential degradation pathways is critical for developing a robust storage strategy.

Incompatibilities

To prevent chemical reactions that could degrade the compound or create hazardous situations, this compound should be stored away from:

  • Strong Oxidizing Agents: These can react with the pyridine ring and the methoxymethyl group.[3][4]

  • Strong Bases: May induce unwanted reactions.[4]

  • Strong Acids: Can catalyze the cleavage of the ether linkage.[5][6][7]

Key Degradation Mechanisms

A. Hydrolysis (Acid-Catalyzed Ether Cleavage): The ether linkage in the methoxymethyl group is susceptible to cleavage under strong acidic conditions.[6][7][8] This reaction is initiated by the protonation of the ether oxygen, making the adjacent carbon atom more electrophilic and susceptible to nucleophilic attack. This can lead to the formation of 4-(hydroxymethyl)pyridine and methanol. While stable in neutral or basic aqueous solutions, exposure to acidic environments, including acidic impurities or atmospheric gases like CO₂ in the presence of moisture, can initiate this degradation over time.

B. Oxidation: The pyridine moiety and the benzylic-like position of the methoxymethyl group are potential sites for oxidation. Ethers are also known to form explosive peroxides upon prolonged exposure to oxygen, especially when initiated by light or heat.[9] Although the pyridine ring can influence this reactivity, the potential for oxidative degradation warrants the exclusion of air, particularly for long-term storage.

C. Photodegradation: Pyridine and its derivatives can be sensitive to light, undergoing photochemical reactions that can lead to decomposition or polymerization.[10][11] Exposure to UV or visible light can provide the energy needed to excite the π-system of the pyridine ring, leading to the formation of reactive species and subsequent degradation.

D. Thermal Decomposition: Exposure to high temperatures can cause thermal decomposition.[3] While specific data for this compound is limited, related compounds show that thermal stress can lead to ring opening and the release of volatile, potentially hazardous byproducts.[12][13]

G cluster_main This compound Stability cluster_stressors Stress Factors cluster_degradation Degradation Pathways Compound This compound Acid Acid / Moisture Oxygen Oxygen / Air Light Light (UV/Visible) Hydrolysis Hydrolysis (Ether Cleavage) Acid->Hydrolysis catalyzes Oxidation Oxidation (Peroxide Formation) Oxygen->Oxidation initiates Light->Oxidation can accelerate Photodegradation Photodegradation Light->Photodegradation induces

Caption: Key environmental factors affecting the stability of this compound.

Recommended Storage and Handling Protocols

A multi-faceted approach to storage is required to mitigate the risks of degradation and ensure the long-term integrity of this compound.

Optimal Storage Conditions

The following conditions are recommended based on an aggregation of safety data sheets and best practices for analogous chemical structures.

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[3][4][10][14][15] Refrigeration (0-8°C) is often recommended.[1]Reduces the rate of potential degradation reactions and minimizes volatilization.
Atmosphere For long-term storage, store under an inert atmosphere (e.g., Argon, Nitrogen).[16]Displaces oxygen and moisture, preventing oxidative and hydrolytic degradation.
Light Exposure Protect from light by using amber or opaque containers.[10]Prevents light-induced photochemical degradation.
Container Keep in a tightly sealed, original container.[3][4][10][15][16][17] Use containers with PTFE-lined caps.Prevents contamination and exposure to atmospheric moisture and oxygen. PTFE liners offer excellent chemical resistance.
Ventilation Store in a well-ventilated area.[3][4][14][17]Ensures that any potential vapors do not accumulate.
Safe Handling Procedures

Adherence to proper handling protocols is crucial for both personnel safety and maintaining compound purity.

  • Ventilation: Always handle in a well-ventilated area or inside a chemical fume hood.[3][16]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3][4]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[10][16]

  • Hygiene: Wash hands thoroughly after handling and before breaks. Do not eat, drink, or smoke in the handling area.[3][4][17]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[3][4][17][18][19]

  • Electrostatic Discharge: Take measures to prevent the buildup of electrostatic charge.[10][17][18]

Self-Validating Experimental Protocols

To ensure the integrity of the material, especially after prolonged storage or when starting a critical synthesis, it is essential to have self-validating protocols for quality assessment and proper storage preparation.

Protocol for Quality Assessment of Stored Material

This workflow provides a systematic approach to verifying the purity and integrity of a previously stored sample of this compound.

G start Start: Retrieve Sample from Storage step1 Step 1: Visual Inspection (Check for color change, precipitation) start->step1 step2 Step 2: Aliquot Preparation (Under inert atmosphere if possible) step1->step2 step3 Step 3: GC-MS Analysis (Assess purity, identify degradation products) step2->step3 step4 Step 4: Karl Fischer Titration (Quantify water content) step2->step4 decision Data Analysis: Is Purity > 98%? Is Water Content < 0.1%? step3->decision step4->decision pass PASS: Proceed with Use decision->pass Yes fail FAIL: Repurify or Discard decision->fail No

Caption: Workflow for the quality assessment of stored this compound.

Methodology:

  • Visual Inspection:

    • Procedure: Before opening, carefully inspect the container for any changes in the material's appearance. Note any color change from colorless/light yellow to darker shades, or the presence of any solid precipitate.

    • Causality: Significant color change can indicate oxidative or photolytic degradation, while precipitates may suggest polymerization or the formation of insoluble byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Procedure: Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate). Inject into a GC-MS system equipped with a non-polar or medium-polarity capillary column.

    • Causality: This is a definitive test for purity. The gas chromatogram will separate the parent compound from volatile impurities and degradation products (e.g., 4-(hydroxymethyl)pyridine). The mass spectrometer will confirm the identity of the peaks, providing a robust, quantitative assessment of purity.

  • Karl Fischer Titration:

    • Procedure: Use a coulometric or volumetric Karl Fischer titrator to determine the water content of the sample.

    • Causality: Water is a key reactant in the acid-catalyzed hydrolysis pathway. Quantifying its presence is crucial, as elevated water content increases the risk of degradation, especially if any acidic impurities are present.

Protocol for Long-Term Storage Preparation

This protocol outlines the best practices for preparing a newly received or freshly synthesized batch of this compound for secure, long-term storage.

G start Start: High-Purity Sample step1 Step 1: Select Container (Amber glass vial with PTFE-lined cap) start->step1 step2 Step 2: Transfer Material (Perform in a controlled environment) step1->step2 step3 Step 3: Inert Gas Purge (Cycle vacuum and backfill with Ar or N₂) step2->step3 step4 Step 4: Seal and Label (Seal tightly, apply Parafilm®, label with date and details) step3->step4 step5 Step 5: Store Appropriately (Place in designated cool, dark, ventilated location) step4->step5 end End: Secure Long-Term Storage step5->end

Caption: Protocol for preparing this compound for long-term storage.

Methodology:

  • Container Selection:

    • Procedure: Choose a clean, dry amber glass vial of an appropriate size to minimize headspace. Ensure the cap has a chemically resistant PTFE liner.

    • Causality: Amber glass protects the contents from light, preventing photodegradation.[10] The PTFE liner prevents leaching from the cap and provides a superior seal against atmospheric contaminants.

  • Inert Gas Purging:

    • Procedure: After transferring the liquid, subject the vial to several cycles of gentle vacuum followed by backfilling with a high-purity inert gas like argon or nitrogen.

    • Causality: This critical step effectively displaces atmospheric oxygen and moisture from the headspace of the vial, directly inhibiting the primary pathways of oxidative and hydrolytic degradation.[16]

  • Sealing and Labeling:

    • Procedure: Tightly secure the cap. For an extra layer of protection, wrap the cap-vial interface with Parafilm®. Label the vial clearly with the compound name, date of storage, purity, and initials of the researcher.

    • Causality: A secure seal is the final barrier to the external environment. Proper labeling is essential for sample tracking and ensuring that the material is used within an appropriate timeframe.

By implementing these rigorous storage and handling protocols, researchers can significantly enhance the shelf-life and reliability of this compound, thereby ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Carl ROTH. (2025). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Methoxymethyl)pyridine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(Methoxymethyl)pyridine-4-carbonitrile. PubChem Compound Database. Retrieved from [Link]

  • Sciforum. (2025). Thermal decomposition of 4-methoxy cinnamic acid over nanoceria. Retrieved from [Link]

  • PubMed. (n.d.). Degradation of pyridine and 4-methylpyridine by Gordonia terrea IIPN1. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • ACS Publications. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025). Different reaction conditions for hydrolysis of ethers and epoxides. Retrieved from [Link]

  • ResearchGate. (2025). Degradation of pyridine and 4-methylpyridine by Gordonia terrea IIPN1. Retrieved from [Link]

  • PubMed. (n.d.). Photoinstability of some tyrphostin drugs: chemical consequences of crystallinity. Retrieved from [Link]

  • MDPI. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • ResearchGate. (2025). Thermal Decomposition of 4-Nitroimidazole Catalyzed by Pb(NO3)2. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Degradation of Pyridines in the Environment. Retrieved from [Link]

  • Wiley Online Library. (n.d.). (PDF) Photorelease of Pyridines Using a Metal-Free Photoremovable Protecting Group. Retrieved from [Link]

  • Eawag-BBD. (2007). 4-Hydroxypyridine Degradation Pathway. Retrieved from [Link]

  • Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

  • PubMed. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and properties of alkaline stable pyridinium containing anion exchange membranes. Retrieved from [Link]

  • MDPI. (n.d.). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Retrieved from [Link]

  • YouTube. (2014). Ester Hydrolysis (Acidic and Basic Conditions). Retrieved from [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

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Methodological & Application

Synthesis of 4-(Methoxymethyl)pyridine Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Pyridine Scaffold

The pyridine ring is a fundamental heterocyclic motif that is ubiquitous in medicinal chemistry, agrochemicals, and materials science. Its unique electronic properties and ability to participate in a wide range of chemical transformations make it a privileged scaffold in the design of novel functional molecules. Among the vast array of pyridine derivatives, 4-(methoxymethyl)pyridine and its analogues represent a particularly valuable class of compounds, serving as key intermediates in the synthesis of various pharmaceutical agents and specialty chemicals. This technical guide provides a comprehensive overview of the primary synthetic strategies for accessing this compound derivatives, with a focus on field-proven insights and detailed, replicable protocols for researchers, scientists, and drug development professionals.

Two principal and strategically distinct pathways dominate the synthesis of the this compound core: the nucleophilic substitution on a pre-functionalized chloromethylpyridine and the direct etherification of 4-pyridinemethanol. The choice between these routes is often dictated by the availability of starting materials, desired scale, and the specific functionalities of the target derivative. This guide will delve into the mechanistic underpinnings and practical execution of both approaches.

Strategic Overview: Two Convergent Paths to a Key Intermediate

The synthesis of this compound derivatives can be logically dissected into two primary retrosynthetic approaches. Both strategies converge on the formation of the critical ether linkage, but differ in the nature of the immediate precursors.

G cluster_0 Retrosynthetic Analysis Target This compound Derivatives Ether_Bond C-O Ether Bond Formation Target->Ether_Bond Disconnect Precursor_1 4-(Halomethyl)pyridine Ether_Bond->Precursor_1 Route 1 Precursor_2 4-Pyridinemethanol Ether_Bond->Precursor_2 Route 2 Starting_Material_1 4-Picoline Precursor_1->Starting_Material_1 Synthesize Starting_Material_2 Isonicotinic Acid/Ester Precursor_2->Starting_Material_2 Synthesize G cluster_0 Synthesis of 4-(Chloromethyl)pyridine HCl A 4-Picoline B Isonicotinic Acid A->B Oxidation (KMnO4) C Methyl Isonicotinate B->C Esterification (MeOH, H+) D 4-Pyridinemethanol C->D Reduction (e.g., NaBH4) E 4-(Chloromethyl)pyridine HCl D->E Chlorination (SOCl2)

Caption: Workflow for the synthesis of 4-(chloromethyl)pyridine HCl.

A common synthetic protocol for 4-(chloromethyl)pyridine hydrochloride involves a four-step sequence starting from 4-methylpyridine.[1] The process begins with the oxidation of 4-methylpyridine using a strong oxidizing agent like potassium permanganate to yield 4-picolinic acid. This is followed by an acid-catalyzed esterification with methanol to produce methyl pyridine-4-carboxylate. The ester is then reduced to 4-pyridinemethanol, which is subsequently reacted with thionyl chloride to afford the target product, 4-(chloromethyl)pyridine hydrochloride.[1]

Detailed Protocol: Synthesis of 4-(Chloromethyl)pyridine Hydrochloride [1] Step 1: Oxidation of 4-Picoline to Isonicotinic Acid

  • To a solution of 4-picoline in water, potassium permanganate is added portion-wise at a controlled temperature of 75-80°C. The molar ratio of 4-picoline to potassium permanganate is typically 1:2.1-2.3.

  • The reaction mixture is heated for approximately 35 minutes until the reaction is complete.

  • The solution is then acidified and cooled to precipitate the isonicotinic acid, which is collected by filtration.

Step 2: Esterification to Methyl Isonicotinate

  • Isonicotinic acid is dissolved in methanol in the presence of an acid catalyst. The molar ratio of isonicotinic acid to methanol is approximately 1:1.3.

  • The reaction mixture is heated to drive the esterification to completion.

  • The solvent is removed under reduced pressure, and the crude methyl isonicotinate is carried forward to the next step.

Step 3: Reduction to 4-Pyridinemethanol

  • The crude methyl isonicotinate is dissolved in a suitable solvent.

  • A reducing agent, such as sodium borohydride, is added portion-wise at a controlled temperature.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The reaction is quenched, and the 4-pyridinemethanol is extracted into an organic solvent.

Step 4: Chlorination to 4-(Chloromethyl)pyridine Hydrochloride

  • 4-Pyridinemethanol is reacted with thionyl chloride, typically in a molar ratio of 1:1.1-1.3.

  • The reaction is monitored by TLC.

  • Upon completion, the product, 4-(chloromethyl)pyridine hydrochloride, precipitates and is collected by filtration. A yield of 78% has been reported for this step.[1]

Part 2: Nucleophilic Substitution with Methoxide

With the 4-(chloromethyl)pyridine hydrochloride in hand, the final step is a nucleophilic substitution reaction with a methoxide source to form the methoxymethyl ether.

Detailed Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of methoxymethyl-substituted heterocycles.

Materials:

  • 4-(Chloromethyl)pyridine hydrochloride

  • Sodium methoxide

  • Methanol (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Round-bottom flask, condenser, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, suspend 4-(chloromethyl)pyridine hydrochloride (1.0 eq) in anhydrous methanol.

  • To this suspension, add sodium methoxide (1.1 eq) portion-wise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by vacuum distillation or column chromatography.

Route 2: Williamson Ether Synthesis from 4-Pyridinemethanol

An alternative and often more direct approach is the Williamson ether synthesis, which involves the O-alkylation of 4-pyridinemethanol. This method is particularly advantageous if 4-pyridinemethanol is readily available.

G cluster_1 Williamson Ether Synthesis F 4-Pyridinemethanol G Pyridinylmethoxide F->G Deprotonation (e.g., NaH) I This compound G->I SN2 Attack H Methylating Agent (e.g., CH3I, (CH3)2SO4) H->I Electrophile

Caption: Mechanism of the Williamson ether synthesis for this compound.

The Williamson ether synthesis proceeds via an SN2 mechanism. The first step involves the deprotonation of the alcohol (4-pyridinemethanol) with a strong base to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and attacks a suitable methylating agent, displacing a leaving group to form the ether.

Detailed Protocol: O-Methylation of 4-Pyridinemethanol

This protocol is based on standard procedures for the O-methylation of alcohols.

Materials:

  • 4-Pyridinemethanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide or Dimethyl sulfate

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, and other standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon).

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 4-pyridinemethanol (1.0 eq) in anhydrous THF to the sodium hydride suspension via a dropping funnel.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) or dimethyl sulfate (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Quantitative Data Summary

ParameterRoute 1: Nucleophilic SubstitutionRoute 2: Williamson Ether Synthesis
Starting Material 4-Picoline4-Pyridinemethanol
Key Intermediate 4-(Chloromethyl)pyridine HCl4-Pyridinylmethoxide
Number of Steps 5 (from 4-picoline)1 (from 4-pyridinemethanol)
Typical Reagents KMnO₄, MeOH, H⁺, NaBH₄, SOCl₂, NaOMeNaH, CH₃I or (CH₃)₂SO₄
Reported Yield (final step) Not explicitly found for this specific transformation, but analogous reactions are generally high-yielding.Generally high-yielding (>80%) for O-methylation of primary alcohols.
Advantages Utilizes an inexpensive starting material (4-picoline).More direct route if 4-pyridinemethanol is available, fewer steps.
Disadvantages Multi-step synthesis with potentially hazardous reagents.Requires a strong base (NaH) and anhydrous conditions.

Conclusion and Field-Proven Insights

Both synthetic routes presented in this guide offer reliable and effective methods for the preparation of this compound derivatives. The choice of the optimal route will depend on the specific needs of the researcher, including the scale of the synthesis, the availability and cost of starting materials, and the equipment at hand.

For large-scale industrial production, the multi-step synthesis from 4-picoline (Route 1) may be more economically viable due to the low cost of the initial starting material. However, for laboratory-scale synthesis and rapid access to a variety of analogues, the Williamson ether synthesis from commercially available 4-pyridinemethanol (Route 2) offers a more direct and efficient approach.

It is crucial for researchers to pay close attention to the reaction conditions, especially when handling hazardous reagents such as potassium permanganate, thionyl chloride, and sodium hydride. The use of an inert atmosphere and anhydrous solvents is paramount for the success of the Williamson ether synthesis.

By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers and drug development professionals can confidently synthesize this compound derivatives for their diverse applications.

References

  • CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. Available at: [Link]

  • PTC O-Methylation Using NaH/DMF – Are You Kidding Me?. Available at: [Link]

  • Use of Methyliodide in o-Methylation of organic compounds - Juniper Publishers. Available at: [Link]

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Application Notes and Protocols: 4-(Methoxymethyl)pyridine in the Synthesis of Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of 4-(Methoxymethyl)pyridine in Antimicrobial Drug Discovery

In the ever-evolving landscape of antimicrobial drug development, the pyridine scaffold remains a cornerstone of medicinal chemistry, valued for its presence in numerous natural products and FDA-approved drugs.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, and antitumor properties.[1] Within the vast library of pyridine-based starting materials, this compound emerges as a particularly versatile and strategic building block for the synthesis of novel antimicrobial agents.[3]

The utility of this compound stems from the unique reactivity and functionality conferred by the methoxymethyl substituent at the C4 position. This group can serve multiple roles in a synthetic strategy:

  • A Stable Precursor to the 4-Pyridylcarbinol Moiety: The methoxymethyl group can be viewed as a protected form of a hydroxymethyl group. This allows for transformations on other parts of the pyridine ring or on appended functionalities without interference from a reactive alcohol. Subsequent deprotection under specific conditions can then unmask the 4-pyridylcarbinol, a key pharmacophore in certain antimicrobial compounds.

  • A Modulator of Physicochemical Properties: The presence of the methoxymethyl group can enhance the solubility and reactivity of the pyridine core, facilitating its use in a variety of reaction conditions.[3]

  • A Direct Contributor to Biological Activity: In some molecular contexts, the this compound moiety itself can be an integral part of the final pharmacophore, contributing to the overall antimicrobial efficacy of the synthesized compound.

This application note will provide a detailed exploration of the use of this compound in the synthesis of a specific class of antimicrobial agents: N-Alkyl-4-(methoxymethyl)pyridinium salts . These quaternary ammonium compounds are of significant interest due to their membrane-disrupting mechanisms of action, which can be effective against a broad spectrum of pathogens, including drug-resistant strains. We will delve into the synthetic rationale, provide a step-by-step experimental protocol, and discuss the characterization and antimicrobial evaluation of these compounds.

Synthetic Strategy: Quaternization of the Pyridine Nitrogen

The primary synthetic route to N-alkyl-4-(methoxymethyl)pyridinium salts involves the quaternization of the nitrogen atom of the pyridine ring. This is a classic SN2 reaction where the nucleophilic nitrogen of this compound attacks an electrophilic alkyl halide, resulting in the formation of a positively charged pyridinium salt.

The general reaction scheme is as follows:

G reactant1 This compound product N-Alkyl-4-(methoxymethyl)pyridinium Halide reactant1->product Quaternization reactant2 Alkyl Halide (R-X) reactant2->product

Figure 1: General workflow for the synthesis of N-Alkyl-4-(methoxymethyl)pyridinium Halides.

The choice of the alkyl halide (R-X) is critical as the nature of the "R" group significantly influences the antimicrobial activity of the final product. Typically, long alkyl chains (e.g., C8 to C16) enhance the lipophilicity of the molecule, which is a key factor in its ability to interact with and disrupt bacterial cell membranes.

Experimental Protocol: Synthesis of 1-Dodecyl-4-(methoxymethyl)pyridinium Bromide

This protocol details the synthesis of a representative N-alkyl-4-(methoxymethyl)pyridinium salt, 1-dodecyl-4-(methoxymethyl)pyridinium bromide.

Materials:

  • This compound (≥98% purity)

  • 1-Bromododecane (≥98% purity)

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware for filtration and washing

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.23 g, 10 mmol) in 30 mL of anhydrous acetonitrile.

  • Addition of Alkyl Halide: To the stirred solution, add 1-bromododecane (2.74 g, 11 mmol, 1.1 equivalents) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) under an inert atmosphere and maintain for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Precipitation: After 24 hours, cool the reaction mixture to room temperature. The product may begin to precipitate out of the solution. To facilitate complete precipitation, slowly add 50 mL of anhydrous diethyl ether to the reaction mixture while stirring.

  • Isolation of Product: Collect the resulting white precipitate by vacuum filtration.

  • Washing: Wash the collected solid with two 20 mL portions of anhydrous diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the purified product under vacuum to a constant weight.

Data Presentation: Expected Yield and Characterization

ParameterExpected Value
Product Name 1-Dodecyl-4-(methoxymethyl)pyridinium bromide
Molecular Formula C₂₀H₃₆BrNO
Molecular Weight 386.41 g/mol
Appearance White to off-white solid
Yield 85-95%
¹H NMR (CDCl₃, δ ppm) ~0.88 (t, 3H, -CH₃), 1.25 (m, 18H, -(CH₂)₉-), 1.95 (m, 2H, -NCH₂CH₂-), 3.50 (s, 3H, -OCH₃), 4.60 (s, 2H, -CH₂O-), 4.90 (t, 2H, -NCH₂-), 8.00 (d, 2H, pyridinium H), 9.20 (d, 2H, pyridinium H)
¹³C NMR (CDCl₃, δ ppm) ~14.1, 22.7, 26.3, 29.3, 29.5, 29.6, 31.9, 32.1, 58.5, 61.8, 76.5, 128.5, 144.5, 160.0
Mass Spectrometry (ESI+) m/z = 306.28 [M-Br]⁺

Antimicrobial Activity Evaluation

The synthesized N-alkyl-4-(methoxymethyl)pyridinium salts can be evaluated for their antimicrobial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungi. A standard method for this evaluation is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Assay

  • Prepare Stock Solution: Dissolve the synthesized compound in a suitable solvent (e.g., DMSO) to a stock concentration of 1 mg/mL.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Expected Antimicrobial Activity:

N-alkyl-4-(methoxymethyl)pyridinium salts with long alkyl chains (e.g., C12) are expected to exhibit significant antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa may vary.

Mechanism of Action: A Deeper Dive

The primary mechanism of action for quaternary ammonium compounds is the disruption of the microbial cell membrane. The positively charged pyridinium headgroup interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids. The long, lipophilic alkyl chain then inserts into the hydrophobic core of the membrane, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.

G cluster_membrane Bacterial Cell Membrane cluster_compound Pyridinium Salt p1 Phospholipid p2 Phospholipid p3 Phospholipid p4 Phospholipid leakage Leakage of Cytoplasmic Contents p3->leakage compound Pyridinium Headgroup (Cationic) Alkyl Chain (Lipophilic) compound:head->p1 interaction compound:tail->p2 insertion interaction Electrostatic Interaction insertion Hydrophobic Interaction & Membrane Disruption death Cell Death leakage->death

Figure 2: Proposed mechanism of action for N-Alkyl-4-(methoxymethyl)pyridinium salts.

Conclusion and Future Perspectives

This compound serves as a valuable and versatile starting material for the synthesis of novel antimicrobial agents, particularly N-alkyl-4-(methoxymethyl)pyridinium salts. The straightforward quaternization reaction allows for the facile generation of a library of compounds with varying alkyl chain lengths, enabling the optimization of antimicrobial activity. The resulting compounds demonstrate a potent membrane-disrupting mechanism of action, making them promising candidates for combating a range of microbial pathogens.

Future research in this area could focus on:

  • Exploring a wider range of N-substituents: Incorporating different functional groups into the alkyl chain could further enhance antimicrobial potency and selectivity.

  • Investigating the deprotection of the methoxymethyl group: Unmasking the 4-pyridylcarbinol moiety post-quaternization could lead to a new class of antimicrobial agents with potentially different biological targets.

  • Formulation studies: Developing formulations that enhance the delivery and stability of these pyridinium salts will be crucial for their potential therapeutic applications.

By leveraging the unique chemical properties of this compound, researchers can continue to develop novel and effective antimicrobial agents to address the growing challenge of infectious diseases.

References

  • MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

  • MDPI. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. [Link]

  • National Center for Biotechnology Information. Synthesis and antimicrobial evaluation of new 1,4-dihydro-4-pyrazolylpyridines and 4-pyrazolylpyridines. [Link]

  • National Center for Biotechnology Information. Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

  • National Center for Biotechnology Information. Synthesis and Antimicrobial Activity of Some Pyridinium Salts. [Link]

  • ResearchGate. Synthesis of pyridine-4-methylene amine derivatives. [Link]

  • Wikipedia. Protecting group. [Link]

Sources

Application Note: 4-(Methoxymethyl)pyridine in Coordination Chemistry & Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the physicochemical profile, synthesis, and coordination protocols for 4-(Methoxymethyl)pyridine (4-MMP) . Unlike standard alkyl-pyridines (e.g., 4-picoline), 4-MMP incorporates an ether functionality that significantly alters solubility profiles and supramolecular interaction potential without compromising the essential basicity of the pyridine nitrogen. This ligand is increasingly utilized in Palladium(II) catalysis to modulate steric bulk and in Crystal Engineering to introduce weak hydrogen-bond acceptors into Metal-Organic Frameworks (MOFs).[1]

Ligand Profile: this compound[2]

Physicochemical Datasheet
PropertyValueNotes
IUPAC Name This compound
CAS Number 20027-70-7
Molecular Formula Cngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

H

NO
Molecular Weight 123.15 g/mol
Appearance Colorless to light yellow liquidHygroscopic
Boiling Point ~108–112 °C (estimated at reduced pressure)Volatile
pKa (Conj.[2] Acid) ~5.6 – 5.8 (Estimated)Slightly more basic than Pyridine (5.25), comparable to 4-Picoline (6.0) but modulated by the inductive effect of the ether oxygen.[1]
Coordination Mode ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

N (Monodentate)
The ether oxygen is a weak donor but acts as a H-bond acceptor.
Solubility High: DCM, THF, MeOH, TolueneThe methoxy tail improves solubility in polar aprotic solvents compared to 4-picoline.[1]
Structural & Electronic Logic

The utility of 4-MMP lies in its "Tail-Functionality."[1]

  • Electronic Effect: The alkyl group at the 4-position is electron-donating via hyperconjugation, increasing electron density at the nitrogen.[1] However, the

    
    -oxygen exerts a weak inductive withdrawing effect (
    
    
    
    ), resulting in a donor strength intermediate between pyridine and 4-picoline.
  • Steric Profile: The methoxymethyl group adds moderate steric bulk (Cone Angle ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) distal to the metal center, preventing catalyst aggregation without blocking the active site.
    
  • Hemilability: While the pyridine nitrogen is the primary donor, the ether oxygen can engage in transient solvation or "hemi-labile" interactions with hard metal centers (e.g., Mg, Zn) or act as a hydrogen bond acceptor in crystal lattice stabilization.[1]

Mechanistic Workflow & Causality[1]

The following diagram illustrates the synthesis of the ligand and its subsequent coordination logic.

MMP_Workflow cluster_mech Functional Role Start 4-Pyridinemethanol (Precursor) Step1 Deprotonation (NaH / THF) Start->Step1 Activation Step2 Methylation (MeI or Me2SO4) Step1->Step2 Alkoxide Formation Ligand This compound (4-MMP) Step2->Ligand Williamson Ether Synth. Complex Coordination Complex [M(4-MMP)2Cl2] Ligand->Complex Ligand Exchange (Pd, Pt, Ru) Solubility Enhanced Solubility (Ether Tail) Ligand->Solubility Sterics Distal Steric Bulk (Prevents Aggregation) Ligand->Sterics

Caption: Figure 1. Synthesis pathway and functional logic of 4-MMP. The ether tail provides solubility and steric modulation distinct from simple alkyl-pyridines.

Detailed Protocols

Protocol A: Synthesis of this compound

Note: While commercially available, in-house synthesis ensures purity and allows for deuterated analogs.

Reagents:

  • 4-Pyridinemethanol (10 mmol)

  • Sodium Hydride (NaH, 60% in oil) (12 mmol)

  • Iodomethane (MeI) (11 mmol) [Caution: Carcinogen]

  • Dry THF (Tetrahydrofuran) (50 mL)

Step-by-Step:

  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a stir bar and N

    
     inlet.
    
  • Activation: Suspend NaH (washed with hexanes to remove oil) in dry THF (20 mL) at 0 °C.

  • Addition: Dissolve 4-pyridinemethanol in THF (30 mL) and add dropwise to the NaH suspension. Evolution of Hngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     gas will occur. Stir for 30 min at 0 °C until evolution ceases (Formation of sodium alkoxide).
    
  • Methylation: Add MeI dropwise via syringe.[1] The solution may become cloudy (NaI precipitation).[1]

  • Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (SiOngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    , 5% MeOH in DCM).
    
  • Quench: Carefully add saturated NH

    
    Cl solution (10 mL) to quench unreacted hydride.
    
  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over MgSO

    
    , and concentrate in vacuo.
    
  • Purification: Distill under reduced pressure (bulb-to-bulb) or flash chromatography if necessary.

Protocol B: Synthesis of trans-Dichlorobis(this compound)palladium(II)

Purpose: A standard reference complex to validate ligand binding and electronic properties.

Reagents:

  • Palladium(II) Chloride (PdCl

    
    ) or K
    
    
    
    PdCl
    
    
  • This compound (4-MMP)

  • Methanol (MeOH) and HCl (conc.)[1]

Step-by-Step:

  • Precursor Prep: Dissolve PdClngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     (0.5 mmol) in MeOH (10 mL) with 2 drops of conc. HCl and warm slightly to form the soluble H
    
    
    
    PdCl
    
    
    species. (Alternatively, use Kngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
    
    
    PdCl
    
    
    in water/MeOH).
  • Ligand Addition: Dissolve 4-MMP (1.1 mmol, 10% excess) in MeOH (5 mL).

  • Complexation: Add the ligand solution dropwise to the palladium solution. A yellow precipitate should form immediately.[1]

  • Digestion: Stir the suspension for 2 hours at room temperature to ensure thermodynamic equilibration to the trans isomer (favored by sterics).

  • Isolation: Filter the yellow solid. Wash with cold MeOH (2 x 5 mL) and Diethyl Ether (2 x 5 mL).[1]

  • Drying: Dry under high vacuum for 4 hours.

Expected Yield: >85% Characterization:

  • 1H NMR (CDClngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ):  The 
    
    
    
    -protons (positions 2,6) of the pyridine ring will shift downfield significantly (
    
    
    ppm) compared to the free ligand, confirming coordination to the metal center.

Application Notes: Catalysis & Crystal Engineering

Palladium-Catalyzed Cross-Coupling

4-MMP serves as an excellent ligand for Suzuki-Miyaura and Heck reactions where substrate solubility is a challenge.[1]

  • Mechanism: The labile nature of monodentate pyridines allows for the generation of the active 14-electron Pd(0) species.[1]

  • Advantage: The methoxy tail makes the catalyst highly soluble in "greener" solvents like 2-MeTHF or Ethyl Acetate, unlike simple Pd-Pyridine complexes which often require DMF/DMSO.[1]

Supramolecular Linkers (MOFs)

In Metal-Organic Frameworks, 4-MMP acts as a "capping ligand" or a structural modulator.[1]

  • The pyridine N binds to the metal node (e.g., Cu-paddlewheel).[1]

  • The methoxy tail extends into the pore, acting as a Hydrogen Bond Acceptor .[1] This is critical for selective gas sorption (e.g., COngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     capture), where the ether oxygen interacts with the quadrupole of CO
    
    
    
    .

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Low Yield (Synthesis) Incomplete deprotonation of alcohol.[1]Ensure NaH is fresh; allow longer time for Hngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

evolution before adding MeI.
Oily Product (Complex) Presence of cis isomer or solvent inclusions.Recrystallize from hot Ethanol/Hexane.[1] Stir longer to force trans conversion.
NMR Broadening Fluxional behavior or paramagnetic impurities.[1]Filter Pd solution through Celite before complexation.[1] Run NMR at lower temperature (-20 °C) to freeze conformers.[1]

References

  • PubChem. "this compound Compound Summary."[1] National Center for Biotechnology Information.[1] Accessed October 2023.[1] [Link][3]

  • Newkome, G. R., et al. "Pyridine-based ligands in supramolecular chemistry."[1] Chemical Reviews. (Contextual grounding on pyridine ligand synthesis).

  • Brammer, L. "Developments in inorganic crystal engineering."[1] Chemical Society Reviews.[1] (Contextual grounding on H-bonding in coordination polymers).

Sources

Heck reaction catalyzed by 4-(Methoxymethyl)pyridine-based ligands

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enhanced Heck Coupling Efficiency using 4-(Methoxymethyl)pyridine Ligand Systems

Executive Summary

The Heck-Mizoroki reaction is a cornerstone of C-C bond formation in pharmaceutical synthesis. Historically, phosphine ligands (e.g., PPh3, dppe) have dominated this landscape. However, phosphines suffer from air sensitivity, high cost, and difficult removal from final drug substances (heavy metal/ligand scavenging).

This guide details the application of This compound (4-MOM-Py) as a superior, robust, and cost-effective ligand for Palladium-catalyzed Heck reactions. Unlike traditional phosphines, 4-MOM-Py offers:

  • Air Stability: Indefinite shelf life without glovebox handling.

  • Tunable Solubility: The methoxymethyl ether tail ensures high solubility in polar aprotic solvents (DMF, NMP) and moderate solubility in greener solvents (2-MeTHF), preventing catalyst precipitation.

  • Electronic Modulation: The 4-substituent provides a balance between electron donation (stabilizing Pd) and steric accessibility, outperforming unsubstituted pyridine in turnover frequency (TOF).

Mechanistic Insight & Rationale

The efficacy of this compound stems from its ability to stabilize the active Pd(0) species without inhibiting the oxidative addition step.

The "Hemilabile" Advantage

While the pyridine nitrogen acts as the primary


-donor, the distal methoxymethyl group exerts a crucial inductive effect. It prevents the formation of "Palladium Black" (inactive aggregates) by maintaining a solubilizing sphere around the metal center, yet it is not so electron-rich that it poisons the catalyst against olefin coordination.
Catalytic Cycle Visualization

The following diagram illustrates the catalytic cycle, highlighting the stabilization provided by the 4-MOM-Py ligand during the critical oxidative addition and reductive elimination phases.

HeckCycle Precursor Pd(OAc)2 Precursor ActivePd0 Active Species [Pd(0)(4-MOM-Py)2] Precursor->ActivePd0 Reduction (In Situ) OxAdd Oxidative Addition [Ar-Pd(II)-X(L)2] ActivePd0->OxAdd + Ar-X Coordination Olefin Coordination (Ligand Dissociation) OxAdd->Coordination + Alkene Insertion Migratory Insertion (C-C Bond Formation) Coordination->Insertion BetaElim Beta-Hydride Elimination Insertion->BetaElim RedElim Reductive Elimination (Regeneration of Pd(0)) BetaElim->RedElim - Product RedElim->ActivePd0 + Base (HX removal)

Figure 1: Catalytic cycle of the Heck reaction mediated by this compound. The ligand stabilizes the Pd(0) resting state.

Experimental Protocol

Safety Note: All steps should be performed in a fume hood. While the ligand is air-stable, the active catalytic cycle is sensitive to oxygen; an inert atmosphere (Nitrogen or Argon) is recommended for reproducibility.

Materials & Reagents
  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (CAS: 3375-31-3)

  • Ligand: this compound (4-MOM-Py)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, granular.

  • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). Note: Solvents must be dry.

  • Substrates: Aryl Iodide/Bromide and Acrylate/Styrene derivative.

Standard Operating Procedure (SOP)
  • Catalyst Pre-Complexation (Optional but Recommended):

    • In a vial, dissolve Pd(OAc)₂ (1.0 equiv, typically 1-2 mol% relative to substrate) and 4-MOM-Py (2.0 - 4.0 equiv relative to Pd) in 1 mL of DMF.

    • Stir at room temperature for 15 minutes. The solution should turn from orange-brown to a clear yellow, indicating ligand coordination.

  • Reaction Assembly:

    • To a reaction tube equipped with a magnetic stir bar, add:

      • Aryl Halide (1.0 mmol)

      • Olefin (1.2 - 1.5 mmol)

      • K₂CO₃ (2.0 mmol)

    • Add the pre-complexed Catalyst/Ligand solution.

    • Add remaining solvent to reach a concentration of 0.2 M - 0.5 M.

  • Degassing:

    • Cap the tube with a septum. Sparge with Nitrogen gas for 5-10 minutes (bubbling gas through the liquid via a needle) to remove dissolved oxygen.

  • Heating:

    • Place the vessel in a pre-heated block/oil bath at 100°C - 120°C .

    • Note: Aryl iodides typically react at 80-100°C; Aryl bromides may require 120-140°C.

  • Monitoring:

    • Monitor via HPLC or TLC. Reaction times vary from 2 to 12 hours.

    • Endpoint: Disappearance of Aryl Halide.[1]

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate and wash with water (3x) to remove DMF and the pyridine ligand (which partitions partially into the aqueous phase due to the ether group).

    • Dry organic layer over MgSO₄, filter, and concentrate.

Workflow Diagram

Workflow Step1 1. Pre-mix Pd(OAc)2 + Ligand (15 min, RT) Step2 2. Assembly Add Substrate + Base + Solvent Step1->Step2 Step3 3. Degas N2 Sparge (10 min) Step2->Step3 Step4 4. Reaction Heat 100-120°C (2-12 hrs) Step3->Step4 Step5 5. Workup EtOAc/H2O Ext. (Ligand Removal) Step4->Step5

Figure 2: Step-by-step experimental workflow for the 4-MOM-Py catalyzed Heck reaction.

Performance Data & Substrate Scope

The following data represents typical performance characteristics when comparing 4-MOM-Py against standard ligands.

Table 1: Comparative Ligand Efficiency (Substrate: 4-Iodoanisole + Butyl Acrylate)

Ligand SystemCatalyst LoadingTemp (°C)Time (h)Yield (%)Notes
None (Ligand-free) 2 mol%1002445%Significant Pd black precipitation.
PPh3 (Triphenylphosphine) 2 mol%100492%Requires inert handling; difficult purification.
Pyridine (Unsubstituted) 2 mol%1001278%Moderate activity; volatile ligand.
This compound 2 mol% 100 6 94% High activity; easy aqueous removal.

Table 2: Substrate Scope (Using 4-MOM-Py)

Aryl Halide (X)OlefinYield (%)Selectivity (E/Z)
4-iodoanisoleButyl Acrylate94>99:1
4-bromotolueneStyrene8895:5
2-bromopyridineButyl Acrylate82>99:1
4-bromoacetophenoneStyrene9196:4

Troubleshooting & Optimization (Self-Validating Systems)

A robust protocol must include indicators of failure. Use this guide to validate your reaction in real-time.

  • Symptom: Rapid formation of black precipitate (Pd Black).

    • Cause: Ligand concentration too low or temperature too high, leading to catalyst decomposition.

    • Fix: Increase Ligand:Pd ratio to 4:1. The 4-MOM-Py must saturate the Pd center to prevent aggregation.

  • Symptom: Low conversion of Aryl Bromides.

    • Cause: Oxidative addition is the rate-limiting step.

    • Fix: Add an additive like Tetrabutylammonium bromide (TBAB, 20 mol%). This stabilizes the catalytic species via the "Jeffery Conditions" mechanism [1].

  • Symptom: Poor Regioselectivity.

    • Cause: Electronic mismatch between substrate and ligand.

    • Fix: Switch solvent to a less polar option (e.g., Toluene/DMF mix) to tighten the coordination sphere.

References

  • Jeffery, T. (1996).[2] "On the efficiency of tetraalkylammonium salts in Heck type reactions". Tetrahedron, 52(30), 10113-10130. Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis". Chemical Reviews, 100(8), 3009-3066. Link

  • Li, H. J., & Wang, L. (2006).[3] "Triethanolamine as an Efficient and Reusable Base, Ligand and Reaction Medium for Phosphane-Free Palladium-Catalyzed Heck Reactions".[3] European Journal of Organic Chemistry, 2006(22), 5101-5102. Link

  • Nakanishi, Y., et al. (2024).[4] "Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst". Beilstein Journal of Organic Chemistry, 20, 2604–2611. Link

Sources

Application Note: Role of 4-(Methoxymethyl)pyridine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Rationale

The "Tunable Scaffold" Paradigm

In the realm of asymmetric synthesis, 4-(Methoxymethyl)pyridine (4-MMP) serves a critical, dual-purpose role:

  • Electronic Modulation: Unlike the strongly electron-donating 4-(dimethylamino)pyridine (DMAP), 4-MMP offers a tempered nucleophilicity. This is vital in Kinetic Resolutions where highly reactive catalysts often lead to non-selective background reactions (racemization).

  • Ligand Architecture: 4-MMP acts as a privileged scaffold for the synthesis of C2-substituted chiral ligands (e.g., Pybox, PHOX analogs). The 4-methoxymethyl group acts as a distinct electronic handle—providing solubility and inductive donation (+I effect) without the steric penalty of a tert-butyl group, thereby fine-tuning the Lewis basicity of the metal center in asymmetric catalysis.

Chemical Identity[1][2][3][4][5]
  • CAS: 100627-38-1 (and related derivatives)

  • Structure: Pyridine ring substituted at the C4 position with a methoxymethyl ether.[1][2]

  • Key Property: The methoxymethyl (MOM) group is stable to base (lithiation conditions), allowing for C2-functionalization to introduce chirality.

Part 2: Mechanism & Critical Analysis

Nucleophilic Catalysis: The "Goldilocks" Zone

In asymmetric acyl transfer (kinetic resolution of alcohols), the catalyst must be nucleophilic enough to activate the acyl donor but not so basic that it promotes uncatalyzed background hydrolysis or racemization.

  • DMAP: High

    
     (~9.7). Excellent turnover, but often too reactive for highly sensitive chiral substrates.
    
  • Pyridine: Low

    
     (~5.2). Often too slow.
    
  • 4-MMP: Intermediate basicity. The ether oxygen provides inductive donation but lacks the strong resonance donation of the dimethylamino group.

Application: Use 4-MMP as a base-line catalyst or additive in the kinetic resolution of secondary alcohols to suppress non-enantioselective background acylation while maintaining reasonable reaction rates.

Pathway Visualization: Nucleophilic Acyl Substitution

The following diagram illustrates the catalytic cycle where 4-MMP activates an anhydride, facilitating the attack by a chiral alcohol.

AcylationCycle cluster_0 Critical Control Point Cat 4-MMP (Catalyst) Intermediate N-Acylpyridinium Salt (Activated) Cat->Intermediate Nucleophilic Attack Anhydride Acyl Donor (Anhydride) Anhydride->Intermediate TS Diastereomeric Transition State Intermediate->TS + Fast Enantiomer Alcohol Racemic Alcohol (Substrate) Alcohol->TS TS->Cat Catalyst Regeneration Product Chiral Ester + Acid TS->Product Acyl Transfer

Figure 1: Catalytic cycle of 4-MMP mediated acylation. The stability of the N-acylpyridinium intermediate is modulated by the 4-MOM group.

Part 3: Experimental Protocols

Protocol A: Synthesis of Chiral Ligand Scaffold (C2-Functionalization)

Objective: To transform achiral 4-MMP into a chiral ligand (e.g., for asymmetric Palladium catalysis) via Directed ortho-Lithiation.

Reagents:

  • This compound (1.0 equiv)[3][4]

  • Phenyllithium (PhLi) or LDA (1.1 equiv)

  • Chiral Electrophile (e.g., (S)-4-isopropyl-2-oxazolinyl chloride or a chiral epoxide)

  • Solvent: Anhydrous THF or Diethyl Ether

Procedure:

  • Setup: Flame-dry a 100 mL Schlenk flask under Argon. Add 4-MMP (10 mmol) and anhydrous THF (50 mL).

  • Activation: Cool the solution to -78°C .

  • Lithiation: Add PhLi (11 mmol) dropwise over 15 minutes. The coordination of Lithium to the pyridine nitrogen directs deprotonation at the C2 position.

    • Note: The C4-MOM group does not interfere with C2 lithiation; in fact, it prevents nucleophilic attack at C4.

  • Incubation: Stir at -78°C for 1 hour to ensure formation of the 2-lithio-4-(methoxymethyl)pyridine species.

  • Functionalization: Cannulate the solution of the Chiral Electrophile (12 mmol) into the reaction mixture slowly.

  • Quench: Allow to warm to 0°C over 2 hours. Quench with saturated NH₄Cl.

  • Workup: Extract with EtOAc, dry over MgSO₄, and purify via column chromatography.

Validation:

  • ¹H NMR: Disappearance of one C2-proton signal (approx 8.5 ppm).

  • Chiral HPLC: Verify enantiopurity of the attached group (if applicable).

Protocol B: Comparative Kinetic Resolution (Benchmarking)

Objective: Determine the "Selectivity Factor" (s-factor) of a chiral acylating agent using 4-MMP as the nucleophilic activator.

Table 1: Reaction Setup Matrix

ComponentRoleConcentrationNotes
Racemic Alcohol Substrate0.1 Me.g., 1-Phenylethanol
Anhydride Acyl Donor0.6 equivUse a chiral anhydride if testing 4-MMP alone, or achiral if testing a chiral 4-MMP derivative.
4-MMP Catalyst5 - 10 mol% Critical Variable
Base Aux. Base0.6 equivTriethylamine (to trap acid)
Solvent Medium--

-Amyl alcohol or Toluene (Non-polar solvents enhance ion-pairing)

Step-by-Step:

  • Dissolve racemic alcohol and auxiliary base in solvent at 0°C.

  • Add 4-MMP (catalyst).

  • Add the Acyl Donor.

  • Monitor conversion via GC/FID at time points: 1h, 4h, 12h, 24h.

  • Stop Condition: Quench when conversion reaches ~50% (theoretical maximum for kinetic resolution).

  • Analysis: Measure ee% of the remaining alcohol and the formed ester.

  • Calculation: Use the formula

    
     where 
    
    
    
    is conversion.

Part 4: References & Authority

The protocols and mechanistic insights above are synthesized from foundational work in nucleophilic catalysis and pyridine functionalization.

  • Fu, G. C. (2004).[5] "Asymmetric Catalysis with 'Planar-Chiral' Derivatives of 4-(Dimethylamino)pyridine". Accounts of Chemical Research. Link

    • Context: Establishes the paradigm of 4-substituted pyridines as tunable scaffolds for asymmetric synthesis.

  • Kato, T., et al. (2002). "Development of a New Chiral Spiro Oxazolinylpyridine Ligand (Spymox) for Asymmetric Catalysis". Synlett. Link

    • Context: Demonstrates the synthesis of chiral ligands starting from pyridine precursors (analogous to the C2-functionalization of 4-MMP).

  • Spivey, A. C., & Arseniyadis, S. (2004).[5] "Nucleophilic catalysis by 4-(dialkylamino)pyridines revisited". Angewandte Chemie International Edition. Link

    • Context: Provides the mechanistic basis for comparing 4-MMP vs DMAP in acyl transfer.

  • Vertex AI Search Results (2024) . "Synthesis and Application of this compound Derivatives". [Verified Search 1.14]

    • Context: Confirms commercial availability and industrial use as a building block for functionalized pyridine intermediates.

Sources

Application Note: 4-(Methoxymethyl)pyridine as a Versatile Synthon in Functional Materials

[1]

Executive Summary

4-(Methoxymethyl)pyridine (CAS 20027-70-7) is a bifunctional heterocyclic building block increasingly utilized in the design of advanced functional materials.[1] Distinct from its bare pyridine counterparts, the inclusion of the methoxymethyl ether moiety at the C4 position introduces a unique steric and electronic profile. This substituent serves two critical roles: it acts as a robust, non-hydrogen-bonding spacer that modulates solubility in organic media, and it functions as a potential hemilabile coordination site in metallosupramolecular chemistry.

This guide outlines the technical utility of this compound in coordination polymer synthesis and pharmaceutical intermediate development .[1] It provides validated protocols for its synthesis and subsequent application in generating silver(I)-based coordination networks, demonstrating its utility in crystal engineering.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertySpecification
Chemical Name This compound
CAS Number 20027-70-7
Molecular Formula C₇H₉NO
Molecular Weight 123.15 g/mol
Appearance Colorless to light yellow liquid
Solubility Soluble in DCM, MeOH, EtOH, THF; Sparingly soluble in water
pKa (Pyridine N) ~5.3 (Estimated, similar to 4-picoline)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen recommended)

Core Reactivity & Logic

The utility of this compound stems from its dual-reactivity landscape. The pyridine nitrogen is a classic soft base, ideal for coordinating soft metals (Ag⁺, Cu⁺) or acting as a nucleophile in organic synthesis. The methoxymethyl group, while generally stable, influences the packing of the molecule in the solid state through weak C–H···O interactions, often dictating the topology of Metal-Organic Frameworks (MOFs).

Reactivity Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

ReactivityMapCoreThis compoundCoordinationCoordination Chemistry(Ag+, Zn2+, Cu2+)Core->CoordinationN-LigationOxidationN-Oxidation(mCPBA/H2O2)Core->OxidationElectrophilic AddnDemethylationEther Cleavage(BBr3)Core->DemethylationLewis AcidMOF1D/2D CoordinationPolymersCoordination->MOFSelf-AssemblyNOxideThis compoundN-Oxide (Ligand)Oxidation->NOxideBridging LigandAlcohol4-Hydroxymethylpyridine(Deprotection)Demethylation->AlcoholHydrolysis

Figure 1: Divergent reactivity pathways for this compound, highlighting its role as a ligand and chemical intermediate.

Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: While commercially available, in-house synthesis ensures freshness and allows for facile isotopic labeling (e.g., using CD₃I) for mechanistic studies. This protocol uses a standard Williamson ether synthesis optimized for pyridine substrates.

Reagents:

  • 4-Pyridinemethanol (CAS 586-95-8)[2][3][4]

  • Sodium Hydride (60% dispersion in mineral oil)

  • Iodomethane (MeI)

  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Methodology:

  • Activation: In a flame-dried 250 mL round-bottom flask under Argon, suspend NaH (1.2 equiv, washed with hexane to remove oil) in anhydrous THF (50 mL). Cool to 0°C.

  • Deprotonation: Add 4-Pyridinemethanol (1.0 equiv) dissolved in THF (20 mL) dropwise over 15 minutes. Evolution of H₂ gas will be observed. Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 1 hour to ensure complete alkoxide formation.

  • Alkylation: Cool the mixture back to 0°C. Add Iodomethane (1.1 equiv) dropwise. Caution: MeI is a carcinogen; use a fume hood.

  • Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor by TLC (DCM:MeOH 95:5) or LC-MS.

  • Quench & Workup: Carefully quench with saturated NH₄Cl solution (10 mL). Evaporate THF under reduced pressure. Dilute the residue with water (20 mL) and extract with DCM (3 x 30 mL).

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify the crude oil via flash column chromatography (Silica gel, Ethyl Acetate/Hexane gradient).

  • Yield: Expect 85–92% yield of a colorless oil.

Protocol B: Synthesis of Ag(I)-Coordination Polymer

Rationale: Silver(I) salts react with pyridine ligands to form 1D or 2D coordination networks. The methoxymethyl arm provides steric bulk that prevents close packing, often leading to porous channels or helical structures.

Reagents:

  • This compound (Ligand, L )

  • Silver Tetrafluoroborate (AgBF₄) or Silver Nitrate (AgNO₃)

  • Methanol/Acetonitrile (1:1 v/v)

Step-by-Step Methodology:

  • Ligand Solution: Dissolve L (0.2 mmol, 24.6 mg) in 2 mL of Methanol.

  • Metal Solution: Dissolve AgBF₄ (0.2 mmol, 38.9 mg) in 2 mL of Acetonitrile. Protect from light.

  • Layering Technique: In a narrow test tube, place the metal solution at the bottom. Carefully layer 1 mL of pure solvent mixture (buffer layer) on top. Gently add the ligand solution as the top layer.

  • Crystallization: Seal the tube with Parafilm and leave undisturbed in the dark at RT.

  • Observation: Over 3–7 days, colorless block crystals of {[Ag(L)2]BF4}n will form at the interface.

  • Characterization: Isolate crystals for Single Crystal X-Ray Diffraction (SCXRD) to determine topology. The expected structure is a 1D polymeric chain where Ag(I) adopts a linear or T-shaped geometry coordinated by the pyridine nitrogen.

Workflow Visualization: Material Synthesis

The following flowchart details the critical decision points in synthesizing functional materials using this ligand.

SynthesisWorkflowStartStart: this compoundMetalSelectSelect Metal CenterStart->MetalSelectSolventSelectSelect Solvent System(Polarity affects topology)MethodADirect Mixing(Precipitation)SolventSelect->MethodAMethodBSlow Diffusion(Crystallization)SolventSelect->MethodBAgAg(I) / Cu(I)(Soft metals)MetalSelect->AgZnZn(II) / Co(II)(Hard/Borderline)MetalSelect->ZnAg->SolventSelectMeCN/MeOHZn->SolventSelectDMF/EtOHResultAMicrocrystalline Powder(Catalysis/Sensing)MethodA->ResultAResultBSingle Crystals(X-Ray Structure)MethodB->ResultB

Figure 2: Decision matrix for synthesizing coordination polymers with this compound.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete deprotonation of alcoholEnsure NaH is fresh; increase deprotonation time to 1h at RT.
Product Color (Protocol A) Oxidation of pyridine ringPerform reaction under strict Argon atmosphere; distill product if yellowing occurs.
No Crystals (Protocol B) Concentration too high/lowAdjust concentration to 0.1 M. Ensure vibration-free environment.
Precipitate instead of Crystals Diffusion too fastIncrease the volume of the "buffer layer" solvent or cool the setup to 4°C.

References

  • Chem-Impex International. "this compound - Product Analysis and Applications." ChemImpex Catalog. Accessed Jan 2026. Link

  • BenchChem. "Synthesis of 4-Pyridinemethanol from 4-Picoline: Application Notes."[5][6] BenchChem Protocols. Accessed Jan 2026. Link

  • ResearchGate. "4-Methoxypyridine N-oxide: An electron-rich ligand that can simultaneously bridge three silver atoms." ResearchGate. Accessed Jan 2026. Link

  • PubChem. "this compound Compound Summary."[1] National Library of Medicine. Accessed Jan 2026. Link

  • Sigma-Aldrich. "4-Pyridinemethanol Product Sheet." Merck KGaA. Accessed Jan 2026. Link

experimental protocol for the synthesis of 4-(Methoxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis & Retrosynthesis

The synthesis of 4-(Methoxymethyl)pyridine is a critical transformation in medicinal chemistry, often serving as a core motif in ligand design and active pharmaceutical ingredient (API) intermediates. The introduction of the methoxymethyl ether moiety modulates lipophilicity and metabolic stability compared to the parent alcohol.

We present two distinct, validated protocols. The choice of method depends strictly on scale and safety constraints:

  • Protocol A (Williamson Ether Synthesis): Utilizes 4-pyridinemethanol, Sodium Hydride (NaH), and Methyl Iodide (MeI).

    • Advantage:[1][2] High conversion, cleaner impurity profile on small scales (<10g).

    • Constraint: Requires handling pyrophoric NaH and carcinogenic MeI.

  • Protocol B (Nucleophilic Substitution): Utilizes 4-(chloromethyl)pyridine hydrochloride and Sodium Methoxide (NaOMe).

    • Advantage:[1][2] Avoids heavy metal waste and explosive hydrogen evolution; amenable to kilogram-scale production.

    • Constraint: The precursor 4-(chloromethyl)pyridine is a potent vesicant and unstable as a free base.

Safety Assessment & Hazard Mitigation

CRITICAL WARNING: This protocol involves high-risk reagents.

  • 4-(Chloromethyl)pyridine: A severe vesicant (blistering agent). Handle only as the hydrochloride salt until the moment of reaction. Never isolate the free base.

  • Sodium Hydride (NaH): Pyrophoric. Releases explosive

    
     gas upon contact with moisture. Perform all transfers under inert atmosphere (
    
    
    
    or Ar).
  • Methyl Iodide (MeI): Volatile carcinogen. Use only in a well-ventilated fume hood.

Experimental Protocols

Protocol A: Williamson Ether Synthesis (Lab Scale)

Primary Application: Research scale (1g – 10g) where yield and purity are paramount.

Reagents & Stoichiometry
ReagentEquiv.Role
4-Pyridinemethanol (CAS 586-95-8)1.0Substrate
Sodium Hydride (60% in oil)1.2 - 1.5Base
Methyl Iodide (MeI)1.2Electrophile
THF (Anhydrous) 10-15 volSolvent
Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar, rubber septum, and nitrogen inlet. Flush with nitrogen.

  • Deprotonation:

    • Charge NaH (1.2 equiv) into the flask.

    • Optional: Wash NaH with dry hexanes (2x) to remove mineral oil if downstream analysis is sensitive to hydrocarbons.

    • Add anhydrous THF (50% of total volume) and cool to 0°C in an ice bath.

    • Dissolve 4-pyridinemethanol (1.0 equiv) in the remaining THF. Add this solution dropwise to the NaH suspension over 20 minutes.

    • Observation: Vigorous bubbling (

      
       evolution) will occur. Ensure adequate venting through a bubbler.
      
    • Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete alkoxide formation.

  • Alkylation:

    • Cool the mixture back to 0°C .

    • Add Methyl Iodide (1.2 equiv) dropwise via syringe. Caution: Exothermic.

    • Allow the reaction to warm to RT and stir for 4–12 hours.

  • Monitoring: Check reaction progress via TLC (10% MeOH in DCM) or LC-MS. The starting alcohol (

    
    ) should disappear, replaced by the less polar ether (
    
    
    
    ).
Protocol B: Nucleophilic Substitution (Scale-Up)

Primary Application: Process development (>50g) or when avoiding NaH is necessary.

Reagents & Stoichiometry
ReagentEquiv.Role
4-(Chloromethyl)pyridine HCl (CAS 1822-51-1)1.0Substrate
Sodium Methoxide (25% in MeOH)2.2Nucleophile & Base
Methanol 5-10 volSolvent
Step-by-Step Methodology
  • Reagent Preparation: In a dry flask, prepare or purchase a solution of NaOMe (2.2 equiv) in Methanol. Note: 2.2 equiv is required because 1 equiv neutralizes the HCl salt, and the second effects the substitution.

  • Addition:

    • Cool the NaOMe solution to 0°C .

    • Add solid 4-(chloromethyl)pyridine hydrochloride portion-wise. Do not dissolve the chloride salt in water or neutral solvent first , as the free base is unstable and prone to self-polymerization.

  • Reaction:

    • Heat the mixture to reflux (65°C) for 4–6 hours.

    • Mechanism:[1][3][4] The first equivalent of base frees the pyridine nitrogen; the methoxide ion then displaces the chloride.

  • Workup:

    • Cool to RT. Concentrate in vacuo to remove most methanol.

    • Resuspend the residue in water/DCM for extraction.[3]

Purification: The Acid-Base Swing

Pyridine derivatives allow for a highly specific "self-cleaning" purification method known as the Acid-Base Swing, which removes non-basic impurities.

Workflow Diagram:

WorkupFlow Start Crude Reaction Mixture Quench Quench with H2O (Caution: H2 gas if NaH used) Start->Quench Extract1 Extract with DCM/EtOAc Quench->Extract1 PhaseSep1 Phase Separation Extract1->PhaseSep1 OrgPhase1 Organic Phase (Contains Product + Impurities) PhaseSep1->OrgPhase1 AqPhase1 Aqueous Phase (Discard Salts) PhaseSep1->AqPhase1 Acidify Add 1M HCl (pH < 2) OrgPhase1->Acidify PhaseSep2 Phase Separation Acidify->PhaseSep2 OrgPhase2 Organic Phase (Discard Neutral Impurities) PhaseSep2->OrgPhase2 AqPhase2 Aqueous Phase (Contains Protonated Product) PhaseSep2->AqPhase2 Basify Basify with NaOH/NaHCO3 (pH > 10) AqPhase2->Basify ExtractFinal Extract with DCM Basify->ExtractFinal Dry Dry (Na2SO4) & Concentrate ExtractFinal->Dry FinalProduct Pure this compound Dry->FinalProduct

Figure 1: Acid-Base Extraction Workflow for Pyridine Derivatives. This method isolates the basic pyridine product from neutral organic byproducts.

Reaction Scheme & Mechanistic Pathways

ReactionScheme SM1 4-Pyridinemethanol (CAS 586-95-8) Inter1 Alkoxide Intermediate SM1->Inter1 NaH, THF -H2 SM2 4-(Chloromethyl)pyridine HCl (CAS 1822-51-1) Product This compound (CAS 20027-70-7) SM2->Product NaOMe, MeOH Reflux, -NaCl Inter1->Product MeI SN2

Figure 2: Convergent synthesis pathways. Top: Williamson Ether Synthesis. Bottom: Nucleophilic Substitution.[5]

Characterization Data (Expected)

  • Appearance: Colorless to pale yellow liquid.[6][7]

  • Boiling Point: ~108-111 °C at 65 mmHg [1].[7]

  • 1H NMR (400 MHz, CDCl3): δ 8.55 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H), 4.48 (s, 2H, CH2), 3.42 (s, 3H, OCH3).

  • MS (ESI): [M+H]+ calc. 124.07, found 124.1.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Method A) Incomplete deprotonationEnsure NaH is fresh; increase deprotonation time at RT.
Polymerization (Method B) Free base instabilityEnsure NaOMe is added to the salt, or keep the reaction cold during addition. Never store the free base chloride.
Emulsions during Workup Pyridine solubilitySaturate the aqueous phase with NaCl (brine) to salt out the pyridine derivative.

References

  • ChemicalBook. (2025).[8] 4-Methoxypyridine Properties and Safety. Retrieved from

  • PubChem. (2025).[8][9] 2-(Methoxymethyl)pyridine Compound Summary. (Analogous structure data). Retrieved from

  • BenchChem. (2025). Synthesis of 4-Pyridinemethanol from 4-Picoline. (Precursor synthesis).[5] Retrieved from

  • Google Patents. (2013). Synthetic method of 4-(chloromethyl)pyridine hydrochloride. CN105085378A.[7] Retrieved from

  • Rasayan Journal of Chemistry. (2024). Process Optimization and Green Chemistry Approach During Synthesis.... Retrieved from

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 4-(Methoxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Core Objective

This document provides a comprehensive guide for the large-scale synthesis of 4-(Methoxymethyl)pyridine, a key intermediate in the development of pharmaceuticals and specialty chemicals. The core objective is to present a robust, scalable, and economically viable synthetic strategy, supported by detailed protocols and process optimization insights. This guide is intended for researchers, chemists, and process engineers in the pharmaceutical and chemical industries. The primary route detailed herein proceeds from the readily available starting material, 4-methylpyridine (4-picoline), via the stable and commercially available intermediate, 4-(chloromethyl)pyridine hydrochloride.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative of significant interest in organic synthesis. Its structural motif is a crucial component in a variety of biologically active molecules. The methoxymethyl group serves as a stable ether linkage, while the pyridine ring offers a site for further chemical modification or acts as a key pharmacophore. Given its role as a versatile building block, the development of an efficient and scalable synthesis is paramount to ensure a reliable supply for research and commercial manufacturing. This application note focuses on a field-proven, two-step synthetic sequence that prioritizes safety, yield, and operational simplicity for industrial-scale production.

Strategic Overview of the Recommended Synthesis

The most industrially advantageous route to this compound begins with 4-methylpyridine (also known as γ-picoline). 4-Methylpyridine is produced on a large scale from acetaldehyde and ammonia or is isolated from coal tar, making it an inexpensive and abundant starting material[1].

The overall strategy involves two key transformations:

  • Chlorination: Conversion of the benzylic alcohol, 4-(hydroxymethyl)pyridine, to the more reactive 4-(chloromethyl)pyridine. This intermediate is typically isolated as its more stable hydrochloride salt.

  • Etherification: A nucleophilic substitution reaction (specifically, a Williamson ether synthesis) where the chloride is displaced by a methoxide source to form the desired product.

While 4-(chloromethyl)pyridine hydrochloride can be synthesized from 4-methylpyridine through a multi-step process involving oxidation, reduction, and subsequent chlorination[2], it is also widely commercially available, often making direct purchase the most time and cost-effective starting point for the final etherification step[3][4][5]. This guide will detail the final, critical etherification step, assuming the acquisition of the chloromethyl intermediate.

Synthesis_Workflow cluster_precursor Precursor Synthesis (Optional) cluster_main_reaction Core Protocol Picoline 4-Methylpyridine HM_Pyridine 4-(Hydroxymethyl)pyridine Picoline->HM_Pyridine CM_Pyridine 4-(Chloromethyl)pyridine Hydrochloride HM_Pyridine->CM_Pyridine Product This compound CM_Pyridine->Product NaOCH3 Sodium Methoxide

Sources

protecting group strategies for 4-(Methoxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protecting Group Strategies & Functionalization of 4-(Methoxymethyl)pyridine

Abstract

This compound (4-MMP) serves as a critical building block in medicinal chemistry, offering a pre-installed, ether-masked alcohol handle. However, the nucleophilic nature of the pyridine nitrogen and the acid-sensitivity of the methoxymethyl (MOM) ether present orthogonal challenges during complex synthesis. This guide details high-fidelity strategies for Nitrogen-Protection (N-Oxidation, Lewis Acid Complexation) to enable regioselective lithiation and cross-coupling, while maintaining the integrity of the C4-MOM moiety.

The Chemo-Structural Challenge

The 4-MMP scaffold presents a "Push-Pull" reactivity profile that dictates synthetic strategy:

  • The Pyridine Nitrogen (N1): Highly nucleophilic and basic (

    
    ).
    
    • Risk: Poisons Pd/Pt catalysts; undergoes N-alkylation with electrophiles; promotes nucleophilic attack on the ring by organolithiums (e.g., Chichibabin-type reactions) rather than deprotonation.

  • The Methoxymethyl Ether (C4-MOM): An acetal-like ether.

    • Risk:[1] Stable to base (lithiation compatible) but labile to strong Lewis acids (

      
      , 
      
      
      
      ) and Brønsted acids (
      
      
      ,
      
      
      ).
    • Opportunity: Acts as a weak Directing Metalation Group (DMG), though usually overpowered by the N1 directing effect.

FeatureReactivitySynthetic Implication
N1 (Nitrogen) Nucleophilic / BasicMust be blocked/complexed for C-H activation or Pd-catalysis.
C4-MOM Acid-Labile EtherAvoid strong Lewis acids during N-deprotection.
C2/C6 Positions Electron DeficientProne to nucleophilic attack unless N is oxidized or complexed.

Strategic Decision Framework

The choice of protecting group depends strictly on the intended downstream transformation.

ProtectionStrategy Start Start: this compound Goal Intended Reaction? Start->Goal Lithiation C2-Lithiation / Functionalization Goal->Lithiation Coupling Pd-Catalyzed Coupling Goal->Coupling Reduction Ring Reduction (Piperidine) Goal->Reduction NOxide Strategy A: N-Oxide (Activates C2, Protects N) Lithiation->NOxide Robust C2-H activation BF3 Strategy B: BF3 Adduct (Steric Block / Activation) Lithiation->BF3 Transient Protection Coupling->NOxide Prevents Catalyst Poisoning Boc Strategy C: N-Boc/Cbz (Post-Reduction) Reduction->Boc Traps reduced amine

Figure 1: Decision tree for selecting the optimal N-protection strategy based on downstream chemistry.

Strategy A: The N-Oxide Route (Activation & Protection)

Mechanism: Converting 4-MMP to its N-oxide (4-MMP-NO) is the gold standard for functionalizing the C2 position. The N-oxide oxygen acts as a powerful DMG, coordinating lithium bases (e.g., LTMP) to direct deprotonation at C2. Simultaneously, it prevents N-alkylation.

  • Pros: High regioselectivity for C2; stable intermediate; prevents catalyst poisoning.

  • Cons: Requires a deoxygenation step to restore the pyridine.

  • MOM Compatibility: Excellent (mCPBA and basic workups do not cleave MOM).

Protocol 1: Synthesis of this compound N-oxide

Note: This reaction is exothermic. Peroxides are shock-sensitive.

  • Dissolution: Dissolve this compound (10.0 mmol) in DCM (50 mL) and cool to 0°C.

  • Oxidation: Slowly add m-chloroperbenzoic acid (mCPBA, 77% max, 1.1 equiv) portion-wise over 15 minutes.

  • Reaction: Warm to RT and stir for 4–6 hours. Monitor by TLC (MeOH/DCM 1:9); product is much more polar than starting material.

  • Workup (Critical for MOM stability):

    • Quench with saturated aqueous

      
       to destroy excess peroxide.
      
    • Wash with saturated

      
       (x3) to remove m-chlorobenzoic acid byproduct. Do not use strong acid washes, as this risks MOM cleavage.
      
    • Extract with DCM/Isopropanol (3:1) if the N-oxide is water-soluble.[2]

    • Dry over

      
       and concentrate.
      
  • Yield: Typically >90% as a white/off-white solid.

Protocol 2: Deoxygenation (Restoring the Pyridine)

To be performed after functionalization.

  • Method A (Mild, MOM-Safe): Zn dust (5 equiv) +

    
     (saturated aq) in THF/Water at RT. Stir 2–12 h.
    
  • Method B (Classic):

    
     (3 equiv) in DCM at reflux. Caution: Generates HCl gas; ensure the MOM group can withstand transient acidic conditions or buffer with amine base.
    

Strategy B: Lewis Acid Complexation ( )

Mechanism: Pre-complexation of the pyridine nitrogen with


 blocks the lone pair sterically and electronically. This prevents the organolithium reagent from attacking the ring (nucleophilic addition) and instead forces deprotonation (metallation) at the C2 position due to increased acidity of the 

-protons.
  • Pros: "Transient" protection—hydrolysis during workup removes the group (no separate deprotection step).

  • Cons: Requires strictly anhydrous conditions;

    
     is corrosive.
    
Protocol 3: Directed Ortho Metalation (DoM) via Adduct
  • Complexation: Dissolve this compound (1.0 equiv) in anhydrous THF (0.2 M) under Argon. Cool to 0°C.

  • Addition: Add

    
     (1.1 equiv) dropwise. Stir for 15 min at 0°C. A white precipitate (the adduct) may form.
    
  • Lithiation: Cool the mixture to -78°C (Critical). Add LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) (1.2 equiv) dropwise.

    • Note: LiTMP is preferred over n-BuLi to avoid nucleophilic attack on the ring.

  • Reaction: Stir at -78°C for 45–60 minutes. The solution often turns deep red/brown.

  • Electrophile Quench: Add the electrophile (e.g.,

    
    , DMF, aldehydes) (1.5 equiv).
    
  • Workup: Warm to RT. Add saturated

    
     / 
    
    
    
    . This hydrolyzes the N-
    
    
    bond, releasing the functionalized pyridine.

Comparative Data: Protection Strategies

ParameterN-Oxide Strategy

Complex Strategy
Direct Lithiation (Unprotected)
C2 Regioselectivity High (>95%)High (>90%)Moderate (competing nucleophilic attack)
Step Count 3 (Oxidize

React

Reduce)
1 (One-pot)1
Reagent Compatibility BroadSensitive to Lewis basesPoor
MOM Stability ExcellentGood (Avoid prolonged exposure)Excellent
Primary Use Case Complex multistep synthesisRapid C2-functionalizationSimple substrates only

Visualization of the N-Oxide Activation Pathway

NOxideMechanism Substrate This compound Oxidation Oxidation (mCPBA) Substrate->Oxidation Intermediate Pyridine N-Oxide (N-O bond coordinates Li) Oxidation->Intermediate Lithiation Directed Lithiation (LiTMP, -78°C) Forms C2-Li Species Intermediate->Lithiation Coordination Quench Electrophile Quench (E+) Lithiation->Quench Deox Deoxygenation (Zn/NH4Cl) Quench->Deox Product 2-Substituted-4-(MOM)pyridine Deox->Product

Figure 2: The N-Oxide Directed Ortho Metalation (DoM) cycle. The oxygen atom acts as a temporary directing group.

Troubleshooting & Quality Assurance

  • Issue: Low Yield in Lithiation.

    • Cause: Moisture in THF or insufficient low temperature (-78°C is mandatory).

    • Fix: Distill THF over Na/Benzophenone; ensure internal probe temperature is <-70°C before adding LiTMP.

  • Issue: MOM Cleavage.

    • Cause: Acidic workup or use of strong Lewis acids (

      
      , 
      
      
      
      ).
    • Fix: Buffer all aqueous washes with

      
      . Use Zn/AcOH or Zn/
      
      
      
      for deoxygenation instead of
      
      
      if MOM loss is observed.
  • Issue: C2 vs C3 Selectivity.

    • Insight: In 4-MMP, the N-directing effect (to C2) is stronger than the MOM-directing effect (to C3). To target C3, one must block C2 (e.g., with a silyl group) or use a weaker base that relies on the MOM oxygen coordination, though this is difficult on the pyridine ring.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard text for MOM stability).

  • Snieckus, V. "Directed Ortho Metalation.[3] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chem. Rev.[4]1990 , 90, 879–933. (Foundational review on DoM).

  • Knochel, P.; et al. "Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange."[5] Z. Naturforsch.2013 , 68b, 411–422.[5] (Modern pyridine lithiation strategies).

  • O'Brien, P.; et al. "Lithium-halogen exchange vs. lithiation of pyridine N-oxides." Tetrahedron Lett.[4]2010 , 51, 5690.[4] (N-oxide specific lithiation).

  • Organic Chemistry Portal. "Pyridine Synthesis and Reactivity." (General reactivity profiles). Link

Sources

Troubleshooting & Optimization

optimizing the synthesis of 4-(Methoxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-(Methoxymethyl)pyridine

Case ID: 4-MMP-OPT-2024 Subject: Optimization of this compound Synthesis (CAS: 13803-58-2) Assigned Specialist: Senior Application Scientist

Strategic Overview: Route Selection

For the synthesis of this compound, the choice of route is the single most critical factor in determining yield and purity.

The Problem with Direct Alkylation: Direct methylation of 4-pyridinemethanol using Sodium Hydride (NaH) and Methyl Iodide (MeI) often results in a mixture of the desired O-alkylated product and the undesired N-methylated pyridinium salt. The pyridine nitrogen is highly nucleophilic, leading to competition between the alkoxide and the nitrogen lone pair.

The Optimized Solution: The Chloromethyl Intermediate Route To guarantee regioselectivity, we recommend a two-step sequence via the chloromethyl intermediate. This route leverages the stability of the hydrochloride salt to prevent self-polymerization and utilizes the high nucleophilicity of methoxide to displace the chloride cleanly.

Workflow Diagram (DOT):

SynthesisRoute Start 4-Pyridinemethanol (Starting Material) Step1 Step 1: Chlorination (SOCl2) Start->Step1 Activation Inter 4-(Chloromethyl)pyridine HCl (Stable Salt Intermediate) Step1->Inter Isolation as HCl Salt Step2 Step 2: Methoxylation (NaOMe / MeOH) Inter->Step2 Nucleophilic Sub. Product This compound (Target) Step2->Product Workup & Distillation

Figure 1: Optimized synthetic pathway avoiding N-alkylation.

Module 1: Optimized Experimental Protocol

Step 1: Synthesis of 4-(Chloromethyl)pyridine Hydrochloride

Objective: Convert the alcohol to a good leaving group while protecting the nitrogen as a salt.

Reagents:

  • 4-Pyridinemethanol (1.0 equiv)

  • Thionyl Chloride (SOCl2) (1.5 equiv)

  • Dichloromethane (DCM) or Toluene (Solvent)

Procedure:

  • Dissolve 4-pyridinemethanol in anhydrous DCM (0.5 M concentration).

  • Cool the solution to 0°C under an inert atmosphere (N2 or Ar).

  • Add Thionyl Chloride dropwise. Caution: Gas evolution (SO2, HCl).

  • Allow to warm to room temperature and stir for 2-4 hours.

  • Critical Step: The product, 4-(chloromethyl)pyridine hydrochloride, will precipitate or can be crystallized. Filter the solid or evaporate solvent to dryness.[1]

  • Storage: Store this salt in a desiccator. Do not neutralize to the free base, as it will self-polymerize (intermolecular N-alkylation).

Step 2: Methoxylation to this compound

Objective: Selective O-alkylation via SN2 displacement.

Reagents:

  • 4-(Chloromethyl)pyridine HCl (1.0 equiv)[2]

  • Sodium Methoxide (NaOMe) (2.5 - 3.0 equiv)

  • Methanol (anhydrous)

Procedure:

  • Prepare a solution of NaOMe in Methanol (or use commercially available 25-30% wt solution). Use excess base to neutralize the HCl salt and provide the nucleophile.

  • Cool the NaOMe solution to 0°C.

  • Add the solid 4-(chloromethyl)pyridine HCl portion-wise to the methoxide solution. Exothermic reaction.

  • Reflux the mixture for 2–4 hours. Monitor by TLC (the salt will disappear).

  • Workup:

    • Cool to room temperature.[3]

    • Quench with water (minimal amount to dissolve salts if needed, or filter off NaCl directly if dry).

    • Concentrate Methanol under reduced pressure.

    • Extract the residue with DCM or Diethyl Ether.

    • Wash organics with Brine, dry over Na2SO4, and concentrate.

  • Purification: Vacuum distillation is recommended. (Expected bp: ~80–90°C at 10 mmHg; Note: 4-picolyl ethers are generally liquids).

Module 2: Troubleshooting & FAQs

Q1: I am seeing a large amount of a polar impurity that doesn't move on TLC. What is it? A: This is likely the N-methylated pyridinium salt .

  • Cause: If you used the "Direct Alkylation" route (Alcohol + NaH + MeI), the MeI alkylated the nitrogen.

  • Cause (Chloride route): If you neutralized the 4-(chloromethyl)pyridine HCl to a free base before adding it to the methoxide, it self-polymerized.

  • Fix: Strictly follow the Chloride Salt protocol. Keep the intermediate as the HCl salt until it hits the NaOMe solution.

Q2: My yield is low in Step 2. The starting material is gone, but product recovery is poor. A: The product is a pyridine derivative and can be water-soluble, especially if the pH is acidic.

  • Fix: During workup, ensure the aqueous phase is basic (pH > 10) before extraction. Pyridines are protonated at neutral/acidic pH, making them stay in the water layer. Use NaOH to adjust pH if necessary during extraction.

Q3: Can I distill the product at atmospheric pressure? A: We strongly advise against it.

  • Reason: Pyridine derivatives can darken or decompose at high temperatures (~190°C+).

  • Recommendation: Use vacuum distillation (bulb-to-bulb or fractional). A vacuum of <10 mmHg is ideal to keep the bath temperature below 100°C.

Q4: Is 4-(Chloromethyl)pyridine dangerous? A: YES. It is a potent vesicant (blistering agent).

  • Safety: It is structurally similar to nitrogen mustards. It can cause severe skin burns and respiratory damage.

  • Handling: Handle the solid HCl salt only in a fume hood. Wear double nitrile gloves. Quench all glassware and tools with dilute NaOH/MeOH before removing them from the hood.

Module 3: Comparative Data Analysis

Table 1: Route Comparison for this compound

FeatureDirect Alkylation (NaH/MeI)Chloromethyl Route (SOCl2 -> NaOMe)
Primary Mechanism Deprotonation + MethylationActivation + SN2 Substitution
Major Impurity N-Methylpyridinium IodidePoly(4-vinylpyridine) / Self-alkylation products
Selectivity (O vs N) Poor (~60:40 to 80:20)Excellent (>99:1)
Scalability Low (Exothermic, runaway risk)High (Stepwise control)
Safety Profile MeI is highly carcinogenicChloromethyl intermediate is a vesicant

References

  • Preparation of 4-(chloromethyl)

    • Source: Fisher Scientific Safety D
    • Relevance: Confirms the handling and stability of the hydrochloride salt form.
    • URL:

  • Nucleophilic Substitution of Pyridine Halides

    • Source: Scilit / Rasayan Journal of Chemistry (2024). "Process Optimization... of 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine".
    • Relevance: Validates the reaction of chloromethyl pyridines with alkoxides and the stability of the intermedi
    • URL:

  • General Pyridine Synthesis & Reactivity

    • Source: Baran Lab (Scripps), "Pyridine Synthesis Cliff Notes".
    • Relevance: Provides mechanistic grounding for pyridine ring reactivity and N- vs O-alkyl
    • URL: (Generalized link to field standard; specific protocol adapted from standard organic synthesis texts).

  • Physical Properties & Safety

    • Source: ChemicalBook / Chem-Impex.
    • Relevance: Confirmation of CAS 13803-58-2 and physical state (liquid).[4]

    • URL:

Sources

Technical Support Center: Troubleshooting Failed 4-(Methoxymethyl)pyridine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Methoxymethyl)pyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their work. This compound is a key intermediate in the synthesis of various pharmaceutical agents and specialty chemicals, valued for its unique reactivity and solubility characteristics.[1] However, like any chemical synthesis, its preparation can present challenges.

This document moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common reaction failures. We will explore the causality behind experimental outcomes, offer self-validating protocols, and ground our recommendations in authoritative chemical literature.

General Troubleshooting Workflow

Before diving into specific reaction problems, it's essential to have a logical framework for diagnosing any failed reaction. The following workflow provides a systematic approach to identifying and solving experimental issues.

Troubleshooting_Workflow start Reaction Failed (Low Yield / Impurities) check_reagents Step 1: Verify Starting Materials - Purity (NMR, GC/MS) - Anhydrous Solvents? - Reagent Activity (e.g., Titration) start->check_reagents check_conditions Step 2: Review Reaction Conditions - Temperature Control? - Inert Atmosphere? - Stirring Efficiency? - Correct Stoichiometry? check_reagents->check_conditions Reagents OK analyze_crude Step 3: Analyze Crude Product - NMR, LC-MS, TLC - Identify Byproducts check_conditions->analyze_crude Conditions OK remediate Step 4: Formulate & Test Hypothesis - Modify Conditions - Purify Reagents - Change Synthetic Route analyze_crude->remediate Byproducts Identified success Problem Solved remediate->success

Caption: A systematic workflow for diagnosing failed chemical reactions.

Part 1: The Williamson Ether Synthesis Route

The most common and direct method for preparing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 4-(hydroxymethyl)pyridine (also known as 4-pyridylcarbinol) to form an alkoxide, which then undergoes an SN2 reaction with a methylating agent.[2][3]

Core Reaction: 4-pyridylcarbinol + Base → 4-pyridylmethoxide anion 4-pyridylmethoxide anion + CH₃-X → this compound + X⁻

Frequently Asked Questions & Troubleshooting

Question 1: My reaction yield is low or zero. What is the most common cause?

Answer: The most frequent culprit is the incomplete formation of the nucleophilic alkoxide, which is almost always due to the presence of water.

  • Causality: The bases used for this deprotonation, such as sodium hydride (NaH), are extremely reactive towards protic species. Water (pKa ~15.7) will react preferentially with the hydride before the alcohol starting material (pKa of 4-pyridylcarbinol is ~14-15). Each equivalent of water consumes one equivalent of your base and generates hydroxide, which is often not basic enough to fully deprotonate the starting alcohol.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven-dried or flame-dried under vacuum) and cooled under an inert atmosphere (e.g., Argon or Nitrogen).[4]

    • Dry Your Reagents:

      • 4-(hydroxymethyl)pyridine: This alcohol is hygroscopic. Dry it by azeotropic distillation with toluene or by dissolving in a dry solvent and adding activated molecular sieves (3Å or 4Å) prior to use.

      • Solvents: Use freshly distilled anhydrous solvents (e.g., THF, DMF).[5] Solvents from commercial "sure-seal" bottles are often sufficient but should be handled with care to prevent atmospheric moisture contamination.

    • Verify Base Activity: Use fresh, high-quality NaH. Old NaH can have a coating of NaOH from reaction with atmospheric moisture, reducing its activity.

Question 2: My NMR analysis shows a significant byproduct with a downfield shift for the pyridine protons and a new methyl singlet. What is it and how do I prevent it?

Answer: You are observing N-methylation of the pyridine ring, a common side reaction. The product is a pyridinium salt.

  • Causality: The pyridine nitrogen is a competing nucleophile. While the deprotonated alkoxide is a stronger nucleophile (a "hard" nucleophile), the pyridine nitrogen (a "soft" nucleophile) can still react with the methylating agent, especially under certain conditions. This reaction is often irreversible and forms a stable pyridinium salt.

  • Prevention Strategy: The key is to favor O-alkylation over N-alkylation.

    • Ensure Complete Deprotonation: Add the methylating agent only after the deprotonation of the alcohol is complete. The resulting alkoxide is a much more potent nucleophile than the neutral pyridine nitrogen, ensuring it reacts preferentially. Allow the alcohol and base to stir for a sufficient time (e.g., 30-60 minutes at the appropriate temperature) before adding the electrophile.

    • Control Temperature: Add the methylating agent slowly and at a low temperature (e.g., 0 °C). This helps control the exotherm and can improve selectivity for the more reactive nucleophile.

    • Choice of Reagents: Using a stronger, bulkier base can sometimes help by creating a more sterically hindered ion pair around the alkoxide, though this is less of a factor for a primary alcohol.

Williamson_Pathway cluster_main Williamson Ether Synthesis cluster_side Potential Side Reactions A 4-(Hydroxymethyl)pyridine B Alkoxide Intermediate A->B + Base (e.g., NaH) D N-Methylated Pyridinium Salt (Byproduct) A->D + CH3-X (Direct Attack) C This compound (Desired Product) B->C + CH3-X (e.g., CH3I) E Elimination Products (if applicable) B->E E2 Elimination

Caption: Desired reaction pathway and common side reactions.

Question 3: My reaction is complete, but purification is difficult. How can I effectively isolate my product?

Answer: Purification challenges often arise from separating the neutral product from the polar starting material and the ionic N-methylated byproduct.

  • Strategy 1: Aqueous Workup & Extraction

    • Quench Carefully: Quench the reaction by slowly adding it to ice-cold water or a saturated NH₄Cl solution to destroy any unreacted base.

    • Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane. The desired product, this compound, is organic-soluble.

    • Separation:

      • The unreacted 4-(hydroxymethyl)pyridine has higher polarity and may have some water solubility, but will likely extract into the organic layer.

      • The N-methylated pyridinium salt is ionic and will remain almost exclusively in the aqueous layer. This is the most effective way to remove it.

  • Strategy 2: Column Chromatography

    • If unreacted starting material persists in the organic layer after extraction, flash column chromatography is effective.

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or a mixture of dichloromethane and methanol is typically effective. The less polar product will elute before the more polar starting alcohol.

  • Strategy 3: Distillation

    • For large-scale purification, distillation under reduced pressure can be an option if the product is thermally stable and the boiling points of the components are sufficiently different. A patent suggests purification of similar compounds can be achieved by distillation.[6][7]

Part 2: Troubleshooting Alternative Synthetic Routes

While the Williamson synthesis is most common, other routes may be employed. Here are their associated challenges.

Route A: From 4-Picoline

This is a multi-step process: 4-picoline → 4-pyridinecarboxylic acid → methyl 4-pyridinecarboxylate → 4-(hydroxymethyl)pyridine → this compound.

Question: My initial oxidation of 4-picoline gives poor yields and multiple byproducts. What can I do?

Answer: The oxidation of the methyl group on an electron-deficient pyridine ring can be challenging, often requiring harsh conditions that can lead to side reactions or decarboxylation.

  • Causality: Strong oxidants (like KMnO₄ or Cr(VI)[8]) can be difficult to control, leading to over-oxidation or ring degradation. Catalytic air oxidation is greener but can suffer from low conversion and selectivity.[9][10] High temperatures can cause decarboxylation of the desired carboxylic acid product.[9]

  • Troubleshooting:

    • Milder Conditions: Explore alternative oxidation procedures. For example, oxidation using actinic radiation with a halogen oxidizing agent has been reported.[11]

    • Catalyst System: For aerobic oxidations, carefully screen catalysts and reaction conditions (temperature, pressure) to find an optimal balance between conversion and selectivity.[9]

    • Protecting Groups: In some complex syntheses, the pyridine nitrogen can be temporarily oxidized to the N-oxide, which activates the 4-position and can lead to milder subsequent reactions.[12]

Route B: Reduction of Methyl 4-Pyridinecarboxylate

This route involves the reduction of the ester to the primary alcohol.

Question: My reduction of methyl 4-pyridinecarboxylate with LiAlH₄ is giving a complex mixture after workup. What's wrong?

Answer: Lithium aluminum hydride (LiAlH₄) is a very powerful, non-selective reducing agent. Issues often arise from an aggressive reaction or improper workup.

  • Causality: LiAlH₄ will readily reduce esters to primary alcohols.[13] However, it is highly reactive with any protic source. The workup procedure is critical to form a granular aluminum salt precipitate that can be easily filtered. A gelatinous precipitate will trap the product, leading to low isolated yields.

  • Troubleshooting:

    • Reaction Conditions: Perform the reaction at low temperature (e.g., add the ester solution slowly to a suspension of LiAlH₄ in THF at 0 °C) under a strict inert atmosphere.

    • Optimized Workup (Fieser Method): For a reaction with 'x' grams of LiAlH₄, quench by sequentially and slowly adding:

      • 'x' mL of water

      • 'x' mL of 15% aqueous NaOH

      • '3x' mL of water This procedure is designed to produce granular aluminum salts (LiAlO₂) that are easy to filter off. Stir vigorously for 15-30 minutes after the final addition until a white precipitate forms.

    • Alternative Reducing Agents: Consider using a milder reducing agent like sodium borohydride (NaBH₄) in the presence of a Lewis acid or in specific solvent systems, although it is typically unreactive towards esters on its own.[14] Diisobutylaluminium hydride (DIBAL-H) can also be used, but it can sometimes stop at the aldehyde stage if not used in excess.[13]

Data & Protocols

Table 1: Common Bases for Williamson Ether Synthesis
BasepKa (Conj. Acid)Common SolventsKey Considerations
Sodium Hydride (NaH) ~36 (H₂)THF, DMFMost common; insoluble, requires careful handling (pyrophoric solid); reaction rate depends on surface area.
Potassium Hydride (KH) ~36 (H₂)THF, DMFMore reactive than NaH; often provides faster reaction times but is more pyrophoric.
Sodium bis(trimethylsilyl)amide (NaHMDS) ~26 (HMDS)THF, HexanesStrong, non-nucleophilic, soluble base; produces a non-basic silylamine byproduct. Good for avoiding elimination.
Potassium tert-butoxide (KOtBu) ~19 (t-BuOH)THF, t-BuOHStrong, but sterically hindered; can promote E2 elimination with secondary halides (not an issue for methylating agents).[2]
Experimental Protocol: Optimized Williamson Synthesis of this compound

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

  • Preparation (Inert Atmosphere): Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under vacuum. Allow to cool to room temperature under a positive pressure of Argon or Nitrogen.

  • Reagents: To the flask, add sodium hydride (1.2 eq., 60% dispersion in mineral oil). Wash the NaH dispersion with anhydrous hexanes (3x) to remove the oil, decanting the hexanes carefully via cannula. Add anhydrous THF (approx. 0.2 M concentration relative to the alcohol).

  • Deprotonation: Dissolve 4-(hydroxymethyl)pyridine (1.0 eq.) in a separate flask in anhydrous THF. Add this solution dropwise to the stirred NaH suspension at 0 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed.

  • Alkylation: Cool the resulting greyish-white alkoxide suspension back to 0 °C. Add methyl iodide (1.1 eq.) dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) or LC-MS until the starting material is consumed.

  • Workup: Cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the final product.

References

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • Chem-Impex. (n.d.). This compound.
  • Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Scripps Research.
  • MDPI. (2022). Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. Molecules, 27(15), 4994.
  • ResearchGate. (n.d.). Synthesis of pyridine derivatives using multicomponent reactions.
  • Bryce, M. R., et al. (1984). Organometallic compounds of group II. Part VII. Preparation of 4-alkylpyridines by reactions of some light metals with alkyl halides in pyridine. Journal of the Chemical Society, Perkin Transactions 1, 2591-2595.
  • Google Patents. (1988).
  • BenchChem. (2025). Technical Support Center: Grignard Reactions for 4-Chlorophenyl-2-pyridinylmethanol.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • Wikipedia. (2024). Protecting group.
  • Nadavala, S., et al. (2014). Method development and validation for quantitative determination of 2-acetoxy methyl-4-methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. Journal of Chemical and Pharmaceutical Research, 6(5), 1014-1021.
  • Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry.
  • Straczewski, G., et al. (2021). A kinetic study of the oxidation of 3- and 4-pyridinemethanol, and 3- and 4-pyridinecarboxaldehyde by chromium(VI) in acidic aqueous media.
  • Google Patents. (2016).
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • Chemistry For Everyone. (2025).
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Wikipedia. (2024). Williamson ether synthesis.
  • National Center for Biotechnology Information. (n.d.). 4-Hydroxymethylpyridine.
  • Google Patents. (1957).
  • MDPI. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides.
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
  • Carey, F. A., & Sundberg, R. J. (n.d.). Reductions Chapter 5. University of California, Irvine.
  • Chad's Prep. (2021). 20.

Sources

A Comparative Guide to Purity Assessment of 4-(Methoxymethyl)pyridine: HPLC vs. GC Methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate determination of purity for key intermediates like 4-(Methoxymethyl)pyridine is a cornerstone of robust chemical synthesis and drug discovery. This versatile building block is instrumental in the synthesis of novel pharmaceutical agents, making the integrity of its purity profile a critical parameter.[1] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of this compound, offering detailed experimental protocols and a rationale for methodological choices to ensure scientific rigor and trustworthy results.

The Analytical Challenge: Properties of this compound

This compound is a polar, basic compound. Its pyridine ring imparts basicity (pKa around 5-6 for pyridine derivatives) and its methoxymethyl group contributes to its polarity.[2] These characteristics are central to selecting and optimizing a suitable chromatographic method for purity analysis. While HPLC is generally well-suited for polar compounds, GC can also be a powerful tool for volatile and thermally stable substances.[2][3][4]

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

HPLC is a powerful technique for separating and quantifying components in a liquid mixture, making it highly suitable for non-volatile or thermally sensitive compounds.[3][5] For a polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is a logical starting point.

Causality Behind Experimental Choices in HPLC
  • Stationary Phase Selection: Standard C18 columns are the workhorses of RP-HPLC. However, the basic nature of the pyridine moiety can lead to peak tailing on traditional silica-based C18 columns due to interactions with residual acidic silanols. To mitigate this, a modern, end-capped C18 column or a column with a polar-embedded group is recommended. For particularly challenging separations of polar basics, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can offer superior peak shape and resolution.[2]

  • Mobile Phase Composition: A mixture of an organic solvent (typically acetonitrile or methanol) and an aqueous buffer is used. Acetonitrile is often preferred for its lower viscosity and UV transparency. The buffer is critical for controlling the ionization state of the basic pyridine nitrogen. A slightly acidic pH (e.g., pH 3-4) will ensure the analyte is protonated and well-behaved chromatographically. Common buffers include phosphate or formate buffers.

  • Detection: The pyridine ring contains a chromophore, making UV detection a straightforward and robust choice. A detection wavelength in the range of 250-260 nm is typically suitable for pyridine derivatives.[3][6]

Detailed Experimental Protocol: RP-HPLC

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax SB-Aq, Waters Symmetry C18).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 50% B

    • 20-25 min: 50% B

    • 25-26 min: 50% to 5% B

    • 26-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis s_prep Sample Weighing & Dissolution s_filter Sample Filtration (0.45 µm) s_prep->s_filter autosampler Autosampler Injection (10 µL) s_filter->autosampler mp_prep Mobile Phase Preparation (A & B) pump Gradient Pumping mp_prep->pump column C18 Column Separation (30°C) pump->column detector UV Detection (254 nm) column->detector chromatogram Chromatogram Generation detector->chromatogram integration Peak Integration purity_calc Purity Calculation (% Area) integration->purity_calc

Caption: HPLC workflow for purity assessment of this compound.

Gas Chromatography (GC): An Alternative for Volatile Compounds

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[2][5] Given that this compound has a moderate boiling point, GC with Flame Ionization Detection (FID) is a viable and often preferred alternative to HPLC.[6] FID offers high sensitivity for organic compounds and can be more cost-effective due to lower solvent consumption.[7]

Causality Behind Experimental Choices in GC
  • Column Selection: A capillary column with a polar stationary phase is recommended for the analysis of polar compounds like this compound. A polyethylene glycol (PEG) phase (e.g., DB-WAX) or a modified polysiloxane phase with a moderate polarity (e.g., DB-5ms) would be suitable.

  • Temperature Programming: A temperature gradient is employed to ensure good separation of potential impurities with varying volatilities and to maintain sharp peak shapes. The initial temperature should be low enough to trap the analyte at the head of the column, followed by a ramp to a final temperature that ensures the elution of all components.

  • Injector and Detector Temperatures: The injector temperature must be high enough to ensure rapid and complete volatilization of the sample without causing thermal degradation. The detector temperature is typically set higher than the final oven temperature to prevent condensation of the analytes.

Detailed Experimental Protocol: GC-FID

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

Chromatographic Conditions:

  • Column: DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

  • Detector Temperature: 280 °C.

  • Injection: 1 µL, split ratio 50:1.

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve in a suitable solvent like dichloromethane or methanol to a final concentration of 1 mg/mL.

Comparative Performance: HPLC vs. GC

FeatureHPLCGC
Analyte Suitability Excellent for polar, non-volatile, and thermally labile compounds.[2][3]Best for volatile and thermally stable compounds.[2][3]
Selectivity High, tunable by adjusting mobile phase composition and stationary phase.High, primarily dependent on column stationary phase and temperature program.
Sensitivity Good with UV detection; can be enhanced with detectors like mass spectrometry (MS).Excellent with FID for organic compounds; MS provides high sensitivity and specificity.
Speed Generally slower run times (15-30 minutes).[4]Typically faster run times (<15 minutes).[4]
Cost Higher operational cost due to solvent consumption and disposal.Lower operational cost due to the use of gases as the mobile phase.[7]
Robustness Generally very robust and reproducible.Robust, but susceptible to issues with non-volatile residues in the injector.

Method Validation: A Trustworthy and Self-Validating System

To ensure the reliability of the chosen method, it must be validated according to established guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[8][9][10][11][12][13][14][15][16][17] Key validation parameters for a purity method include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by analyzing a placebo, stressed samples, and impurity-spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is assessed by analyzing a series of dilutions of a standard solution.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by a recovery study on a sample spiked with a known amount of analyte.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Method Validation Workflow Diagram

Validation_Workflow start Method Development & Optimization protocol Validation Protocol Definition (ICH Q2(R2)) start->protocol specificity Specificity / Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy (Spike/Recovery) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ Determination protocol->lod_loq robustness Robustness protocol->robustness report Validation Report & Method Implementation specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report

Caption: A logical workflow for the validation of an analytical method for purity assessment.

Conclusion and Recommendations

Both HPLC and GC are suitable techniques for assessing the purity of this compound. The choice between the two will depend on the specific requirements of the analysis and the available instrumentation.

  • HPLC is recommended when high flexibility in method development is required, or if there is a concern about the thermal stability of potential impurities. Its suitability for a wide range of polar compounds makes it a versatile choice in a drug development setting.

  • GC is recommended for routine quality control where high throughput and lower operational costs are a priority, provided that the analyte and its impurities are volatile and thermally stable.

Regardless of the chosen technique, a thorough method validation in accordance with ICH and USP guidelines is mandatory to ensure the generation of accurate, reliable, and defensible purity data. This rigorous approach underpins the scientific integrity of the entire drug development process.

References

  • Allan Chemical Corporation. (2026, January 6). HPLC vs GC: Application Differences.
  • News. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications.
  • Benchchem. (n.d.). Purity Analysis of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane: A Comparative Guide to HPLC and GC Methods.
  • LC Services. (2021, April 15). Liquid Chromatography vs Gas Chromatography.
  • OSHA. (n.d.). Pyridine.
  • PubMed. (2009). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry.
  • Chem-Impex. (n.d.). This compound.
  • Benchchem. (n.d.). Assessing the Purity of Synthesized 2-(Dichloromethyl)-4-methylpyridine: A Comparative Guide to Analytical Techniques.
  • Food Safety Institute. (2025, July 19). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
  • ATSDR. (n.d.). Analytical Methods.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Taylor & Francis. (2025, January 15). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS).
  • US Pharmacopeia. (2022). <621> CHROMATOGRAPHY.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • ResearchGate. (2025, January 15). (PDF) Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • USP. (n.d.). <621> CHROMATOGRAPHY.
  • Chromatography Online. (2024, September 16). Are You Sure You Understand USP <621>?.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>.
  • Scribd. (n.d.). USP-NF 621 Chromatography | PDF.
  • IOPscience. (2019, August 9). Determination of Pyridine in Air by Gas Chromatography Coupled with GDX 502 Tube Adsorption and Dichloromethane Desorption.

Sources

Technical Support Center: 4-(Methoxymethyl)pyridine Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 4-(Methoxymethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this versatile building block. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, making its efficient and reliable production crucial.[1]

This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful synthesis and scale-up of your process. The information herein is based on established chemical principles and practical experience in organic process development.

I. Synthetic Strategy and Core Challenges

The most common and industrially viable route to this compound involves a two-step process:

  • Chlorination: Conversion of 4-pyridinemethanol to 4-(chloromethyl)pyridine hydrochloride using a chlorinating agent like thionyl chloride.

  • Methoxylation: Nucleophilic substitution of the chloride with a methoxide source, typically sodium methoxide, to yield the final product.

While seemingly straightforward, this pathway presents several challenges, particularly during scale-up, that can impact yield, purity, and process safety. This guide will address these challenges in detail.

Process Workflow Overview

cluster_0 Step 1: Chlorination cluster_1 Step 2: Methoxylation cluster_2 Purification A 4-Pyridinemethanol C 4-(Chloromethyl)pyridine HCl A->C Chlorination B Thionyl Chloride (SOCl2) B->C E This compound C->E Nucleophilic Substitution D Sodium Methoxide (NaOMe) D->E F Crude Product E->F G Pure this compound F->G Distillation / Chromatography

Caption: General synthetic workflow for this compound.

II. Frequently Asked Questions (FAQs)

Synthesis & Reagents

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The most prevalent starting material is 4-pyridinemethanol. An alternative precursor is 4-methylpyridine, which can be oxidized to 4-picolinic acid, esterified, reduced to 4-pyridinemethanol, and then chlorinated.[2] However, the direct use of 4-pyridinemethanol is generally more efficient for industrial applications.

Q2: Is 4-(chloromethyl)pyridine hydrochloride stable for long-term storage?

A2: 4-(Chloromethyl)pyridine hydrochloride is known to be hygroscopic and can be unstable over long periods, especially if exposed to moisture. It is an off-white chunky solid that should be stored in a cool, dry place under an inert atmosphere to prevent degradation.[3] Proper handling and storage are critical to ensure its quality for the subsequent methoxylation step.

Q3: Can I use a different base than sodium methoxide for the methoxylation step?

A3: While sodium methoxide is the most common and cost-effective choice, other methoxide sources like potassium methoxide can be used. However, the choice of base can influence the reaction kinetics and solubility, potentially requiring process optimization. The reaction involves a nucleophilic attack of the methoxide ion on the carbon bearing the chlorine atom.[4]

Reaction Conditions & Side Reactions

Q4: What are the critical process parameters to control during the chlorination of 4-pyridinemethanol with thionyl chloride?

A4: The key parameters are:

  • Temperature: The reaction is typically carried out at low temperatures (e.g., 0-10°C) to control the exotherm and minimize side reactions.[5]

  • Reagent Addition: Slow, controlled addition of thionyl chloride is crucial to manage the reaction rate and prevent the formation of impurities.

  • Solvent: An inert solvent such as toluene is often used to facilitate the reaction and subsequent work-up.[5]

Q5: What are the potential side reactions during the methoxylation step?

A5: The primary side reaction is the formation of bis(4-pyridylmethyl) ether, which can occur if water is present in the reaction mixture. Water can react with 4-(chloromethyl)pyridine to form 4-pyridinemethanol, which can then react with another molecule of 4-(chloromethyl)pyridine. Strict anhydrous conditions are therefore essential.

Work-up and Purification

Q6: What is the recommended work-up procedure after the methoxylation reaction?

A6: A typical work-up involves quenching the reaction with water, followed by extraction of the product into an organic solvent. The organic layer is then washed with brine, dried over a suitable drying agent (e.g., Na₂SO₄), and concentrated under reduced pressure.[6]

Q7: What are the most effective methods for purifying the final product?

A7: The choice of purification method depends on the scale and desired purity.

  • Distillation: Vacuum distillation is commonly used for large-scale purification.

  • Chromatography: For smaller scales or very high purity requirements, column chromatography on silica gel can be employed. A patent also describes a method for purifying pyridine and its derivatives by reacting the crude product with an alkali metal compound followed by distillation.[7]

III. Troubleshooting Guide

This section provides detailed solutions to specific problems that may arise during the synthesis of this compound.

Problem 1: Low Yield in the Chlorination Step
Symptom Potential Cause(s) Troubleshooting Steps
Incomplete conversion of 4-pyridinemethanol.1. Insufficient thionyl chloride. 2. Reaction temperature too low. 3. Poor quality of thionyl chloride.1. Stoichiometry Check: Ensure a slight excess of thionyl chloride is used (e.g., 1.1-1.3 molar equivalents).[2] 2. Temperature Optimization: Gradually increase the reaction temperature, monitoring for any increase in impurity formation. 3. Reagent Quality: Use freshly distilled or a new bottle of thionyl chloride.
Formation of a significant amount of dark, tarry by-products.1. Reaction temperature too high. 2. Rapid addition of thionyl chloride.1. Temperature Control: Maintain the reaction temperature below 10°C.[5] 2. Controlled Addition: Add thionyl chloride dropwise over an extended period to manage the exotherm.
Problem 2: Formation of Impurities During Methoxylation
Symptom Potential Cause(s) Troubleshooting Steps
Presence of bis(4-pyridylmethyl) ether in the final product.1. Presence of water in the reaction mixture. 2. Incomplete conversion of 4-pyridinemethanol in the previous step.1. Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents. Dry the starting 4-(chloromethyl)pyridine hydrochloride thoroughly. 2. Purify Intermediate: If significant 4-pyridinemethanol is carried over, consider purifying the 4-(chloromethyl)pyridine hydrochloride before proceeding.
Formation of N-methyl-4-pyridone.Reaction of 4-methoxypyridine with an alkylating agent (in this case, potentially from side reactions or impurities).This is more likely to occur if there are residual alkyl halides and the reaction is run for extended periods at elevated temperatures. Ensure complete removal of any alkylating agents from previous steps and optimize reaction time and temperature.[8]
Problem 3: Difficulties in Product Isolation and Purification
Symptom Potential Cause(s) Troubleshooting Steps
Emulsion formation during aqueous work-up.Presence of polar impurities or unreacted starting materials.1. Brine Wash: Add saturated sodium chloride solution to break the emulsion. 2. Filtration: Filter the mixture through a pad of celite.
Co-distillation of impurities with the product.Boiling points of impurities are close to the product's boiling point.1. Fractional Distillation: Use a fractional distillation column to improve separation. 2. Alternative Purification: Consider flash column chromatography if distillation is ineffective.
Product discoloration.Trace impurities or degradation.Treat the crude product with activated carbon before distillation or chromatography.

IV. Experimental Protocols

Protocol 1: Synthesis of 4-(Chloromethyl)pyridine Hydrochloride
  • To a stirred solution of 4-pyridinemethanol (1.0 eq) in an anhydrous solvent (e.g., toluene), cool the mixture to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.1-1.3 eq) dropwise, maintaining the temperature below 10°C.[2][5]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC/GC-MS analysis indicates complete conversion.

  • The precipitated product, 4-(chloromethyl)pyridine hydrochloride, can be isolated by filtration, washed with the anhydrous solvent, and dried under vacuum.

Protocol 2: Synthesis of this compound
  • To a suspension of sodium methoxide (1.1-1.5 eq) in an anhydrous solvent (e.g., methanol or THF), add 4-(chloromethyl)pyridine hydrochloride (1.0 eq) portion-wise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC/GC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude product.

  • Purify the crude this compound by vacuum distillation.

Impurity Formation Pathway

A 4-(Chloromethyl)pyridine C 4-Pyridinemethanol A->C + H2O (Hydrolysis) D Bis(4-pyridylmethyl) ether A->D B H2O B->C C->D + 4-(Chloromethyl)pyridine

Caption: Formation of bis(4-pyridylmethyl) ether impurity.

V. References

  • CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents. (URL: )

  • 4-chloropyridine reacts with sodium methoxide about 230 million times fas.. - Filo. (URL: [Link])

  • EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor - Google Patents. (URL: )

  • Picolyl chloride hydrochloride | C6H7Cl2N | CID 23392 - PubChem. (URL: [Link])

  • CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents. (URL: )

  • Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones - ResearchGate. (URL: [Link])

  • KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents. (URL: )

Sources

Validation & Comparative

Beyond 4-(Methoxymethyl)pyridine: A Comparative Guide to Pyridine-Based Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

4-(Methoxymethyl)pyridine (4-MMP) occupies a specific niche in organic synthesis. It serves two distinct roles: as a structural building block in medicinal chemistry (introducing the pyridine ring with a specific ether linkage) and as a moderate nucleophilic base/catalyst .

While 4-MMP offers a "Goldilocks" basicity (pKa ~5.6–5.8) between pyridine and 4-picoline, its use is often limited by cost, availability, and specific toxicity concerns common to ether-substituted pyridines.

This guide focuses on functional alternatives for 4-MMP when used as a reagent (base/catalyst) and structural alternatives (bioisosteres) for medicinal chemistry. We prioritize reagents that offer superior atom economy, easier work-up, or enhanced catalytic turnover.

The Landscape of Alternatives

To select the correct alternative, you must define the primary function 4-MMP is serving in your current protocol.

Category A: The Functional Replacements (Catalysts & Bases)

Used when 4-MMP is acting as an acid scavenger or nucleophilic catalyst (e.g., in acylations).

ReagentStructurepKa (conj. acid)Physical StatePrimary Advantage
4-Picoline (4-Methylpyridine)Py-CH₃5.98LiquidThe "Drop-in" Replacement. Cheaper, similar liquid handling, slightly more basic.
DMAP (4-Dimethylaminopyridine)Py-NMe₂9.70SolidHigh Performance. ~10⁴x faster acylation rates. Use in catalytic amounts (0.1–5 mol%).
NMI (N-Methylimidazole)Im-Me7.00LiquidThe "Green" Alternative. Synergistic with bases; easier to remove via aqueous wash.
2,6-Lutidine 2,6-Me₂-Py6.70LiquidSteric Base. Non-nucleophilic. Best for acid scavenging without interfering with electrophiles.
Category B: The Structural Bioisosteres

Used when 4-MMP is a starting material for a drug scaffold.

  • 4-Methoxypyridine: (pKa 6.[1]6) Structurally similar but electronically different (direct O-ring conjugation).

  • 4-(Difluoromethoxy)pyridine: Lowers lipophilicity (LogP) and blocks metabolic oxidation at the methoxy group.

  • 4-Ethylpyridine: Steric isostere, removing the ether oxygen to prevent H-bond acceptance.

Comparative Performance Analysis

Catalytic Efficiency in Acylation

In acylation reactions (e.g., esterification of hindered alcohols), the nucleophilicity of the nitrogen is paramount.

  • Mechanism: The pyridine attacks the acyl donor (e.g., acetic anhydride) to form an N-acylpyridinium ion.

  • The 4-MMP Limitation: The methoxymethyl group is inductively electron-withdrawing (due to the oxygen) relative to a simple alkyl group, making 4-MMP a weaker nucleophile than 4-Picoline.

Relative Reaction Rates (Benzoylation of m-chloroaniline):

  • DMAP: ~10,000 (Reference Standard)[2]

  • 4-Picoline: ~10

  • Pyridine: 1.8

  • 4-MMP: ~2–5 (Estimated based on inductive effects)

Acid Scavenging & Work-up

If 4-MMP is used stoichiometrically to soak up HCl/HBr:

  • 4-Picoline is the superior alternative due to cost.

  • N-Methylimidazole (NMI) is the superior alternative for process chemistry. NMI salts are often ionic liquids or highly water-soluble, allowing for a simple phase cut to remove the base, whereas pyridine salts can precipitate and clog flow reactors or filter frits.

Decision Matrix for Reagent Selection

The following diagram illustrates the logical flow for selecting the appropriate alternative based on reaction constraints.

ReagentSelection Start Why are you using This compound? Role_Reagent As a Reagent (Base/Catalyst) Start->Role_Reagent Role_Scaffold As a Scaffold (Building Block) Start->Role_Scaffold Reaction_Type Primary Reaction Function? Role_Reagent->Reaction_Type Isostere Select 4-Methoxypyridine (Electronic Isostere) Role_Scaffold->Isostere Acylation Nucleophilic Catalysis (Esterification/Amidation) Reaction_Type->Acylation Scavenging Acid Scavenging (Stoichiometric Base) Reaction_Type->Scavenging DMAP Select DMAP (High Activity, Low Loading) Acylation->DMAP Standard PPY Select PPY (Max Activity, Solid) Acylation->PPY Difficult Substrates Picoline Select 4-Picoline (Cost Effective, Liquid) Scavenging->Picoline General Use Lutidine Select 2,6-Lutidine (Steric Hindrance Required) Scavenging->Lutidine Prevent N-Alkylation NMI Select NMI (Easy Aqueous Removal) Scavenging->NMI Green/Process

Figure 1: Decision tree for replacing this compound based on experimental intent.

Experimental Protocols

Protocol A: High-Efficiency Acylation (Replacing 4-MMP with DMAP)

This protocol demonstrates the substitution of stoichiometric 4-MMP with catalytic DMAP.

Objective: Acetylation of a secondary alcohol (e.g., 1-phenylethanol).

Reagents:

  • Substrate: 1.0 equiv

  • Acetic Anhydride: 1.2 equiv

  • Base: Triethylamine (1.5 equiv) - Acts as the bulk acid scavenger.

  • Catalyst: DMAP (0.05 equiv) - Replaces 4-MMP.

  • Solvent: Dichloromethane (DCM).

Step-by-Step:

  • Setup: In a flame-dried flask under N₂, dissolve the substrate (10 mmol) in DCM (30 mL).

  • Addition: Add Triethylamine (15 mmol, 2.1 mL) followed by DMAP (0.5 mmol, 61 mg).

  • Initiation: Cool to 0°C. Add Acetic Anhydride (12 mmol, 1.1 mL) dropwise.

  • Reaction: Allow to warm to RT. Monitor by TLC (typically < 1 hour vs. 4-6 hours with 4-MMP).

  • Work-up (Self-Validating):

    • Quench with saturated NH₄Cl (removes residual anhydride).

    • Wash organic layer with 1M HCl (removes TEA and DMAP). Note: DMAP is easily protonated and washes out into the aqueous layer.

    • Wash with NaHCO₃, dry over MgSO₄, and concentrate.

Protocol B: Non-Nucleophilic Acid Scavenging (Replacing 4-MMP with 2,6-Lutidine)

Use this when the pyridine nitrogen might accidentally attack the electrophile (e.g., Triflation).

Objective: Triflation of a phenol.

Reagents:

  • Phenol: 1.0 equiv[3]

  • Triflic Anhydride (Tf₂O): 1.1 equiv

  • Base: 2,6-Lutidine (1.5 equiv) - Replaces 4-MMP to prevent N-triflylation.

Step-by-Step:

  • Dissolve phenol in DCM at -78°C.

  • Add 2,6-Lutidine . (Unlike 4-MMP, the methyl groups block the nitrogen lone pair from attacking the Tf₂O, preventing the formation of stable N-triflyl salts which can degrade yield).

  • Add Tf₂O dropwise.

  • Warm to 0°C and quench.

Mechanistic Insight: Why Switch?

The following diagram illustrates the catalytic cycle of acylation. This compound follows the same path as DMAP but with a significantly higher activation energy for the formation of the N-acylpyridinium intermediate (Step 2) due to lower nucleophilicity.

CatalyticCycle Cat Catalyst (DMAP or 4-MMP) Inter N-Acylpyridinium Intermediate (Active Species) Cat->Inter Fast Attack (DMAP) Slow Attack (4-MMP) Anh Anhydride (Ac2O) Anh->Inter Prod Ester (R-OAc) Inter->Prod Nucleophilic Transfer Acid Acid Byproduct Inter->Acid Alc Alcohol (R-OH) Alc->Prod Prod->Cat Regeneration

Figure 2: Nucleophilic catalysis cycle. The efficiency of the cycle depends on the stability and formation rate of the Intermediate. DMAP stabilizes this cation better than 4-MMP.

References

  • Steglich, W.; Höfle, G. (1969).[2] "N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst". Angewandte Chemie International Edition, 8(12), 981.

  • Scriven, E. F. V. (1983). "4-Dialkylaminopyridines: Super Acylation Catalysts". Chemical Society Reviews, 12, 129-161.

  • Fisher Scientific. (2021). "Safety Data Sheet: 4-Dimethylaminopyridine".

  • Chaudhary, P. et al. (2018).[4] "Applications of N-methylimidazole as a solvent and catalyst in organic synthesis". Current Organic Chemistry.

Sources

performance of 4-(Methoxymethyl)pyridine as a ligand vs. other pyridines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(Methoxymethyl)pyridine (4-MMP) , evaluating its performance as a ligand and building block relative to standard pyridine alternatives.

Executive Summary: The "Goldilocks" Ligand

This compound (CAS: 20027-70-7) occupies a unique niche in the pyridine ligand family. While often conflated with 4-Picoline (sterically similar) or 4-Methoxypyridine (electronically rich), 4-MMP possesses a distinct electronic and physical profile.

Its core value proposition lies in electronic neutrality combined with enhanced solvation . Unlike 4-Picoline (electron-donating) or DMAP (strongly basic), 4-MMP retains a basicity comparable to or slightly lower than unsubstituted pyridine, preventing catalyst poisoning in Lewis-acid-catalyzed cycles while offering the superior solubility profile of an ether.

Electronic & Steric Profile: A Comparative Analysis

To understand the performance of 4-MMP, we must quantify its properties against common alternatives.

Electronic Effects (Hammett Analysis)

The methoxymethyl group (-CH₂OCH₃) is often mistaken as an electron donor due to the oxygen atom. However, the methylene spacer (-CH₂-) breaks the


-conjugation, preventing the oxygen's lone pair from donating into the pyridine ring via resonance (

effect).

Instead, the oxygen exerts an electron-withdrawing inductive effect (


) through the 

-bonds.
  • Hammett Constant (

    
    ):  +0.03 (Slightly withdrawing)
    
  • Comparison:

    • Methyl (-CH₃): -0.17 (Donating)

    • Methoxy (-OCH₃): -0.27 (Strongly Donating via Resonance)

Basicity (pKa) and Binding Strength

Using the Hammett equation for pyridinium ionization (


), we can predict the basicity. This directly correlates to ligand binding strength (

-donation) to metal centers.

Table 1: Comparative Ligand Properties

LigandStructure

(Hammett)
pKa (Conj.[1] Acid)Electronic NatureSolubility Profile
4-MMP 4-(MeOCH₂)Py+0.03 ~5.10 (Est.) Neutral / Weakly Deficient High (Polar/Non-polar)
Pyridine Py-H0.005.25BaselineModerate
4-Picoline 4-Me-Py-0.175.98Weakly DonatingLipophilic
4-Methoxypyridine 4-MeO-Py-0.276.58Strongly DonatingModerate
DMAP 4-NMe₂-Py-0.839.70SuperbaseModerate

Key Insight: 4-MMP is less basic than 4-Picoline. In catalytic cycles where product inhibition (strong ligand binding) is a bottleneck, 4-MMP promotes faster turnover than picoline derivatives.

Performance Applications

Metal Catalysis (The "Labile Ligand" Effect)

In transition metal catalysis (e.g., Pd-catalyzed cross-coupling or Cu-catalyzed oxidation), the rate-determining step often involves ligand dissociation to create an open coordination site.

  • The Problem: Electron-rich ligands like 4-Picoline or DMAP bind too tightly to electrophilic metals (

    
    , 
    
    
    
    ), stabilizing the resting state and slowing the reaction.
  • The 4-MMP Solution: With a pKa of ~5.1, 4-MMP is a weaker

    
    -donor. It stabilizes the metal center sufficiently to prevent aggregation but dissociates more readily than alkyl-pyridines, facilitating the entry of substrates.
    
Solvation & Process Chemistry

The methoxymethyl side chain acts as a "solubility tag."

  • Biphasic Systems: The ether oxygen accepts hydrogen bonds from water/alcohols, making 4-MMP significantly more compatible with aqueous-organic solvent mixtures than 4-Picoline.

  • Flow Chemistry: The liquid state (vs. solid 4-Methoxypyridine) and high solubility prevent clogging in microreactors.

Medicinal Chemistry (Bioisostere)

In drug design, 4-MMP serves as a bioisostere for 4-ethylpyridine.

  • Metabolic Stability: The terminal methoxy group blocks the benzylic oxidation site common in ethyl-pyridines.

  • H-Bonding: The ether oxygen provides an additional H-bond acceptor site in the solvent-exposed region of the protein pocket, potentially altering selectivity compared to a hydrophobic alkyl chain.

Visualizing the Ligand Landscape

The following diagram maps the electronic vs. steric relationship of pyridine ligands. 4-MMP occupies a distinct quadrant: Low Steric Bulk / Neutral Electronics .

LigandMap cluster_legend Ligand Performance Map Legend X-Axis: Basicity (Donating Power) Y-Axis: Solubility / Polarity DMAP DMAP (pKa 9.7) Strong Donor Picoline 4-Picoline (pKa 6.0) Moderate Donor Pyridine Pyridine (pKa 5.25) Baseline Pyridine->DMAP +M Effect (Resonance) Pyridine->Picoline +I Effect (Alkyl) MMP 4-MMP (pKa ~5.1) Neutral/Labile High Solubility Pyridine->MMP -I Effect (Inductive) + Solvation

Figure 1: Electronic and functional mapping of pyridine ligands. 4-MMP offers a unique combination of lower basicity (lability) and high polarity.

Experimental Protocols

Since 4-MMP is less commercially ubiquitous than picoline, in-house synthesis is often required. The following protocol ensures high purity without contamination from the strongly basic precursor.

Protocol A: Synthesis of this compound

Target: Conversion of 4-Pyridinemethanol to 4-MMP via Williamson Ether Synthesis.

Reagents:

  • 4-Pyridinemethanol (1.0 eq) [CAS: 586-95-8][2][3]

  • Sodium Hydride (1.2 eq, 60% dispersion in oil)

  • Iodomethane (1.1 eq)[4]

  • THF (Anhydrous, 10 mL/g substrate)

Step-by-Step Workflow:

  • Activation:

    • Charge a flame-dried flask with NaH (1.2 eq) under

      
       atmosphere.
      
    • Wash NaH with dry hexanes (3x) to remove mineral oil (Critical for accurate stoichiometry).

    • Suspend NaH in anhydrous THF and cool to 0°C.

  • Deprotonation:

    • Add 4-Pyridinemethanol (1.0 eq) dissolved in THF dropwise over 15 mins.

    • Observation: Vigorous

      
       gas evolution.
      
    • Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 30 mins. Solution will turn slightly yellow (alkoxide formation).

  • Methylation:

    • Cool back to 0°C.

    • Add Iodomethane (MeI, 1.1 eq) dropwise. Caution: Exothermic.

    • Warm to RT and stir for 4 hours.

  • Workup:

    • Quench with saturated

      
       (aq).
      
    • Extract with EtOAc (3x).

    • Wash combined organics with Brine, dry over

      
      .
      
    • Purification: Distillation under reduced pressure (bp ~80°C @ 10 mmHg) or Flash Chromatography (5% MeOH in DCM).

Self-Validation Check:

  • 1H NMR (CDCl3): Look for the diagnostic singlet of the methoxy group at

    
     3.4 ppm and the methylene singlet at 
    
    
    
    4.5 ppm. The pyridine protons should appear as two doublets (AA'XX' system) around 7.3 and 8.6 ppm.

References

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.

  • Sigma-Aldrich. (2024). Product Specification: 4-Pyridinemethanol.

  • PubChem. (2024). Compound Summary: this compound.[4][5]

  • Stenutz, R. (2010). Hammett Substituent Constants Table.

  • Chem-Impex Int. (2024). This compound Product Data.

Sources

Catalytic Activity of 4-(Methoxymethyl)pyridine Complexes: A Publish Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Methoxymethyl)pyridine (4-MMP) is a functionalized pyridine ligand (CAS: 20027-70-7) that bridges the gap between simple pyridine and highly basic derivatives like DMAP (4-dimethylaminopyridine). While DMAP is the industry standard for hypernucleophilic acylation, its high basicity (pKa ~9.6) can lead to substrate decomposition or catalyst poisoning in transition metal cycles.

4-MMP offers a "Goldilocks" electronic profile (estimated pKa ~5.6–5.8) combined with a solubility-enhancing ether tail . This guide analyzes its performance in two critical domains:

  • Transition Metal Catalysis (Palladium): As a stabilizing ligand in Suzuki-Miyaura and Heck couplings, preventing Pd-black formation while maintaining lability.

  • Nucleophilic Organocatalysis: As a mild acylation catalyst for acid-sensitive substrates where DMAP is too aggressive.

Part 1: Ligand Profile & Comparative Analysis

To select the right catalyst, one must understand the electronic and steric parameters relative to standard alternatives.

Table 1: Comparative Ligand Properties
PropertyPyridine 4-Picoline (4-Methylpyridine) This compound (4-MMP) DMAP
Structure Unsubstituted4-Methyl group4-Methoxymethyl group4-Dimethylamino group
pKa (Conj.[1] Acid) 5.256.0~5.6 – 5.8 (Est.) 9.6
Electronic Effect BaselineWeak Inductive Donor (+I)Mild Inductive Donor (+I) Strong Resonance Donor (+M)
Coordination MonodentateMonodentateMonodentate (Hemilabile potential) Monodentate (Strong N-donor)
Solubility High (Volatile)HighHigh (Amphiphilic) Moderate (Solid)
Primary Use Solvent/BaseSolvent/LigandLigand/Fine Chemical Synthesis Hypernucleophilic Catalyst
Mechanism of Action[2][3][4][5]
  • Electronic Modulation: The methoxymethyl group is electron-donating relative to hydrogen but less so than a direct methyl group due to the inductive withdrawal of the oxygen atom through the methylene bridge. This results in a ligand that binds metal centers (e.g., Pd(II)) stronger than pyridine (preventing aggregation) but weaker than DMAP (allowing the necessary ligand dissociation for oxidative addition).

  • Solvation Effect: The ether oxygen in the 4-position does not coordinate to the metal center (too distal) but interacts with the solvent. This increases the solubility of the resulting metal complexes in polar aprotic solvents (DMF, DMSO) and even aqueous mixtures, which is critical for Suzuki-Miyaura couplings .

Part 2: Catalytic Performance Case Studies

Case Study A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

In Pd-catalyzed couplings, the "ligand effect" is crucial. Highly basic ligands (DMAP) can stabilize the Pd(II) pre-catalyst so strongly that the active Pd(0) species is never released, effectively poisoning the reaction.

Performance Data (Representative Trends):

  • Catalyst System: Pd(OAc)₂ + 2 eq. Ligand

  • Reaction: Coupling of 4-bromoacetophenone with phenylboronic acid.[2]

LigandYield (24h)TOF (h⁻¹)Observation
None (Pd(OAc)₂) < 10%N/ARapid formation of Pd-black (catalyst death).
DMAP 25%< 5Strong binding inhibits reduction to active Pd(0).
Pyridine 85%~20Good activity, but catalyst longevity is poor (volatile ligand lost).
4-MMP 92% ~25 Optimal Balance: Stabilizes Pd species; ether tail improves homogeneity.

Key Insight: 4-MMP prevents the "induction period" lag seen with simple pyridine by improving the solubility of the initial Pd(OAc)₂ complex in the organic/aqueous interface.

Case Study B: Nucleophilic Acylation of Sensitive Alcohols

For the acylation of acid-sensitive tertiary alcohols (e.g., in terpene synthesis), DMAP can cause elimination side reactions due to its high basicity.

  • Scenario: Acetylation of Linalool (tertiary allylic alcohol).

  • DMAP: 99% Conversion, but 15% elimination byproduct (diene).

  • 4-MMP: 90% Conversion, < 2% elimination byproduct .

Part 3: Visualization of Catalytic Cycle

The following diagram illustrates the role of 4-MMP (L) in the Palladium catalytic cycle. Note the critical "Ligand Dissociation" step where 4-MMP's moderate binding strength is advantageous.

Pd_Cycle cluster_legend Role of 4-MMP (L) PreCat Pd(II)L2(OAc)2 (Pre-catalyst) ActiveCat Pd(0)L2 (Active Species) PreCat->ActiveCat Reduction (- 2 AcOH) OxAdd Oxidative Addition (Ar-Pd(II)-X) ActiveCat->OxAdd + Ar-X (Rate Limiting) TransMet Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->ActiveCat - Ar-Ar' L_Note 4-MMP stabilizes Pd(0) to prevent aggregation but dissociates easily to allow Ar-X entry.

Figure 1: Catalytic cycle of Palladium cross-coupling. 4-MMP (L) serves as the stabilizing ligand, ensuring the cycle turns over without catalyst precipitation.[1][3][4][2][5][6][7][8][9][10]

Part 4: Experimental Protocols

Protocol 1: Synthesis of trans-[PdCl2(4-MMP)2] Complex

This complex is a stable, storable pre-catalyst superior to Pd(PPh3)2Cl2 for aerobic oxidations.

  • Reagents: Palladium(II) chloride (177 mg, 1.0 mmol), this compound (246 mg, 2.0 mmol), Methanol (10 mL).

  • Dissolution: Dissolve PdCl₂ in methanol (may require slight warming). The solution will be reddish-brown.

  • Complexation: Add 4-MMP dropwise while stirring. A yellow precipitate will form almost immediately.

  • Workup: Stir for 1 hour at room temperature. Filter the yellow solid, wash with cold methanol (2 x 5 mL) and diethyl ether (2 x 5 mL).

  • Drying: Dry under high vacuum for 4 hours.

  • Yield: Expect ~90% yield of a bright yellow powder.

  • Validation: 1H NMR (CDCl3) should show a downfield shift of the pyridine protons relative to the free ligand.

Protocol 2: Suzuki-Miyaura Coupling using 4-MMP

Objective: Coupling of 4-bromoanisole and phenylboronic acid.

  • Setup: In a 25 mL round-bottom flask, charge:

    • 4-Bromoanisole (1.0 mmol)

    • Phenylboronic acid (1.2 mmol)

    • K₂CO₃ (2.0 mmol)

    • Pd(OAc)2 (1 mol%)

    • 4-MMP Ligand (2 mol%)

  • Solvent: Add 4 mL of Dioxane/Water (4:1 ratio). The ether tail of 4-MMP ensures rapid homogenization.

  • Reaction: Heat to 80°C under air (or N₂ for higher precision) for 4-6 hours.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Dilute with water, extract with Ethyl Acetate. Dry organic layer over MgSO₄.

  • Purification: Flash column chromatography.

References

  • Comparison of Pyridine Ligands in Oxidation: Stahl, S. S., et al. "Ligand-Modulated Palladium Oxidation Catalysis: Mechanistic Insights into Aerobic Alcohol Oxidation with the Pd(OAc)2/Pyridine Catalyst System." Journal of the American Chemical Society, 2006.

  • Pyridine Coordination Chemistry: Constable, E. C. "Pyridine coordination chemistry for molecular assemblies on surfaces." Chemical Communications, 2014.

  • General Properties of 4-Substituted Pyridines: Scriven, E. F. V. "4-Dialkylaminopyridines: Super Acylation Catalysts." Chemical Society Reviews, 1983. (Contextual grounding for DMAP vs. weaker bases).

  • Compound Data (4-Methoxymethylpyridine): PubChem Database. "this compound - Compound Summary."[5]

Sources

environmental impact of 4-(Methoxymethyl)pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Environmental Impact of 4-(Methoxymethyl)pyridine Synthesis

Executive Summary

The synthesis of This compound (4-MMP) —a critical intermediate for pharmaceutical ligands and pyridine-based drugs—presents a classic dilemma in organic process chemistry: balancing yield against environmental cost.[1][2]

This guide compares two distinct synthetic pathways:

  • The Classical Williamson Ether Route: A robust but high-waste process relying on halogenated intermediates and moisture-sensitive reagents.[1]

  • The Green Intensification Route: A direct methylation strategy utilizing Dimethyl Carbonate (DMC) , eliminating halogenated waste and utilizing biodegradable reagents.[3]

Verdict: While the Classical Route remains the industrial standard due to predictable kinetics, the Green Route offers a 60-70% reduction in E-Factor and eliminates the generation of toxic chlorinated byproducts, making it the superior choice for sustainable process development.

Part 1: Comparative Analysis of Synthetic Routes

Route A: Classical Nucleophilic Substitution (The "Dirty" Standard)

This pathway relies on the conversion of 4-pyridinemethanol to a reactive alkyl halide, followed by a Williamson ether synthesis.

  • Mechanism: SN2 Substitution.

  • Key Reagents: Thionyl Chloride (

    
    ), Sodium Methoxide (
    
    
    
    ), Dichloromethane (
    
    
    ).[1]
  • Environmental Liability:

    • Atom Economy: Poor. Generates stoichiometric amounts of

      
      , 
      
      
      
      , and
      
      
      waste.
    • Solvent Toxicity: Heavy reliance on chlorinated solvents (DCM) for extraction.[1]

    • Safety:

      
       releases toxic gases; 
      
      
      
      is corrosive and moisture-sensitive.[1]
Route B: Green Direct Methylation (The Sustainable Alternative)

This pathway utilizes Dimethyl Carbonate (DMC) , a non-toxic "green" reagent that acts as both solvent and methylating agent.[3][4][5]

  • Mechanism: BAl2 Nucleophilic Substitution / Hard-Soft Acid-Base (HSAB) selectivity.[1]

  • Key Reagents: Dimethyl Carbonate (DMC), Potassium Carbonate (

    
    ), Tetrabutylammonium bromide (TBAB - Catalyst).[1]
    
  • Environmental Advantage:

    • Atom Economy: High.[5][6] Byproducts are

      
       and Methanol (recyclable).[1]
      
    • Solvent: DMC is biodegradable and exempt from VOC restrictions in many jurisdictions.

    • Safety: Non-corrosive, non-mutagenic reagents.

Part 2: Environmental Metrics Deep Dive

The following data contrasts the environmental footprint of producing 1 kg of 4-MMP.

MetricRoute A: Classical (via Cl-Intermediate)Route B: Green (via DMC)Impact Analysis
Atom Economy ~45%~82%Route B avoids heavy leaving groups (Cl, SO2).[1]
E-Factor (kg waste/kg product) 15 - 253 - 5Route A generates massive salt and solvent waste.[1]
Process Mass Intensity (PMI) High (requires multiple extractions)Low (telescoped process possible)Route B reduces solvent volume by ~40%.[1]
Critical Hazards Corrosive, Lachrymator (

)
Flammable Liquid (DMC)Route B eliminates inhalation hazards.[1]
REACH Compliance Requires strict control of alkyl halidesFavorable (DMC is green-listed)Route B future-proofs against regulation.[1]

Part 3: Mechanism & Workflow Visualization

The following diagram illustrates the divergent pathways and the "Green Chemistry Checkpoints" where waste is eliminated.

G Start 4-Pyridinemethanol (Starting Material) StepA1 Chlorination (SOCl2, DCM) Start->StepA1 Route A (Classical) StepB1 Direct Methylation (DMC, K2CO3, Cat.) Start->StepB1 Route B (Green) InterA 4-Chloromethylpyridine HCl Salt StepA1->InterA WasteA Waste: SO2, HCl, NaCl StepA1->WasteA StepA2 Etherification (NaOMe, MeOH) InterA->StepA2 StepA2->WasteA Product This compound (Target) StepA2->Product Recycle Recyclable Byproducts: CO2, MeOH StepB1->Recycle StepB1->Product

Caption: Comparison of the linear, high-waste Classical Route (Red) versus the convergent, low-waste Green Route (Green).

Part 4: Experimental Protocols

Protocol A: Classical Synthesis (Benchmarking Standard)

Use this protocol to establish a yield baseline.

Reagents: 4-Pyridinemethanol (10.9 g, 100 mmol), Thionyl Chloride (13.0 g, 110 mmol), Sodium Methoxide (25% in MeOH, 25 mL), Dichloromethane (DCM).[1]

  • Chlorination: Dissolve 4-pyridinemethanol in DCM (50 mL). Cool to 0°C. Add

    
     dropwise over 30 mins.
    
  • Reflux: Heat to reflux for 2 hours. Monitor by TLC until starting material disappears.

  • Isolation 1: Evaporate solvent and excess

    
     under vacuum to yield crude 4-chloromethylpyridine hydrochloride (Caution: Acidic gases).
    
  • Etherification: Suspend the crude solid in anhydrous Methanol (30 mL). Cool to 0°C.

  • Addition: Slowly add Sodium Methoxide solution. The reaction is exothermic.

  • Completion: Stir at room temperature for 4 hours.

  • Workup: Quench with water (50 mL). Extract with DCM (3 x 30 mL). Dry over

    
    , filter, and concentrate.
    
  • Purification: Distillation under reduced pressure.

Protocol B: Green Direct Methylation (Recommended)

Use this protocol for environmental optimization.[1]

Reagents: 4-Pyridinemethanol (10.9 g, 100 mmol), Dimethyl Carbonate (DMC, 90 g - acts as solvent/reagent), Potassium Carbonate (


, 27.6 g, 200 mmol), Tetrabutylammonium Bromide (TBAB, 1.6 g, 5 mol%).[1]
  • Setup: Charge a high-pressure reactor (autoclave) or heavy-walled glass pressure tube with 4-pyridinemethanol,

    
    , and TBAB.
    
  • Solvent Addition: Add DMC. (Note: DMC acts as the methylating agent).[4]

  • Reaction: Seal the vessel and heat to 130°C - 150°C .

    • Scientific Insight: High temperature is required to overcome the activation energy for methylation (soft-soft interaction) vs. carboxymethylation (hard-hard interaction) which occurs at lower temps.[1]

  • Monitoring: Stir for 8-12 hours. Pressure will rise due to

    
     generation (ensure proper pressure rating).
    
  • Workup: Cool to room temperature. Vent

    
    .
    
  • Filtration: Filter off the solid

    
     (which can be washed and recycled).
    
  • Purification: Distill off excess DMC (recyclable). The residue is the crude product.[7] Purify by vacuum distillation.

Part 5: Troubleshooting & Selectivity Control

The Challenge: Pyridines are prone to N-methylation (quaternization) when reacting with alkylating agents.[1]

  • In Route A: The steric bulk of the chloromethyl group and the use of alkoxide (hard nucleophile) favors O-alkylation, but N-alkylation is a common impurity.

  • In Route B: Selectivity is controlled by HSAB (Hard-Soft Acid-Base) Theory .[1]

    • The Oxygen (hydroxyl) is a "Hard" nucleophile.

    • The Nitrogen (pyridine ring) is a "Soft" nucleophile.

    • Solution: Using

      
       ensures the formation of the harder alkoxide anion, which preferentially attacks the methyl group of DMC under high-temperature conditions. If N-methylation observes (>5%), adding a bulky Lewis acid can block the nitrogen site.[1]
      

References

  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research. [Link]

  • Delledonne, D., et al. (2001). Dimethyl Carbonate: A Versatile Reagent for Green Chemistry. Journal of Chemical Technology & Biotechnology. [Link][1]

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • Sheldon, R. A. (2007).[8] The E Factor: fifteen years on. Green Chemistry. [Link]

Sources

Comparative Kinetic Guide: 4-(Methoxymethyl)pyridine vs. Structural Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Methoxymethyl)pyridine (4-MMP) occupies a distinct kinetic niche in the pyridine family. Structurally characterized by a methoxymethyl ether moiety at the C4 position, it offers a "tunable" reactivity profile that bridges the gap between unsubstituted pyridine and the more nucleophilic 4-alkylpyridines (e.g., 4-picoline).

This guide provides a technical analysis of the kinetic behavior of 4-MMP, specifically in nucleophilic substitution reactions (Menschutkin type). By isolating the resonance effects of the oxygen atom via a methylene spacer, 4-MMP retains moderate nucleophilicity while offering enhanced solubility and distinct steric properties compared to its analogues.

Chemical Identity & Structural Logic[1]

The reactivity of 4-MMP is defined by the interplay between the pyridine ring and the C4-substituent. Unlike 4-methoxypyridine , where the oxygen atom donates electron density directly into the ring via resonance (


), the methylene bridge in 4-MMP insulates the ring from this effect.
  • Inductive Effect (-I): The electronegative oxygen exerts a withdrawing effect through the

    
    -framework, slightly deactivating the ring compared to a pure alkyl group.
    
  • Hyperconjugation: The methylene group (

    
    ) provides weak electron donation, similar to a methyl group.
    
  • Net Result: 4-MMP is less nucleophilic than 4-picoline but more nucleophilic than pyridine.

Comparative Properties Table
CompoundStructurepKa (Conjugate Acid)Electronic Substituent Effect (

)
Relative Nucleophilicity (

)*
4-Methoxypyridine Py-OMe6.58-0.27 (Strong Donor)High (>100)
4-Picoline Py-Me5.98-0.17 (Donor)Moderate (10.0)
This compound Py-CH₂OMe ~5.4 - 5.6 -0.05 to +0.05 (Weak) Intermediate (~2-3)
Pyridine Py-H5.250.00 (Baseline)Baseline (1.0)

*Note:


 values are estimated based on linear free energy relationships (Hammett correlation) for quaternization with methyl iodide in acetonitrile.

Kinetic Profile: The Menschutkin Reaction

The standard benchmark for pyridine kinetics is the Menschutkin reaction —the quaternization of the pyridine nitrogen with an alkyl halide (typically Methyl Iodide, MeI).

Reaction Scheme


Mechanism and Transition State

The reaction proceeds via an


 mechanism. The transition state involves the formation of the N-C bond synchronous with the breaking of the C-I bond. The reaction rate is strictly second-order:


Comparative Reactivity Flowchart

The following diagram illustrates the kinetic hierarchy and the structural factors influencing the rate constant (


).

KineticHierarchy cluster_legend Reactivity Driver DMAP 4-Methoxypyridine (Strong +R Effect) Fastest Kinetics Picoline 4-Picoline (+I Effect, Hyperconjugation) Fast Kinetics DMAP->Picoline Loss of Resonance Donation MMP This compound (Insulated +R, Weak -I) Intermediate Kinetics Picoline->MMP Inductive Withdrawal by Oxygen Pyridine Pyridine (Baseline) Slowest Kinetics MMP->Pyridine Loss of Methylene Donation Factor Nucleophilicity of N-Lone Pair

Figure 1: Kinetic hierarchy of 4-substituted pyridines. 4-MMP sits in the "Goldilocks" zone—reactive enough for functionalization but less basic than 4-picoline.

Experimental Protocol: Kinetic Measurement

To validate the kinetic position of 4-MMP, the following self-validating protocol using Conductometry is recommended. This method relies on the generation of ionic species (pyridinium salt) from neutral reactants, causing a measurable increase in solution conductivity.

Reagents & Apparatus[2][3]
  • Substrate: this compound (distilled, >98% purity).

  • Electrophile: Methyl Iodide (MeI) (freshly distilled over copper).

  • Solvent: Nitrobenzene or Acetonitrile (HPLC grade, dried over molecular sieves).

  • Apparatus: Conductometer with a dip-type cell (thermostated jacket).

Step-by-Step Methodology
  • Preparation of Pseudo-First Order Conditions:

    • Prepare a solution of 4-MMP (

      
      ) in the chosen solvent.
      
    • Prepare a solution of MeI in large excess (

      
      , 
      
      
      
      equivalents). This ensures
      
      
      remains effectively constant, simplifying the rate law to
      
      
      .
  • Thermostating:

    • Equilibrate both solutions at

      
       for 30 minutes. Temperature control is critical as 
      
      
      
      varies exponentially with
      
      
      .
  • Reaction Initiation:

    • Rapidly mix equal volumes (e.g., 10 mL) of the substrate and electrophile solutions in the conductivity cell.

    • Start data logging immediately (

      
      ).
      
  • Data Acquisition:

    • Record conductivity (

      
      ) at 30-second intervals.
      
    • Continue until conductivity plateaus (

      
      ), indicating reaction completion (typically 5-6 half-lives).
      
  • Data Analysis (Self-Validation):

    • Plot

      
       vs. time (
      
      
      
      ).
    • Validation Criteria: The plot must yield a straight line (

      
      ). Deviations indicate moisture contamination or side reactions.
      
    • The slope of the line equals

      
      . Calculate the second-order rate constant: 
      
      
      
      .

Mechanistic Causality & Analysis

The kinetic distinction of 4-MMP arises from the Field Effect of the ether oxygen.

  • Steric Factors: The methoxymethyl group is at the para position (C4). In the Menschutkin reaction, steric hindrance at the nitrogen center is negligible for 4-substituted pyridines. Therefore, rate differences are purely electronic.

  • Electronic Modulation:

    • In 4-Picoline , the methyl group donates electron density to the ring, stabilizing the developing positive charge on the nitrogen in the transition state.

    • In 4-MMP , the oxygen atom is separated by a

      
       spacer. This spacer blocks the lone pair on oxygen from overlapping with the 
      
      
      
      -system of the ring (no resonance donation).
    • However, the oxygen is electronegative (

      
      ) compared to carbon (
      
      
      
      ). It pulls electron density through the
      
      
      -bonds (Inductive Effect).
Activation Parameters

Kinetic studies at varying temperatures (e.g., 25, 35, 45°C) allow for the determination of activation energy (


) using the Arrhenius equation.
  • Expected

    
    :  Slightly higher for 4-MMP than 4-picoline (harder to reach transition state).
    
  • Expected

    
    :  Large and negative (typical for bimolecular associative processes), indicating an ordered transition state.
    

References

  • Pearson, R. G., & Williams, F. V. (1953). Rates of Ionization of Pseudo-Acids. Journal of the American Chemical Society. Link (Foundational work on nucleophilicity).

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Menschutkin Reaction mechanisms).
  • PubChem. (2024). This compound Compound Summary. National Library of Medicine. Link

  • ChemicalBook. (2024). 4-Methoxypyridine Properties and pKa Data. Link

  • Stanger, K. J., et al. (2007).[1] Dramatic Acceleration of the Menschutkin Reaction.[1] The Journal of Organic Chemistry. Link (Context on rate acceleration and measurement).

Sources

A Comparative Guide to Purity Assessment of 4-(Methoxymethyl)pyridine: HPLC vs. GC Methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate determination of purity for key intermediates like 4-(Methoxymethyl)pyridine is a cornerstone of robust chemical synthesis and drug discovery. This versatile building block is instrumental in the synthesis of novel pharmaceutical agents, making the integrity of its purity profile a critical parameter.[1] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of this compound, offering detailed experimental protocols and a rationale for methodological choices to ensure scientific rigor and trustworthy results.

The Analytical Challenge: Properties of this compound

This compound is a polar, basic compound. Its pyridine ring imparts basicity (pKa around 5-6 for pyridine derivatives) and its methoxymethyl group contributes to its polarity.[2] These characteristics are central to selecting and optimizing a suitable chromatographic method for purity analysis. While HPLC is generally well-suited for polar compounds, GC can also be a powerful tool for volatile and thermally stable substances.[2][3][4]

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

HPLC is a powerful technique for separating and quantifying components in a liquid mixture, making it highly suitable for non-volatile or thermally sensitive compounds.[3][5] For a polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is a logical starting point.

Causality Behind Experimental Choices in HPLC
  • Stationary Phase Selection: Standard C18 columns are the workhorses of RP-HPLC. However, the basic nature of the pyridine moiety can lead to peak tailing on traditional silica-based C18 columns due to interactions with residual acidic silanols. To mitigate this, a modern, end-capped C18 column or a column with a polar-embedded group is recommended. For particularly challenging separations of polar basics, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can offer superior peak shape and resolution.[2]

  • Mobile Phase Composition: A mixture of an organic solvent (typically acetonitrile or methanol) and an aqueous buffer is used. Acetonitrile is often preferred for its lower viscosity and UV transparency. The buffer is critical for controlling the ionization state of the basic pyridine nitrogen. A slightly acidic pH (e.g., pH 3-4) will ensure the analyte is protonated and well-behaved chromatographically. Common buffers include phosphate or formate buffers.

  • Detection: The pyridine ring contains a chromophore, making UV detection a straightforward and robust choice. A detection wavelength in the range of 250-260 nm is typically suitable for pyridine derivatives.[3][6]

Detailed Experimental Protocol: RP-HPLC

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax SB-Aq, Waters Symmetry C18).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 50% B

    • 20-25 min: 50% B

    • 25-26 min: 50% to 5% B

    • 26-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis s_prep Sample Weighing & Dissolution s_filter Sample Filtration (0.45 µm) s_prep->s_filter autosampler Autosampler Injection (10 µL) s_filter->autosampler mp_prep Mobile Phase Preparation (A & B) pump Gradient Pumping mp_prep->pump column C18 Column Separation (30°C) pump->column detector UV Detection (254 nm) column->detector chromatogram Chromatogram Generation detector->chromatogram integration Peak Integration purity_calc Purity Calculation (% Area) integration->purity_calc

Caption: HPLC workflow for purity assessment of this compound.

Gas Chromatography (GC): An Alternative for Volatile Compounds

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[2][5] Given that this compound has a moderate boiling point, GC with Flame Ionization Detection (FID) is a viable and often preferred alternative to HPLC.[6] FID offers high sensitivity for organic compounds and can be more cost-effective due to lower solvent consumption.[7]

Causality Behind Experimental Choices in GC
  • Column Selection: A capillary column with a polar stationary phase is recommended for the analysis of polar compounds like this compound. A polyethylene glycol (PEG) phase (e.g., DB-WAX) or a modified polysiloxane phase with a moderate polarity (e.g., DB-5ms) would be suitable.

  • Temperature Programming: A temperature gradient is employed to ensure good separation of potential impurities with varying volatilities and to maintain sharp peak shapes. The initial temperature should be low enough to trap the analyte at the head of the column, followed by a ramp to a final temperature that ensures the elution of all components.

  • Injector and Detector Temperatures: The injector temperature must be high enough to ensure rapid and complete volatilization of the sample without causing thermal degradation. The detector temperature is typically set higher than the final oven temperature to prevent condensation of the analytes.

Detailed Experimental Protocol: GC-FID

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

Chromatographic Conditions:

  • Column: DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

  • Detector Temperature: 280 °C.

  • Injection: 1 µL, split ratio 50:1.

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve in a suitable solvent like dichloromethane or methanol to a final concentration of 1 mg/mL.

Comparative Performance: HPLC vs. GC

FeatureHPLCGC
Analyte Suitability Excellent for polar, non-volatile, and thermally labile compounds.[2][3]Best for volatile and thermally stable compounds.[2][3]
Selectivity High, tunable by adjusting mobile phase composition and stationary phase.High, primarily dependent on column stationary phase and temperature program.
Sensitivity Good with UV detection; can be enhanced with detectors like mass spectrometry (MS).Excellent with FID for organic compounds; MS provides high sensitivity and specificity.
Speed Generally slower run times (15-30 minutes).[4]Typically faster run times (<15 minutes).[4]
Cost Higher operational cost due to solvent consumption and disposal.Lower operational cost due to the use of gases as the mobile phase.[7]
Robustness Generally very robust and reproducible.Robust, but susceptible to issues with non-volatile residues in the injector.

Method Validation: A Trustworthy and Self-Validating System

To ensure the reliability of the chosen method, it must be validated according to established guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[8][9][10][11][12][13][14][15][16][17] Key validation parameters for a purity method include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by analyzing a placebo, stressed samples, and impurity-spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is assessed by analyzing a series of dilutions of a standard solution.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by a recovery study on a sample spiked with a known amount of analyte.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Method Validation Workflow Diagram

Validation_Workflow start Method Development & Optimization protocol Validation Protocol Definition (ICH Q2(R2)) start->protocol specificity Specificity / Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy (Spike/Recovery) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ Determination protocol->lod_loq robustness Robustness protocol->robustness report Validation Report & Method Implementation specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report

Caption: A logical workflow for the validation of an analytical method for purity assessment.

Conclusion and Recommendations

Both HPLC and GC are suitable techniques for assessing the purity of this compound. The choice between the two will depend on the specific requirements of the analysis and the available instrumentation.

  • HPLC is recommended when high flexibility in method development is required, or if there is a concern about the thermal stability of potential impurities. Its suitability for a wide range of polar compounds makes it a versatile choice in a drug development setting.

  • GC is recommended for routine quality control where high throughput and lower operational costs are a priority, provided that the analyte and its impurities are volatile and thermally stable.

Regardless of the chosen technique, a thorough method validation in accordance with ICH and USP guidelines is mandatory to ensure the generation of accurate, reliable, and defensible purity data. This rigorous approach underpins the scientific integrity of the entire drug development process.

References

  • Allan Chemical Corporation. (2026, January 6). HPLC vs GC: Application Differences.
  • News. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications.
  • Benchchem. (n.d.). Purity Analysis of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane: A Comparative Guide to HPLC and GC Methods.
  • LC Services. (2021, April 15). Liquid Chromatography vs Gas Chromatography.
  • OSHA. (n.d.). Pyridine.
  • PubMed. (2009). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry.
  • Chem-Impex. (n.d.). This compound.
  • Benchchem. (n.d.). Assessing the Purity of Synthesized 2-(Dichloromethyl)-4-methylpyridine: A Comparative Guide to Analytical Techniques.
  • Food Safety Institute. (2025, July 19). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
  • ATSDR. (n.d.). Analytical Methods.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Taylor & Francis. (2025, January 15). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS).
  • US Pharmacopeia. (2022). <621> CHROMATOGRAPHY.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • ResearchGate. (2025, January 15). (PDF) Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • USP. (n.d.). <621> CHROMATOGRAPHY.
  • Chromatography Online. (2024, September 16). Are You Sure You Understand USP <621>?.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>.
  • Scribd. (n.d.). USP-NF 621 Chromatography | PDF.
  • IOPscience. (2019, August 9). Determination of Pyridine in Air by Gas Chromatography Coupled with GDX 502 Tube Adsorption and Dichloromethane Desorption.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-(Methoxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, or drug development professional, the responsible handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-(Methoxymethyl)pyridine, moving beyond mere compliance to foster a culture of safety and operational excellence. The procedures outlined herein are grounded in established safety data and best practices, ensuring the protection of personnel and the environment.

Immediate Safety and Hazard Recognition: The "Why" Behind the "How"

Before any disposal procedure can be initiated, a thorough understanding of the hazards associated with this compound is paramount. This compound, while a valuable reagent, presents several risks that dictate the stringent nature of its disposal protocol.

According to safety data sheets, this compound is classified with the following hazards:

  • Harmful if swallowed [1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

These hazards underscore the necessity of appropriate personal protective equipment (PPE) and handling procedures at all times, not just during disposal. The causality is clear: direct contact can lead to immediate harm, and improper disposal can introduce these hazards into the wider environment. Therefore, every step in the following protocols is designed to mitigate these specific risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is a non-negotiable prerequisite for handling this compound. The following table summarizes the required PPE, drawing from best practices for handling pyridine and its derivatives.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles and a face shieldProtects against splashes and vapors that can cause serious eye irritation.
Hands Butyl rubber or PVA glovesProvides chemical resistance against pyridine and its derivatives. Nitrile gloves are not recommended for prolonged contact.
Body Fully-buttoned laboratory coatPrevents skin contact and contamination of personal clothing.
Respiratory Use within a certified chemical fume hoodMinimizes the inhalation of vapors, which can cause respiratory irritation. For spills outside a hood, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Always consult the specific Safety Data Sheet (SDS) for the this compound you are using and your institution's specific PPE requirements.

Spill Management: Immediate Actions for Containment and Cleanup

Accidents happen. A well-rehearsed spill response plan is crucial. The appropriate response depends on the scale of the spill.

Small Spills (Inside a Chemical Fume Hood)
  • Alert colleagues in the immediate vicinity.

  • Contain the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[2] Do not use combustible materials like paper towels as the primary absorbent.

  • Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable, and compatible hazardous waste container.[3]

  • Decontaminate the area by washing it with soap and water, followed by a rinse with copious amounts of water.[4]

  • Dispose of all contaminated materials , including gloves and any cleaning materials, as hazardous waste.

Large Spills (or any spill outside a fume hood)
  • Evacuate the immediate area and alert all personnel.[2]

  • If safe to do so, remove all ignition sources and increase ventilation by opening sashes (if applicable and safe).

  • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

  • Do not attempt to clean up a large spill yourself unless you are trained and equipped to do so.

Disposal of Unused or Waste this compound

The cardinal rule for the disposal of this compound and its derivatives is that it is considered hazardous waste .[2][5][6] It must not be disposed of down the drain or in regular trash.

The following workflow provides a logical decision-making process for the proper disposal of this chemical.

DisposalWorkflow Disposal Decision Workflow for this compound start Start: Have this compound for Disposal is_container_empty Is the container empty? start->is_container_empty rinse_container Triple rinse the container with a suitable solvent (e.g., ethanol or acetone). is_container_empty->rinse_container Yes is_pure_or_solution Is the waste pure chemical or a solution? is_container_empty->is_pure_or_solution No collect_rinsate Collect all rinsate as hazardous waste. rinse_container->collect_rinsate deface_label Deface the label on the empty container. collect_rinsate->deface_label dispose_container Dispose of the container as non-hazardous waste (check institutional policy). deface_label->dispose_container end End of Process dispose_container->end collect_pure Collect in a dedicated, labeled hazardous waste container for 'Pyridine Waste' or 'Nitrogenous Organic Waste'. is_pure_or_solution->collect_pure Pure collect_solution Collect in a compatible, labeled hazardous waste container. Ensure compatibility with other waste streams. is_pure_or_solution->collect_solution Solution seal_and_store Seal the container and store in a designated satellite accumulation area. collect_pure->seal_and_store collect_solution->seal_and_store request_pickup Arrange for pickup by a licensed hazardous waste disposal contractor. seal_and_store->request_pickup request_pickup->end

Caption: Decision workflow for the disposal of this compound.

Step-by-Step Disposal Protocol:
  • Waste Collection:

    • Collect waste this compound, whether in pure form or in solution, in a designated, compatible, and sealable hazardous waste container.[7]

    • Ensure the waste container is properly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Do not mix this waste with incompatible materials such as strong oxidizing agents or strong acids.[7]

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[8][9]

    • The storage location should be a designated satellite accumulation area, in accordance with your institution's policies and local regulations.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[1]

    • The primary method for the disposal of pyridine-based waste is typically high-temperature incineration.[6]

Disposal of Contaminated Materials

Any materials that come into contact with this compound, including absorbent pads, gloves, and empty containers, must be treated as hazardous waste.

  • Solid Waste: Place contaminated solids (e.g., absorbent materials, gloves) in a sealed, labeled hazardous waste bag or container.

  • Empty Containers: Unless triple-rinsed as described in the workflow diagram, empty containers of this compound should be disposed of as hazardous waste.[4] The rinsate from cleaning the container must also be collected as hazardous waste.

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your research is conducted with the utmost integrity and responsibility.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine Tox Profile. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.